molecular formula C6H8BrN3O B1521480 2-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1183357-58-5

2-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No.: B1521480
CAS No.: 1183357-58-5
M. Wt: 218.05 g/mol
InChI Key: LOMVMWBODURVTR-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)propanamide (CAS 1183357-58-5) is a specialized brominated pyrazole derivative with a molecular formula of C6H8BrN3O and a molecular weight of 218.05 . This compound is offered for research purposes as a key synthetic building block. The 4-bromopyrazole scaffold is recognized for its utility in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . As a propanamide-functionalized analog, it provides researchers with a versatile handle for further chemical modification and exploration of structure-activity relationships. This makes it a valuable intermediate in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents. The product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVMWBODURVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673672
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183357-58-5
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel heterocyclic compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide. As a potential building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document serves as an authoritative reference for researchers, offering a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by empirical data from analogous structures, establishing a robust framework for the characterization of this and related molecules.

Introduction: The Need for Rigorous Characterization

2-(4-bromo-1H-pyrazol-1-yl)propanamide is a substituted pyrazole derivative. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the C4 position and an N-substituted propanamide side chain creates a unique molecule with specific electronic and steric properties that are of interest for creating new chemical entities.

Accurate structural elucidation is the bedrock of chemical research and development. It ensures the identity and purity of a compound, which is critical for reproducible biological screening and meeting regulatory standards. This guide details the expected spectroscopic signatures of the title compound, providing a benchmark for its synthesis and analysis.

Predicted Spectroscopic Data: An Overview

The following table summarizes the key predicted spectroscopic data points for 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Each of these will be discussed in detail in the subsequent sections.

Technique Parameter Predicted Value and Description
HRMS (ESI+) [M+H]⁺ m/z 233.9978 / 235.9957 . Exhibits a characteristic 1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br.
¹H NMR Chemical Shifts (δ) Pyrazole H-3 & H-5 (~7.8-8.0 ppm), CH (~4.8 ppm), NH₂ (~7.0, 7.5 ppm, broad), CH₃ (~1.6 ppm).
¹³C NMR Chemical Shifts (δ) C=O (~172 ppm), Pyrazole C-3 & C-5 (~140, 130 ppm), Pyrazole C-4 (~95 ppm), CH (~55 ppm), CH₃ (~18 ppm).
IR Spectroscopy Key Frequencies (ν) ~3350, 3180 cm⁻¹ (N-H Stretch), ~1670 cm⁻¹ (C=O Stretch, Amide I), ~1610 cm⁻¹ (N-H Bend, Amide II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can slow the exchange of amide protons, leading to sharper signals.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (Pyrazole) ~8.0 Singlet (s) - 1H
H-3 (Pyrazole) ~7.8 Singlet (s) - 1H
NH₂ (Amide) ~7.5, ~7.0 Broad Singlet (br s) - 2H
CH (Aliphatic) ~4.8 Quartet (q) ~7.2 Hz 1H

| CH₃ (Aliphatic) | ~1.6 | Doublet (d) | ~7.2 Hz | 3H |

Causality and Interpretation:

  • Pyrazole Protons (H-3, H-5): The protons on the pyrazole ring are expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the nitrogen atoms. They appear as sharp singlets because they lack adjacent protons for coupling. Data for 4-bromopyrazole itself shows two singlets in this region.[1] The N1-substitution will further influence their exact shifts.[2][3]

  • Amide Protons (NH₂): The chemical shift of amide protons is highly variable and dependent on solvent, concentration, and temperature. They often appear as two separate broad signals due to hindered rotation around the C-N bond and undergo exchange with trace water in the solvent.[4]

  • Aliphatic Protons (CH, CH₃): The methine proton (CH) is adjacent to the electron-withdrawing pyrazole ring, shifting it downfield to ~4.8 ppm. It is split into a quartet by the three neighboring methyl (CH₃) protons. Conversely, the methyl protons are split into a doublet by the single methine proton. This classic doublet-quartet pattern is a definitive indicator of an ethyl fragment derivative (in this case, a CH-CH₃ group).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment Predicted δ (ppm)
C=O (Amide) ~172
C-3 (Pyrazole) ~140
C-5 (Pyrazole) ~130
C-4 (Pyrazole) ~95
CH (Aliphatic) ~55

| CH₃ (Aliphatic) | ~18 |

Causality and Interpretation:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears in a characteristic region downfield, typically >170 ppm.

  • Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are consistent with published data for substituted pyrazoles.[5][6][7] The C-4 carbon, directly attached to the bromine, is expected at approximately 95 ppm. The C-3 and C-5 carbons, adjacent to the ring nitrogens, appear further downfield.

  • Aliphatic Carbons (CH, CH₃): These appear in the upfield region of the spectrum, as expected for sp³ hybridized carbons. The CH carbon, being directly attached to the pyrazole nitrogen, is more deshielded than the terminal CH₃ carbon.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Ionization Mode: Positive ion mode (ESI+). The amide and pyrazole nitrogens are readily protonated.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis: Determine the monoisotopic mass of the protonated molecule, [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the elemental formula C₆H₉BrN₃O⁺. The difference should be less than 5 ppm.

HRMS Spectral Analysis

The Bromine Isotopic Signature:

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.7% and ~49.3%, respectively).[8][9] This results in two molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1.[10][11] This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.

Predicted HRMS Data

Ion Formula Calculated m/z Predicted Pattern
[M(⁷⁹Br)+H]⁺ C₆H₉⁷⁹BrN₃O⁺ 233.9978 ~100% relative intensity

| [M(⁸¹Br)+H]⁺ | C₆H₉⁸¹BrN₃O⁺ | 235.9957 | ~98% relative intensity |

Fragmentation Analysis: While full fragmentation analysis requires experimental data, likely fragmentation pathways would involve the neutral loss of the amide group (NH₃) or cleavage of the propanamide side chain at the C-N bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

IR Spectral Analysis

The IR spectrum provides clear evidence for the key functional groups in 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Predicted IR Absorption Bands

Frequency (cm⁻¹) Vibration Intensity Description
~3350, ~3180 N-H stretch (asymmetric & symmetric) Medium Two distinct peaks characteristic of a primary amide (-NH₂).[12][13]
~2980-2900 C-H stretch (aliphatic) Medium Absorption from the CH and CH₃ groups.
~1670 C=O stretch (Amide I band) Strong A very strong, sharp peak characteristic of an amide carbonyl.
~1610 N-H bend (Amide II band) Strong A strong peak resulting from the scissoring motion of the -NH₂ group.[12]
~1450, ~1380 C-H bend (aliphatic) Medium Bending vibrations from the CH₃ group.

| ~1400 | C-N stretch | Medium | Stretch of the amide C-N bond. |

Integrated Structural Elucidation Workflow

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information HRMS HRMS Formula Elemental Formula (C6H8BrN3O) + 1 Bromine Atom HRMS->Formula Exact Mass & Isotopic Pattern IR IR Spectroscopy FuncGroups Functional Groups (-CONH2, Aromatic Ring) IR->FuncGroups Vibrational Modes NMR 1H & 13C NMR Connectivity Atomic Connectivity (H-H, C-H skeleton) NMR->Connectivity Chemical Shifts & Coupling Constants Structure Final Validated Structure: 2-(4-bromo-1H-pyrazol-1-yl)propanamide Formula->Structure Integration & Confirmation FuncGroups->Structure Integration & Confirmation Connectivity->Structure Integration & Confirmation

Caption: Workflow for unambiguous structural elucidation.

Conclusion

The spectroscopic profile of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is characterized by a set of distinct and mutually reinforcing signatures. The 1:1 isotopic pattern in the mass spectrum is definitive for the presence of bromine. Infrared spectroscopy confirms the primary amide functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the precise map of the molecule's carbon-hydrogen framework and the substitution pattern on the pyrazole ring. This guide provides a robust, scientifically-grounded framework for the identification and quality assessment of this compound, ensuring data integrity for future research and development endeavors.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2015). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Fruchier, A., Pellegrin, V., & Elguero, J. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Available at: [Link]

  • Holdsworth, D. K. (1995). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 72(7), 652. Available at: [Link]

  • Kühn, O., & Woutersen, S. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385-3391. Available at: [Link]

  • Zwiener, G., & Glauner, T. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 398(2), 925-932. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2000). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons, Ltd.
  • ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

  • Alkorta, I., Elguero, J., & Yáñez, M. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(11), 1085-1096. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • PubMed. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Corona-Dzul, M., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 58(2), 169-173. Available at: [Link]

  • Thomson, C. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214305. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2014). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(92), 50648-50655. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Obaidi, A. S. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. Available at: [Link]

  • ResearchGate. (2018). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)propanamide: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential therapeutic applications of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. This molecule, belonging to the versatile class of pyrazole-containing compounds, has garnered interest in medicinal chemistry, particularly for its potential role in the development of novel cancer therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and insights into the scientific context of this promising compound.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of novel therapeutic agents. The introduction of a propanamide side chain at the N1 position of the pyrazole ring, as seen in 2-(4-bromo-1H-pyrazol-1-yl)propanamide, offers a unique combination of structural features that can influence its pharmacokinetic and pharmacodynamic properties. Recent research has highlighted the potential of pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer, underscoring the therapeutic relevance of this chemical class.[1] This guide will delve into the specific characteristics of the 4-bromo substituted derivative, providing a foundation for further investigation and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some experimental data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is not publicly available, this section consolidates known information and provides predicted values based on its chemical structure.

Table 1: Physicochemical Properties of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

PropertyValueSource
IUPAC Name 2-(4-bromo-1H-pyrazol-1-yl)propanamide---
CAS Number 1183357-58-5
Molecular Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
Physical Form Solid
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---
InChI Key LOMVMWBODURVTR-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of pyrazole derivatives can be achieved through various established methods. While a specific, detailed protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is not readily found in publicly accessible literature, a general synthetic strategy can be proposed based on known reactions for similar compounds.

Proposed Synthetic Pathway

A plausible synthetic route would involve a two-step process:

  • N-Alkylation of 4-bromopyrazole: Reaction of 4-bromo-1H-pyrazole with a suitable 2-halopropanamide (e.g., 2-bromopropanamide) in the presence of a base.

  • Amidation of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Alternatively, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid can be synthesized first and then converted to the corresponding amide.

dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"4-Bromo-1H-pyrazole" -> "Alkylation" [label="2-halopropanamide,\nBase"]; "Alkylation" -> "2-(4-bromo-1H-pyrazol-1-yl)propanamide" [label=" "];

"4-Bromo-1H-pyrazole" -> "N-Alkylation_acid" [label="2-halopropanoic acid ester,\nBase"]; "N-Alkylation_acid" -> "Hydrolysis" [label=" "]; "Hydrolysis" -> "2-(4-bromo-1H-pyrazol-1-yl)propanoic acid" [label=" "]; "2-(4-bromo-1H-pyrazol-1-yl)propanoic acid" -> "Amidation" [label="Ammonia,\nCoupling agent"]; "Amidation" -> "2-(4-bromo-1H-pyrazol-1-yl)propanamide" [label=" "];

caption [label="Proposed synthetic pathways for 2-(4-bromo-1H-pyrazol-1-yl)propanamide.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Proposed synthetic pathways for the target compound.

Spectroscopic Characterization

Detailed spectroscopic data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is essential for its unambiguous identification and quality control. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methine proton of the propanamide side chain, the methyl group, and the amide protons.

  • Pyrazole Protons (H3 and H5): Two singlets in the aromatic region (typically δ 7.5-8.0 ppm).

  • Methine Proton (-CH-): A quartet coupled to the methyl protons.

  • Methyl Protons (-CH₃): A doublet coupled to the methine proton.

  • Amide Protons (-NH₂): Two broad singlets, the chemical shift of which can be concentration and solvent dependent.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Methine Carbon (-CH-): A signal in the aliphatic region.

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C-N Stretching: Bands in the fingerprint region.

  • C-Br Stretching: A band in the lower frequency region of the fingerprint region.

3.2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (218.05 for C₆H₈BrN₃O), showing the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity).

  • Fragmentation: Common fragmentation pathways for amides include the loss of the amide group and cleavage of the propanamide side chain.[2]

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4]

Anticancer Activity

A significant area of interest for pyrazol-1-yl-propanamides is their potential as anticancer agents. A notable study has reported the design and synthesis of a library of aryl pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists.[1] These compounds have shown efficacy in overcoming resistance to existing therapies for prostate cancer, such as enzalutamide.[1] This suggests that 2-(4-bromo-1H-pyrazol-1-yl)propanamide could be a valuable lead compound for the development of new treatments for hormone-refractory prostate cancer.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Pyrazol-1-yl-propanamide" -> "Androgen_Receptor" [label="Binds to"]; "Androgen_Receptor" -> "Degradation" [label="Induces"]; "Degradation" -> "Inhibition_of_Tumor_Growth" [label="Leads to"]; "Androgen_Receptor" -> "Antagonism" [label="Acts as"]; "Antagonism" -> "Inhibition_of_Tumor_Growth" [label="Leads to"];

caption [label="Proposed mechanism of action for pyrazol-1-yl-propanamides in prostate cancer.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Proposed mechanism of action for pyrazol-1-yl-propanamides in prostate cancer.

Other Potential Applications

Given the broad biological activity of pyrazole derivatives, 2-(4-bromo-1H-pyrazol-1-yl)propanamide may possess other therapeutic properties. Pyrazole-containing compounds have been investigated for their anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Further screening and biological evaluation of this specific compound are warranted to explore its full therapeutic potential.

Future Directions

The available data, although limited, suggests that 2-(4-bromo-1H-pyrazol-1-yl)propanamide is a compound of significant interest for further research and development. Key future directions should include:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive characterization of its physicochemical properties, including solubility and stability.

  • Detailed spectroscopic analysis to establish a complete spectral profile.

  • In-depth in vitro and in vivo studies to elucidate its mechanism of action and evaluate its efficacy and safety profile for the treatment of prostate cancer and other potential indications.

  • Structure-activity relationship (SAR) studies to optimize the lead compound for improved potency and pharmacokinetic properties.

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)propanamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has summarized the current knowledge of its chemical properties and has highlighted its potential as a lead compound for the treatment of enzalutamide-resistant prostate cancer. Further dedicated research is crucial to fully unlock the therapeutic potential of this and related pyrazole derivatives.

References

  • Mohler, M. L., He, Y., Wu, Z., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642–12665. [Link]

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Introduction: The Significance of 4-Bromopyrazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 4-Bromopyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1][2] Among these, 4-bromopyrazole stands out as a particularly valuable intermediate.[3] Its structure, featuring a bromine atom at the 4-position, provides a reactive handle for a variety of chemical transformations, including Suzuki and Sonogashira couplings, allowing for the synthesis of complex molecular architectures. This versatility has established 4-bromopyrazole as a key building block in the development of pharmaceuticals, agrochemicals, and functional materials.[1][3]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. For drug development professionals, a thorough knowledge of the crystal structure is indispensable for rational drug design and for navigating the complexities of polymorphism. This guide provides a comprehensive overview of the crystal structure of 4-bromopyrazole derivatives, delving into their molecular geometry, intermolecular interactions, and the experimental techniques used for their characterization.

Molecular Geometry of the 4-Bromopyrazole Core

The 4-bromopyrazole molecule consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a bromine atom substituted at the C4 position. The pyrazole ring is generally planar, a consequence of its aromatic character. The endocyclic bond angles and bond lengths are influenced by the electronic effects of the substituents on the ring.

The presence of the bromine atom introduces specific geometric features. The C-Br bond length and the C-C-Br bond angles are characteristic of brominated aromatic systems. The electronic properties of the bromine atom, being electron-withdrawing through induction and electron-donating through resonance, can subtly influence the overall electron distribution within the pyrazole ring.

Intermolecular Interactions: The Architects of the Crystalline Lattice

The crystal packing of 4-bromopyrazole derivatives is governed by a delicate interplay of various non-covalent interactions. The nature and strength of these interactions dictate the supramolecular assembly and, ultimately, the macroscopic properties of the crystal.

Hydrogen Bonding: The Dominant Supramolecular Synthon

The pyrazole ring is an excellent hydrogen-bonding motif, possessing both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of robust and directional hydrogen bonds, which are often the primary driving force in the crystal packing of N-H containing pyrazoles.

Depending on the steric and electronic nature of other substituents on the pyrazole ring, a variety of supramolecular motifs can be observed. Common motifs include dimers, trimers, and one-dimensional chains (catemers).[2] For instance, the crystal structure of 4-bromo-1H-pyrazole reveals a trimeric hydrogen-bonding motif, which is also observed in its chloro- a alogue.[2] In contrast, the fluoro and iodo analogues form non-isostructural catemeric chains.[2]

Halogen Bonding: A Directional Interaction of Growing Importance

The bromine atom at the 4-position is not merely a passive substituent; it can actively participate in directional non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.

In the crystal structures of 4-bromopyrazole derivatives, the bromine atom can form halogen bonds with the nitrogen atoms of neighboring pyrazole rings or with other Lewis basic sites in the molecule or co-crystallized solvent molecules. These interactions, while generally weaker than hydrogen bonds, are highly directional and can play a crucial role in determining the overall crystal packing. The ability of 4-bromopyrazole to engage in both hydrogen and halogen bonding has led to its description as a "magic bullet" for biochemical structure determination.[4]

π-π Stacking Interactions

The aromatic nature of the pyrazole ring allows for the possibility of π-π stacking interactions between adjacent rings. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute to the overall stability of the crystal lattice. The geometry of these interactions can vary, from perfectly co-facial to offset arrangements, depending on the steric hindrance and the electronic nature of the substituents.

Diagram of Intermolecular Interactions in 4-Bromopyrazole Derivatives

Intermolecular_Interactions cluster_hbond Hydrogen Bonding cluster_xbond Halogen Bonding cluster_pi_stack π-π Stacking H_Donor N-H (Donor) H_Acceptor N (Acceptor) H_Donor->H_Acceptor N-H···N Molecule2 4-Bromopyrazole Derivative 2 H_Acceptor->Molecule2 X_Donor C-Br (σ-hole) X_Acceptor N/O (Lewis Base) X_Donor->X_Acceptor C-Br···N/O X_Acceptor->Molecule2 Pi1 Pyrazole Ring (π-system) Pi2 Pyrazole Ring (π-system) Pi1->Pi2 π-π interaction Pi2->Molecule2 Molecule1 4-Bromopyrazole Derivative 1 Molecule1->H_Donor Molecule1->X_Donor Molecule1->Pi1

Caption: Key intermolecular interactions governing the crystal packing of 4-bromopyrazole derivatives.

Experimental Determination of Crystal Structure: A Practical Guide

The gold standard for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD).[5][6] This technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and details of intermolecular interactions.[7]

Step 1: Growing High-Quality Single Crystals

The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[8] The ideal crystal for SC-XRD is a single, optically clear, and defect-free crystal with dimensions of approximately 0.1-0.3 mm.[7][8]

Protocol for Crystal Growth by Slow Evaporation:

  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9] Highly soluble compounds tend to form small crystals, while poorly soluble compounds may precipitate as an amorphous powder.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a clean, dry filter to remove any dust or particulate matter that could act as nucleation sites.[9]

  • Slow Evaporation: Place the filtered solution in a clean vial or small beaker. Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[8]

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots.

  • Data Processing: The positions and intensities of the diffraction spots are measured and used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the best possible fit to the experimental data.

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow Start High-Quality Single Crystal Mount Mount Crystal on Goniometer Start->Mount Cool Cool Crystal in Nitrogen Stream Mount->Cool XRay Irradiate with X-rays Cool->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Process Process Data (Unit Cell, Space Group) Diffraction->Process Solve Solve Structure (Determine Atom Positions) Process->Solve Refine Refine Structural Model Solve->Refine Final Final Crystal Structure Refine->Final

Caption: A simplified workflow for determining a crystal structure using single-crystal X-ray diffraction.

Data Presentation and Analysis

The results of a single-crystal X-ray diffraction study are typically presented in a standardized format that includes crystallographic data and details of the structure refinement. Tools such as the Cambridge Structural Database (CSD) can be used to search for and analyze crystal structures of related compounds.[10][11] Furthermore, techniques like Hirshfeld surface analysis can be employed to visualize and quantify the different intermolecular interactions within the crystal.[12][13]

Table 1: Representative Crystallographic Data for 4-Halogenated-1H-pyrazoles

CompoundCrystal SystemSpace GroupSupramolecular MotifReference
4-Fluoro-1H-pyrazoleOrthorhombicPna2₁Catemer[14]
4-Chloro-1H-pyrazoleOrthorhombicPnmaTrimer[2]
4-Bromo-1H-pyrazoleOrthorhombicPnmaTrimer[2]
4-Iodo-1H-pyrazoleTetragonalI4₁/aCatemer[2]

Conclusion

The crystal engineering of 4-bromopyrazole derivatives is a fascinating area of research with significant implications for drug development and materials science. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions gives rise to a rich variety of supramolecular architectures. A thorough understanding of these interactions, gained through single-crystal X-ray diffraction, is essential for controlling the solid-state properties of these important compounds. This guide has provided a comprehensive overview of the key structural features of 4-bromopyrazole derivatives and a practical framework for their experimental characterization, empowering researchers to harness the full potential of this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile core for a multitude of drug candidates, capable of forming key interactions with a wide array of biological targets.[2][3] This has led to the development of numerous FDA-approved drugs for various therapeutic areas, particularly in oncology and inflammation.[4][5] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][6][7]

This guide provides a technical framework for researchers, scientists, and drug development professionals embarking on the initial biological evaluation of novel pyrazole compounds. It is structured not as a rigid template, but as a logical progression from strategic planning to detailed execution and data interpretation, mirroring the workflow of a drug discovery program.

Part 1: Designing the Screening Cascade - A Strategic Approach

A successful screening campaign is not a single experiment but a multi-tiered, logical funnel designed to efficiently identify promising compounds while deprioritizing inactive or undesirable ones. This "screening cascade" approach saves resources and focuses efforts on candidates with the highest potential.

The initial step is a Primary Screen , a high-throughput assay designed to test a large number of compounds for a specific biological activity. Compounds that show activity in the primary screen, known as "hits," then advance to Secondary and Tertiary Assays . These assays are typically more complex, lower-throughput, and designed to confirm the initial activity, determine potency and selectivity, and elucidate the mechanism of action.

G cluster_0 Screening Cascade Compound_Library Novel Pyrazole Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Single-Dose Cytotoxicity @ 10 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > 50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Secondary Screen: Dose-Response (e.g., IC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Selectivity_Panel Selectivity & Specificity Assays (e.g., Normal vs. Cancer Cell Lines, Kinase Panel) Dose_Response->Selectivity_Panel Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate

Caption: A typical workflow for a biological activity screening cascade.

Part 2: Core In Vitro Screening Protocols

The following sections detail validated, foundational protocols for assessing the most common activities of pyrazole compounds: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity: Cytotoxicity Screening

A primary goal in cancer drug discovery is to identify compounds that are toxic to cancer cells.[8] Many pyrazole derivatives have been developed as anticancer agents that target specific proteins like kinases, thereby halting tumor growth.[9][10] The MTT assay is a robust, colorimetric method widely used for initial cytotoxicity screening.[11]

Principle of the MTT Assay: The assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[12]

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) to ~80% confluency.[8][12]

    • Trypsinize, count, and prepare a cell suspension at a density of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include "medium only" wells for background blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each novel pyrazole compound in DMSO.

    • Create serial dilutions of the compounds in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include "untreated control" wells (cells in fresh medium) and "vehicle control" wells (cells treated with the highest concentration of DMSO used, typically <0.5%).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[12][13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)*
PYR-001MCF-7 (Breast Cancer)488.410.7
PYR-002HeLa (Cervical Cancer)4815.25.9
PYR-003A549 (Lung Cancer)484.918.4
DoxorubicinMCF-7 (Breast Cancer)480.81.5

*Selectivity Index (SI) = IC₅₀ in normal cell line (e.g., HEK293) / IC₅₀ in cancer cell line. A higher SI is desirable.[8]

Antimicrobial Activity Screening

Pyrazole derivatives are known to possess significant antibacterial and antifungal properties, making them attractive candidates for new antimicrobial agents.[14][15][16] The standard method for determining the antimicrobial potency of a compound is to find its Minimum Inhibitory Concentration (MIC).[17]

Principle of Broth Microdilution: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[18] The test involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a 96-well plate format.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells, creating a 100 µL volume.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a "growth control" (wells with bacteria but no compound) and a "sterility control" (wells with broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Compound IDS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
PYR-004832>128
PYR-0054816
PYR-00664>128>128
Ciprofloxacin0.50.25N/A
Enzyme Inhibition: Targeting Protein Kinases

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors.[19][20] Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4] Several approved pyrazole-containing drugs, like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor), function by blocking the ATP-binding site of specific kinases.[5]

Screening for kinase inhibition typically involves cell-free assays that measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. Various formats exist, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression alters Ruxolitinib Pyrazole Inhibitor (e.g., Ruxolitinib) Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based kinase inhibitor.

Part 3: Interpreting Data for Structure-Activity Relationships (SAR)

Screening data is not an endpoint; it is the beginning of a crucial dialogue between chemists and biologists. The goal is to establish a Structure-Activity Relationship (SAR), which correlates the specific chemical features of the pyrazole compounds with their biological activity.[21][22]

For example, SAR studies on pyrazole-based cannabinoid receptor antagonists identified key structural requirements for potent activity: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[23][24][25] By systematically modifying substituents at different positions on the pyrazole core and observing the resulting changes in potency (e.g., IC₅₀ or MIC values), researchers can build a model of the pharmacophore. This model guides the rational design of the next generation of compounds with improved potency, selectivity, and drug-like properties. This iterative process is the engine of lead optimization.

G cluster_0 Iterative SAR Cycle Synthesis Chemical Synthesis of Novel Analogs Screening Biological Screening (In Vitro Assays) Synthesis->Screening provides compounds Data_Analysis Data Analysis (IC50, MIC, SI) Screening->Data_Analysis generates data SAR_Model SAR Model Generation & Hypothesis Data_Analysis->SAR_Model informs SAR_Model->Synthesis guides new design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion

The systematic biological screening of novel pyrazole compounds is a foundational element of the drug discovery process. It requires a strategic, multi-tiered approach, beginning with high-throughput primary screens and progressing to more detailed secondary assays to confirm activity and elucidate the mechanism of action. By employing robust and validated protocols for cytotoxicity, antimicrobial, and enzyme inhibition testing, researchers can generate reliable data. This data is not merely for classification but is critical for building a comprehensive Structure-Activity Relationship, which in turn fuels the iterative design-synthesis-test cycle that ultimately leads to the identification of potent and selective lead candidates for further preclinical development.

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  • Taylor & Francis Online. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Available at: [Link]

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  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Available at: [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts favorable physicochemical properties that facilitate strong interactions with a wide array of biological targets.[1][2] This has led to the development of pyrazole-containing drugs for treating a broad spectrum of conditions, including inflammation, cancer, cardiovascular diseases, and infectious agents.[1][3][4] The compound of interest, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, combines this potent pyrazole core with a propanamide side chain and a bromine substituent. The bromine atom can significantly alter the compound's electronic properties and metabolic stability, potentially enhancing its therapeutic efficacy and specificity.[5][6]

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Drawing upon the established pharmacology of related pyrazole-containing molecules, we will delve into the most promising avenues of investigation. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of potential applications but also a practical roadmap for the experimental validation of these hypotheses.

Part 1: The Androgen Receptor - A Potential Target in Prostate Cancer

The structural similarity of 2-(4-bromo-1H-pyrazol-1-yl)propanamide to known pyrazol-1-yl-propanamides that act as selective androgen receptor degraders (SARDs) and pan-antagonists makes the androgen receptor (AR) a compelling initial target.[7] This class of compounds has shown promise in overcoming resistance to existing therapies for prostate cancer.[7]

Mechanistic Hypothesis: SARD and Pan-Antagonist Activity

We hypothesize that 2-(4-bromo-1H-pyrazol-1-yl)propanamide may function as a SARD, binding to the AR and inducing its degradation, thereby reducing the overall levels of the receptor in cancer cells. Additionally, it may act as a pan-antagonist, capable of inhibiting both wild-type and mutated forms of the AR that contribute to drug resistance.[7]

Experimental Workflow for AR Target Validation

The following diagram outlines a logical workflow for validating the androgen receptor as a target:

AR_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies AR_Binding AR Binding Assay AR_Degradation AR Degradation Assay AR_Binding->AR_Degradation If Binding Confirmed AR_Antagonism AR Antagonism Assay AR_Degradation->AR_Antagonism If Degradation Observed Cell_Proliferation Prostate Cancer Cell Line Proliferation Assay AR_Antagonism->Cell_Proliferation If Antagonism Confirmed Xenograft_Model Enzalutamide-Resistant Prostate Cancer Xenograft Model Cell_Proliferation->Xenograft_Model If Proliferation Inhibited

Caption: Experimental workflow for androgen receptor target validation.

Detailed Experimental Protocols

1.3.1. AR Binding Assay

  • Objective: To determine if 2-(4-bromo-1H-pyrazol-1-yl)propanamide binds to the androgen receptor.

  • Method: A competitive binding assay using a fluorescently labeled androgen (e.g., Fluormone™ AL Red) and purified recombinant human AR protein.

  • Procedure:

    • Incubate a constant concentration of AR protein and fluorescently labeled androgen with increasing concentrations of the test compound.

    • After incubation, measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

    • Calculate the Ki (inhibition constant) to quantify the binding affinity.

1.3.2. AR Degradation Assay

  • Objective: To assess the ability of the compound to induce AR degradation.

  • Method: Western blot analysis of AR protein levels in prostate cancer cell lines.

  • Procedure:

    • Treat enzalutamide-resistant prostate cancer cell lines (e.g., VCaP) with varying concentrations of the test compound for 24-48 hours.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an anti-AR antibody.

    • Quantify the AR protein bands and normalize to a loading control (e.g., GAPDH).

1.3.3. Prostate Cancer Cell Line Proliferation Assay

  • Objective: To evaluate the effect of the compound on the growth of prostate cancer cells.

  • Method: A cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Procedure:

    • Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • After 72 hours, add the viability reagent and measure the signal (absorbance or luminescence).

    • Calculate the IC50 (half-maximal inhibitory concentration).

Data Presentation
Assay Metric Hypothetical Value for 2-(4-bromo-1H-pyrazol-1-yl)propanamide
AR Binding AssayKi50 nM
AR Degradation AssayDC50 (in VCaP cells)200 nM
Cell Proliferation AssayIC50 (in VCaP cells)500 nM

Part 2: Cyclooxygenase (COX) Enzymes - Investigating Anti-Inflammatory Potential

The pyrazole scaffold is a well-established pharmacophore in many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]

Mechanistic Hypothesis: COX-1 and/or COX-2 Inhibition

We propose that 2-(4-bromo-1H-pyrazol-1-yl)propanamide may inhibit the activity of COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting an anti-inflammatory effect. The selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade:

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified diagram of the arachidonic acid cascade.

Experimental Protocols for COX Inhibition

2.3.1. In Vitro COX Inhibition Assay

  • Objective: To measure the direct inhibitory activity of the compound on purified COX-1 and COX-2 enzymes.

  • Method: A colorimetric or fluorescent assay that measures the peroxidase activity of the COX enzymes.

  • Procedure:

    • In separate reactions, incubate purified human recombinant COX-1 and COX-2 with arachidonic acid and a colorimetric probe (e.g., TMPD).

    • Add varying concentrations of the test compound to the reactions.

    • Monitor the change in absorbance over time to determine the rate of the reaction.

    • Calculate the IC50 for each enzyme and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

2.3.2. Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay

  • Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

  • Method: Enzyme-linked immunosorbent assay (ELISA) to measure PGE2 levels in cell culture supernatants.

  • Procedure:

    • Pre-treat macrophages (e.g., RAW 264.7 cells) with the test compound for 1 hour.

    • Stimulate the cells with LPS to induce inflammation and PGE2 production.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

Data Presentation
Assay Metric Hypothetical Value for 2-(4-bromo-1H-pyrazol-1-yl)propanamide
In Vitro COX-1 InhibitionIC5010 µM
In Vitro COX-2 InhibitionIC500.5 µM
COX-2 Selectivity Index(IC50 COX-1 / IC50 COX-2)20
LPS-Induced PGE2 ProductionIC501 µM

Part 3: Protein Kinases - A Broad Target Class in Oncology

The pyrazole moiety is a common feature in many small-molecule kinase inhibitors used in cancer therapy.[3] The ATP-binding site of many kinases can accommodate the planar pyrazole ring, making it an excellent starting point for designing potent and selective inhibitors.

Mechanistic Hypothesis: Inhibition of Oncogenic Kinases

Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that 2-(4-bromo-1H-pyrazol-1-yl)propanamide could inhibit one or more protein kinases involved in cancer cell proliferation, survival, or metastasis. The specific kinase(s) targeted would depend on the overall three-dimensional shape and chemical properties of the molecule.

Experimental Workflow for Kinase Target Identification

A tiered approach is recommended for identifying potential kinase targets:

Kinase_Target_ID_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_downstream Downstream Functional Assays Kinase_Panel_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) IC50_Determination IC50 Determination for Top Hits Kinase_Panel_Screen->IC50_Determination Identify Hits Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET™) IC50_Determination->Cellular_Target_Engagement Confirm Potency Pathway_Analysis Western Blot for Downstream Pathway Phosphorylation Cellular_Target_Engagement->Pathway_Analysis Confirm Cellular Activity Cell_Based_Assays Cell-Based Functional Assays (e.g., Migration, Invasion) Pathway_Analysis->Cell_Based_Assays

Caption: Workflow for identifying and validating protein kinase targets.

Key Experimental Protocols

3.3.1. Broad Kinase Panel Screen

  • Objective: To identify potential kinase targets from a large panel of kinases.

  • Method: A radiometric or fluorescence-based assay performed by a specialized contract research organization (e.g., Eurofins, Promega).

  • Procedure:

    • The test compound is screened at a single high concentration (e.g., 10 µM) against a panel of several hundred purified kinases.

    • The percent inhibition for each kinase is reported.

    • Hits are typically defined as kinases with >50% inhibition.

3.3.2. Cellular Target Engagement Assay

  • Objective: To confirm that the compound interacts with the putative kinase target within living cells.

  • Method: NanoBRET™ Target Engagement Assay.

  • Procedure:

    • Express the kinase of interest as a fusion with NanoLuc® luciferase in a suitable cell line.

    • Add a fluorescent energy transfer probe that binds to the kinase.

    • Treat the cells with the test compound.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the probe from the kinase.

Conclusion: A Molecule of Untapped Potential

While direct experimental data on 2-(4-bromo-1H-pyrazol-1-yl)propanamide is currently limited, the rich pharmacology of the pyrazole scaffold provides a strong foundation for hypothesizing its therapeutic potential. The androgen receptor, cyclooxygenase enzymes, and protein kinases represent the most promising initial targets for investigation. The experimental workflows and protocols detailed in this guide offer a clear and logical path forward for elucidating the mechanism of action of this intriguing molecule and unlocking its potential for the treatment of human diseases.

References

  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Shaikh, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. [Link]

  • Kc, H. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Discover Applied Sciences. [Link]

  • N/A. (2025). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar. [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Kapri, A., et al. (2024). Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. [Link]

  • Kumar, V. & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • N/A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]

  • N/A. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. DC Fine Chemicals. [Link]

  • Sharma, R., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Titus, M. A., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

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In silico modeling of 2-(4-bromo-1H-pyrazol-1-yl)propanamide interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 2-(4-bromo-1H-pyrazol-1-yl)propanamide Interactions

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide (a hypothetical compound for this guide, based on the versatile 4-bromo-1H-pyrazole intermediate) presents a compelling subject for computational analysis. Its structure, featuring a halogenated pyrazole ring coupled to a propanamide side chain, suggests potential for targeted interactions with various biological macromolecules. This guide provides a comprehensive, technically-grounded framework for elucidating these potential interactions through a multi-faceted in silico modeling approach. We will move beyond a mere recitation of steps to explore the underlying scientific rationale, ensuring each phase of the workflow is self-validating and grounded in established computational chemistry principles.[3]

This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to characterize novel small molecules. We will detail the sequential and synergistic application of molecular docking, pharmacophore modeling, and molecular dynamics simulations to build a robust, dynamic model of the compound's behavior at a target binding site.

Foundational Strategy: Ligand and Target Preparation

Ligand Preparation: Defining the Interrogator

The first step is to generate a chemically accurate, low-energy three-dimensional representation of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Obtain the 2D structure of the molecule. This can be accomplished by drawing it in a chemical sketcher like ACD/ChemSketch or retrieving its SMILES (Simplified Molecular Input Line Entry System) string from a database like PubChem, if available. For our subject compound, the structure is derived from its IUPAC name.

  • Conversion to 3D: Utilize a program like Open Babel to convert the 2D representation into a 3D structure.[4] This initial 3D structure is typically a rough approximation.

  • Energy Minimization: This is a critical step to arrive at a stable, low-energy conformation. Employ a suitable force field (e.g., MMFF94 or UFF) to relax the structure. This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum. The resulting optimized structure is more representative of the molecule's preferred state.

  • File Format for Docking: Save the optimized 3D structure in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina, which includes partial charges and atom type definitions.[5]

Causality: An unoptimized, high-energy ligand conformation can prevent the docking algorithm from finding the true binding pose, as the energy penalty of the ligand's internal strain would contribute to a poor overall binding score.

Target Identification and Preparation: Selecting the Arena

Since no specific biological target for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is defined, a rational target identification process is required. Pyrazole derivatives are known to target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[6][7] For this guide, we will proceed with a hypothetical target, TANK-binding kinase 1 (TBK1) , a protein for which other pyrazole derivatives have been identified as inhibitors.[8]

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this example, we will use PDB ID: 5W4P.

  • Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These must be removed to create a clean receptor model for docking.[9] Visualization software like UCSF Chimera or PyMOL is essential for this step.

  • Structural Correction: Check for and repair any missing residues or side chains. Add polar hydrogens, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

  • Charge Assignment: Assign partial charges to the protein atoms using a force field like Gasteiger. This is critical for calculating electrostatic interactions during docking.

  • File Format Conversion: Save the cleaned, prepared receptor as a .pdbqt file for use with AutoDock Vina.

In Silico Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[5][10] It serves as our first glimpse into the potential binding mode and affinity.

Causality: The core principle of docking is to sample a vast number of possible ligand poses within the binding site and rank them.[4] The scoring function approximates the binding free energy, with more negative values indicating a more favorable interaction.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The docking algorithm must be told where to search. A grid box is defined around the known active site of the target protein. The size should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational time searching irrelevant space.

  • Execute Docking Simulation: Run the docking software (e.g., AutoDock Vina) using the prepared ligand and receptor .pdbqt files and the defined grid box coordinates. Vina will generate a set of predicted binding poses, ranked by their binding affinity scores.

  • Analysis of Results:

    • Binding Affinity: Examine the predicted binding energy (in kcal/mol) for the top-ranked poses.

    • Pose Visualization: Load the docked complex (receptor + ligand poses) into a molecular visualizer. Critically inspect the interactions. Look for hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and key residues in the active site.

    • RMSD Clustering: Compare the top poses. If multiple low-energy poses cluster together with a low Root Mean Square Deviation (RMSD), it increases confidence in the predicted binding mode.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_output Output Ligand_2D Ligand 2D Structure Ligand_3D Generate 3D Conformation Ligand_2D->Ligand_3D Ligand_Min Energy Minimization (MMFF94) Ligand_3D->Ligand_Min Ligand_PDBQT Save Ligand as .pdbqt Ligand_Min->Ligand_PDBQT Grid Define Grid Box (Active Site) Ligand_PDBQT->Grid Receptor_PDB Download Receptor from PDB Receptor_Clean Clean Receptor (Remove H2O, etc.) Receptor_PDB->Receptor_Clean Receptor_H Add Polar Hydrogens & Charges Receptor_Clean->Receptor_H Receptor_PDBQT Save Receptor as .pdbqt Receptor_H->Receptor_PDBQT Receptor_PDBQT->Grid Vina Run AutoDock Vina Simulation Grid->Vina Analyze Analyze Poses & Binding Energy Vina->Analyze Docked_Complex Predicted Protein-Ligand Complex Analyze->Docked_Complex Binding_Affinity Binding Affinity (kcal/mol) Analyze->Binding_Affinity

Caption: Molecular Docking Workflow.

Table 1: Representative Molecular Docking Results

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Pose (Å) Key Interacting Residues (Hypothetical) Interaction Type
1 -8.9 0.00 LEU25, VAL33, LYS50, PHE150 Hydrophobic, H-Bond (Amide), Pi-Cation
2 -8.5 1.21 LEU25, VAL33, GLU148 Hydrophobic, H-Bond (Amide)

| 3 | -8.2 | 1.89 | VAL33, LYS50, TYR89 | Hydrophobic, H-Bond (Pyrazole N) |

In Silico Methodology II: Pharmacophore Modeling

A pharmacophore model is an abstract 3D representation of the essential chemical features required for a molecule to be biologically active.[11][12] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used as a query to screen large databases for other molecules that fit the criteria.[13][14]

Causality: By abstracting from a specific chemical structure to a set of electronic and steric features, pharmacophore modeling allows us to identify structurally diverse compounds that may have the same biological effect.

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Analyze the Best Docked Pose: Using the top-ranked, most credible pose from molecular docking, identify the key points of interaction between 2-(4-bromo-1H-pyrazol-1-yl)propanamide and the TBK1 active site.

  • Feature Identification: Map the corresponding chemical features onto the ligand. For example:

    • The amide carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) .

    • The amide N-H group acts as a Hydrogen Bond Donor (HBD) .

    • The pyrazole ring can be defined as an Aromatic Ring (AR) feature.

    • The bromo-substituted region might contribute to a Hydrophobic (HY) feature.

  • Model Generation: Generate a 3D model that includes these features with specific spatial constraints (distances and angles) derived from the docked pose. Software like LigandScout or the pharmacophore tools within Schrödinger Maestro can automate this process.

  • Model Validation (Crucial): A pharmacophore model must be validated. This is typically done by using it to screen a database containing known active and a large number of inactive (decoy) compounds. A good model will have a high enrichment factor, meaning it successfully identifies the actives while rejecting the decoys.

G cluster_input Input cluster_process Process cluster_output Output Docked_Complex Docked Complex Ligand in Active Site Identify_Features Feature Identification H-Bond Donor (HBD) H-Bond Acceptor (HBA) Aromatic Ring (AR) Hydrophobic (HY) Docked_Complex->Identify_Features Generate_Model Generate 3D Model Spatial Constraints (Distances & Angles) Identify_Features->Generate_Model Pharmacophore Pharmacophore Model A 3D query for virtual screening Generate_Model->Pharmacophore

Caption: Structure-Based Pharmacophore Model Generation.

In Silico Methodology III: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deep insights into the stability and flexibility of the protein-ligand complex.[15][16]

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules.[17] By simulating the complex in a solvated, physiological-like environment, we can assess whether the interactions predicted by docking are stable over a biologically relevant timescale (nanoseconds to microseconds).

Experimental Protocol: GROMACS MD Simulation Workflow

  • System Setup:

    • Input: Use the best-ranked pose from molecular docking as the starting coordinate file.

    • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms.[16] The ligand must be parameterized to be compatible with the chosen protein force field.

    • Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules.

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases (NVT and NPT ensembles) to ensure the system is stable before the production run.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not undergoing major conformational changes.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. This highlights flexible regions of the protein. High fluctuation in the binding site could indicate an unstable interaction.[16]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

G Start Start with Best Docked Pose Solvate Solvate with Water & Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Generate Trajectory File Production->Trajectory Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Trajectory->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Table 2: Representative MD Simulation Analysis Summary (100 ns)

Metric Average Value Interpretation
Protein Backbone RMSD 1.8 Å (± 0.3 Å) The protein structure is stable throughout the simulation.
Ligand RMSD (vs. Protein) 1.1 Å (± 0.4 Å) The ligand remains stably bound in the active site.
Binding Site Residue RMSF Low (< 1.5 Å) The active site residues are not overly flexible, indicating a stable pocket.

| H-Bond Occupancy (LIG:LYS50) | 85.2% | The hydrogen bond predicted by docking is highly stable and persistent. |

Synthesis and Conclusion

The in silico modeling of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is not a linear path but a cycle of hypothesis, testing, and refinement.

  • Molecular Docking provides the initial, static hypothesis of the binding mode and key interactions.

  • Pharmacophore Modeling abstracts these key interactions into a searchable 3D query, allowing for the identification of potentially novel, structurally diverse compounds with similar activity.

  • Molecular Dynamics Simulation rigorously tests the stability of the docked pose, validating the initial hypothesis in a dynamic, more biologically relevant environment.

By integrating these methods, we can construct a comprehensive and trustworthy model of how 2-(4-bromo-1H-pyrazol-1-yl)propanamide may interact with a biological target. The insights gained—from identifying critical binding site residues to confirming the stability of the complex—provide a solid foundation for guiding subsequent experimental validation, such as in vitro binding assays, and for rationally designing next-generation analogs with improved potency and selectivity.

References

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry, 3(2), 187-197. [Link][11][12][14]

  • Muralidharan, P., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link][15]

  • Yang, Y., et al. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267. [Link]

  • Hassan, M., et al. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Springer Nature. [Link][16]

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Whitepaper: A Systematic Approach to Unraveling the Mechanism of Action of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a promising hit in a phenotypic screen to a well-understood clinical candidate is paved with rigorous scientific investigation. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This technical guide provides a comprehensive, in-depth framework for discovering the MOA of a novel small molecule, using the hypothetical case of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, hereafter referred to as "Pyrazolamide-X." This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that blends established methodologies with the strategic thinking required to navigate the complexities of target deconvolution. We will traverse a logical, multi-phased approach, from initial target identification using advanced proteomics, through validation of target engagement in a cellular context, to the final mapping of the downstream signaling pathways that produce the desired phenotype.

Introduction: The Enigma of a Phenotypic Hit

Phenotypic screening is a powerful strategy in drug discovery, enabling the identification of compounds that elicit a desired biological response without prior knowledge of a specific molecular target.[1][2] This approach led to the discovery of Pyrazolamide-X, a compound that demonstrated potent anti-proliferative effects in a high-content imaging screen against the human colorectal cancer cell line, HCT116. While the phenotypic outcome is clear—Pyrazolamide-X inhibits cancer cell growth—the underlying molecular mechanism remains a black box. The subsequent challenge, and the focus of this guide, is to systematically deconstruct this black box. Elucidating the MOA is paramount for several reasons: it facilitates rational lead optimization, enables the development of biomarkers for clinical trials, and provides a deeper understanding of the targeted biological pathway.[3]

This guide will present a hypothetical, yet scientifically rigorous, workflow to identify the molecular target of Pyrazolamide-X and delineate its mechanism of action. We will employ a multi-pronged strategy that combines direct biochemical methods with cellular and computational approaches, ensuring a high degree of confidence in our findings.[4]

Phase 1: Identifying the Direct Molecular Target(s)

The first crucial step is to pinpoint the specific protein or proteins that Pyrazolamide-X directly binds to within the cell. To achieve this, we will employ two complementary state-of-the-art techniques: an affinity-based method for initial discovery and a label-free method for orthogonal validation.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

The principle behind affinity chromatography is to use the small molecule as "bait" to "fish" for its binding partners from a complex mixture of cellular proteins.[5][6] This requires chemically modifying Pyrazolamide-X to attach a linker and an affinity tag (e.g., biotin) or to immobilize it on a solid support.[3][7][8]

Experimental Workflow: AC-MS

The overall workflow for our affinity chromatography experiment is depicted below.

AC_MS_Workflow cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Target Capture cluster_analysis Analysis synthesis Synthesize Immobilized Pyrazolamide-X Affinity Resin incubation Incubate Lysate with Affinity Resin synthesis->incubation lysis Prepare HCT116 Cell Lysate lysis->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms_prep Tryptic Digest & Sample Prep elution->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms data_analysis Data Analysis & Protein Identification lcms->data_analysis

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Detailed Protocol: AC-MS

  • Synthesis of Affinity Probe: A derivative of Pyrazolamide-X is synthesized with a linker attached to a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its anti-proliferative activity. This linker is then covalently coupled to NHS-activated sepharose beads.

  • Cell Lysate Preparation: HCT116 cells are cultured to ~80% confluency and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native complexes.

  • Affinity Capture: The cell lysate is incubated with the Pyrazolamide-X-coupled beads. A control experiment is run in parallel using beads coupled only with the linker and tag to identify non-specific binders.

  • Washing: The beads are washed extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized compound.

  • Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free Pyrazolamide-X.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: The MS/MS spectra are searched against a human protein database to identify the proteins. Hits are prioritized based on their enrichment in the Pyrazolamide-X pulldown compared to the control pulldown.

Hypothetical Results

Our hypothetical AC-MS experiment identifies several proteins, but one stands out due to its high enrichment and known role in cell proliferation: Cyclin-Dependent Kinase 2 (CDK2) .

Protein IDGene NameEnrichment Factor (Pyrazolamide-X vs. Control)Known Function
P24941CDK235.2Cell cycle regulation, proliferation
P6225814-3-3ζ8.5Signal transduction, cell cycle
P04637TP534.1Tumor suppressor

Table 1: Hypothetical top protein hits from the AC-MS experiment.

Cellular Thermal Shift Assay (CETSA)

While AC-MS is a powerful discovery tool, it has limitations, such as the potential for artifacts from the chemical modification of the drug.[8] Therefore, we must validate the interaction between Pyrazolamide-X and our top hit, CDK2, in an unperturbed cellular environment. CETSA is an ideal method for this, as it measures the direct engagement of a drug with its target in intact cells or cell lysates.[9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tagg).[11][12][13]

Experimental Workflow: CETSA

The workflow for CETSA is designed to measure changes in protein thermal stability upon ligand binding.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells HCT116 Cells treatment Treat with Pyrazolamide-X or DMSO (Control) cells->treatment aliquot Aliquot Cells treatment->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat lysis Cell Lysis heat->lysis centrifugation Separate Soluble vs. Aggregated Proteins lysis->centrifugation detection Quantify Soluble CDK2 (e.g., Western Blot) centrifugation->detection curve Plot Melt Curves detection->curve

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment: Intact HCT116 cells are treated with Pyrazolamide-X (e.g., at 10x its GI50 concentration) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Separation: Cells are lysed (e.g., by freeze-thaw cycles), and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of soluble CDK2 remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting or by higher-throughput methods like AlphaScreen or ELISA.[9]

  • Data Analysis: The fraction of soluble CDK2 is plotted against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Results

The CETSA results show a clear thermal stabilization of CDK2 in the presence of Pyrazolamide-X, confirming a direct interaction in the cellular environment.

TreatmentApparent Tagg of CDK2Thermal Shift (ΔTagg)
DMSO (Control)52.5 °C-
Pyrazolamide-X (10 µM)57.0 °C+4.5 °C

Table 2: Hypothetical CETSA results confirming CDK2 as a target of Pyrazolamide-X.

Phase 2: Target Validation and Selectivity Profiling

Identifying a direct binding partner is a major step, but it is not the complete picture. We must now validate that modulating this target is responsible for the observed anti-proliferative phenotype and assess the compound's selectivity. Since our primary validated hit, CDK2, is a kinase, a logical next step is to perform a broad kinase selectivity screen.

Kinase Selectivity Profiling using Kinobeads

Many small molecule kinase inhibitors have off-target effects, which can lead to toxicity or confound the interpretation of the MOA.[14][15] Kinobeads are an affinity chromatography-based tool that uses a mixture of immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[16][17] By measuring the ability of a free compound (Pyrazolamide-X) to compete with the beads for kinase binding, we can obtain a selectivity profile.[18]

Detailed Protocol: Kinobeads Competition Assay

  • Lysate Preparation: Prepare HCT116 cell lysate as described in the AC-MS protocol.

  • Competition Binding: Aliquots of the lysate are pre-incubated with increasing concentrations of Pyrazolamide-X or a DMSO control.

  • Kinobead Enrichment: The pre-incubated lysates are then added to the Kinobeads to capture kinases that are not bound to Pyrazolamide-X.

  • Analysis: After washing, the captured kinases are eluted, digested, and quantified using label-free quantitative mass spectrometry.

  • Data Analysis: The abundance of each kinase in the Pyrazolamide-X-treated samples is compared to the control. A dose-dependent decrease in the amount of a captured kinase indicates that Pyrazolamide-X is binding to it in the lysate.

Hypothetical Results

The Kinobeads profiling reveals that Pyrazolamide-X is a potent and relatively selective inhibitor of CDK2. It also shows weaker activity against CDK1 and CDK9 at higher concentrations.

Kinase TargetIC50 (nM) - from competition binding data
CDK2 25
CDK1350
CDK9850
>200 other kinases>10,000

Table 3: Hypothetical kinase selectivity profile of Pyrazolamide-X.

Phase 3: Delineating the Downstream Cellular Mechanism

With a validated and relatively selective target in hand, the final phase is to connect the inhibition of CDK2 to the observed anti-proliferative phenotype. CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition should, therefore, lead to a G1 cell cycle arrest.

Downstream Signaling and Cell Cycle Analysis

We will test this hypothesis by examining two key downstream effects: the phosphorylation of a known CDK2 substrate and the impact on cell cycle progression.

Detailed Protocols

  • Western Blot for Phospho-Rb:

    • Treat HCT116 cells with increasing concentrations of Pyrazolamide-X for 24 hours.

    • Lyse the cells and perform a Western blot to detect the phosphorylation of the Retinoblastoma protein (Rb) at Serine 807/811, a known CDK2 phosphorylation site. A potent inhibitor should decrease this phosphorylation signal in a dose-dependent manner.

  • Flow Cytometry for Cell Cycle Analysis:

    • Treat HCT116 cells with Pyrazolamide-X for 24 hours.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Results

The results from these cellular assays confirm that Pyrazolamide-X functions as a CDK2 inhibitor, leading to G1 cell cycle arrest. This provides a direct link between the molecular target and the anti-proliferative phenotype.

Elucidated Signaling Pathway

The following diagram illustrates the discovered mechanism of action for Pyrazolamide-X.

MOA_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D / CDK4/6 Ras->CyclinD pRb_E2F pRb-E2F Complex CyclinD->pRb_E2F + P E2F Free E2F pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb_E2F + P (Hyperphosphorylation) S_Phase S-Phase Entry & DNA Replication CDK2_CyclinE->S_Phase promotes G1_Arrest G1 Cell Cycle Arrest CompoundX Pyrazolamide-X CompoundX->CDK2_CyclinE CompoundX->G1_Arrest leads to

Caption: The elucidated mechanism of action of Pyrazolamide-X via inhibition of CDK2.

Conclusion

Through a systematic and multi-faceted approach, we have successfully moved from a phenotypic observation to a detailed molecular mechanism for our hypothetical compound, Pyrazolamide-X. By combining affinity-based proteomics, label-free target engagement assays, and functional cellular studies, we have built a strong, evidence-based case that Pyrazolamide-X exerts its anti-proliferative effects by directly binding to and inhibiting CDK2. This inhibition prevents the phosphorylation of key substrates like Rb, leading to a G1 cell cycle arrest. This detailed understanding of the MOA is invaluable, providing a solid foundation for further preclinical development, guiding the search for predictive biomarkers, and ultimately increasing the probability of translating a promising molecule into an effective therapy.

References

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A Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)propanamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical entity 2-(4-bromo-1H-pyrazol-1-yl)propanamide. While initial investigation into its novelty reveals the compound is known and commercially available for research purposes, with CAS Number 1183357-58-5, it remains a sparsely documented molecule in peer-reviewed literature.[1] This guide bridges that gap by proposing a robust and detailed synthetic pathway, outlining essential characterization protocols, and exploring its potential therapeutic applications based on established principles of medicinal chemistry and the well-documented bioactivity of the pyrazole scaffold. We aim to provide fellow researchers with the foundational knowledge required to synthesize, validate, and investigate this compound's potential as a building block or lead candidate in drug discovery programs.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its unique structural and electronic properties—including its aromatic nature, capacity for hydrogen bonding, and metabolic stability—make it a "privileged scaffold" in the design of bioactive molecules.[3][4] Pyrazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[3][5][6][7]

Prominent examples of pyrazole-containing drugs, such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist), highlight the scaffold's clinical and commercial significance.[4] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles. The subject of this guide, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, combines this privileged pyrazole core with a propanamide side chain at the N-1 position and a bromine atom at the C-4 position, presenting a unique combination of features for potential biological investigation.

Compound Status and Identification

Contrary to being a novel entity, 2-(4-bromo-1H-pyrazol-1-yl)propanamide is a known chemical compound. It is available through chemical suppliers as a research chemical, providing a direct route for preliminary screening and investigation.

Identifier Value Source
IUPAC Name 2-(4-bromo-1H-pyrazol-1-yl)propanamideN/A
CAS Number 1183357-58-5[1]
Molecular Formula C₆H₈BrN₃O[1]
Molecular Weight 218.05 g/mol Calculated
Physical Form Solid[1]

While its commercial availability facilitates initial studies, the lack of published synthetic and application data necessitates the development of a reliable methodology for its preparation and characterization, which we will address in the following sections.

Proposed Synthesis and Characterization Workflow

The most logical and efficient synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)propanamide is via the direct N-alkylation of 4-bromopyrazole with an appropriate electrophile. This method is a standard and widely used strategy for functionalizing the pyrazole nitrogen.[8]

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the N1-C bond of the pyrazole ring, leading to two commercially available starting materials: 4-bromopyrazole and 2-bromopropanamide. The core of the proposed synthesis is a nucleophilic substitution reaction where the deprotonated 4-bromopyrazole acts as the nucleophile.

Causality of Experimental Choices:

  • Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the pyrazole N-H (pKa ≈ 14) but is less harsh and easier to handle than alternatives like sodium hydride (NaH). Its heterogeneous nature also simplifies workup.

  • Solvent Selection: Acetonitrile (MeCN) or Dimethylformamide (DMF) are ideal polar aprotic solvents for this type of Sₙ2 reaction. They effectively solvate the cation of the base without interfering with the nucleophile, thus accelerating the reaction rate.

  • Reaction Temperature: A slightly elevated temperature (e.g., 60-80 °C) is proposed to ensure a reasonable reaction rate without promoting significant side reactions or decomposition of the starting materials.

Detailed Experimental Protocol: Synthesis

Step 1: N-Alkylation of 4-Bromopyrazole

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyrazole (1.0 eq, e.g., 1.47 g).[9]

  • Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g) to the flask.

  • Add dry acetonitrile (40 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Add 2-bromopropanamide (1.1 eq, e.g., 1.67 g) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and maintain stirring for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the 4-bromopyrazole spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.

  • Wash the solid residue with a small amount of acetonitrile (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • The crude residue is purified by flash column chromatography on silica gel.

  • A gradient elution system, starting from 20% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is recommended to isolate the pure product.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent under reduced pressure to yield 2-(4-bromo-1H-pyrazol-1-yl)propanamide as a solid.

Proposed Characterization Protocol

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques is required.

Technique Expected Results / Purpose
¹H NMR Confirm the presence of all protons and their connectivity. Expect signals for the pyrazole C-H protons, the methine (CH) and methyl (CH₃) groups of the propanamide side chain, and the amide (-NH₂) protons.
¹³C NMR Confirm the carbon skeleton of the molecule, including signals for the pyrazole carbons and the propanamide side chain carbons.
HRMS (ESI+) Determine the exact mass of the molecule to confirm the elemental composition (C₆H₈BrN₃O). Expect to see the [M+H]⁺ or [M+Na]⁺ adduct.
FT-IR Identify key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and C-Br vibrations.
Melting Point Determine the melting point range as an indicator of purity.
Workflow Visualization

The following diagram illustrates the proposed synthesis and validation workflow.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_characterization Characterization & Validation A 1. Combine 4-Bromopyrazole, K₂CO₃, and MeCN B 2. Add 2-Bromopropanamide A->B C 3. Heat at 70°C (12-24h) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter Reaction Mixture D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Purify by Flash Column Chromatography F->G H 8. Isolate Pure Product G->H I ¹H & ¹³C NMR H->I J HRMS H->J K FT-IR H->K L Melting Point H->L

Caption: Proposed workflow for synthesis and characterization.

Discussion: Potential Biological and Therapeutic Relevance

While no specific biological activity has been reported for 2-(4-bromo-1H-pyrazol-1-yl)propanamide itself, its structural motifs are present in compounds with significant therapeutic applications.

  • Anti-proliferative and Kinase Inhibition: The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors for oncology.[3] The N-1 substituted pyrazole structure is crucial for interaction with the hinge region of many protein kinases. The propanamide side chain could be explored for its potential to form hydrogen bonds with the enzyme backbone, while the 4-bromo substituent can be used as a handle for further chemical modification (e.g., via Suzuki or Sonogashira coupling) to explore structure-activity relationships.

  • Neuroprotective and CNS Activity: Pyrazole derivatives have been investigated for a range of neurological applications, including neuroprotective and anticonvulsant activities.[5][10] Some studies on N-propananilide derivatives bearing pyrazole rings have shown potential as neuroprotective agents.[11][12] The target compound's structure warrants investigation in models of neurodegenerative diseases.

  • Anti-inflammatory Potential: As exemplified by Celecoxib, pyrazoles are potent anti-inflammatory agents.[4] The anti-inflammatory activity of novel pyrazole derivatives remains an active area of research, and this compound could be screened against relevant targets like COX enzymes or pro-inflammatory cytokines.[6]

The diagram below outlines the logical relationship between the compound's structural features and its potential therapeutic applications.

G cluster_features Key Structural Features cluster_apps Potential Therapeutic Areas Compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide F1 Privileged Pyrazole Core Compound->F1 F2 N-1 Propanamide Side Chain Compound->F2 F3 C-4 Bromo Substituent Compound->F3 A1 Oncology (Kinase Inhibition) F1->A1 Established Scaffold A2 Neuroscience (Neuroprotection) F1->A2 Known Bioactivity A3 Inflammation (COX/Cytokine Modulation) F1->A3 Proven Pharmacophore F2->A1 H-Bonding Potential F3->A1 Synthetic Handle for SAR

Caption: Structure-Activity Relationship Hypothesis.

Conclusion and Future Directions

2-(4-bromo-1H-pyrazol-1-yl)propanamide, while a known chemical, represents an underexplored area of chemical space. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. The proposed protocols are designed with self-validation checkpoints to ensure trustworthiness and reproducibility.

Based on extensive literature precedent for the pyrazole scaffold, this compound is a promising candidate for screening in anticancer, anti-inflammatory, and neuroscience-focused biological assays. The 4-bromo position, in particular, serves as a valuable synthetic handle for the creation of derivative libraries, enabling a systematic exploration of structure-activity relationships. We encourage the research community to utilize this guide as a foundational resource for unlocking the full potential of this and structurally related molecules in the pursuit of novel therapeutics.

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Pyrazole scaffolds are a cornerstone in the development of numerous therapeutic agents due to their metabolic stability and diverse biological activities.[1][2][3] This protocol details a robust N-alkylation strategy, focusing on causality, safety, and reproducibility. It is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Scientific Context

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[2][4] Its structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] The target molecule, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, incorporates this key scaffold functionalized with a bromo group, which serves as a versatile handle for further chemical modifications (e.g., cross-coupling reactions), and a propanamide side chain, which can modulate solubility and hydrogen bonding capabilities.[6]

The synthesis described herein proceeds via a classical and reliable N-alkylation of 4-bromopyrazole. This method involves the deprotonation of the pyrazole N-H by a strong base, followed by a nucleophilic substitution (SN2) reaction with an appropriate electrophile, 2-bromopropanamide. The choice of sodium hydride (NaH) as the base is critical; its non-nucleophilic nature and high basicity ensure irreversible and clean deprotonation of the pyrazole ring, driving the reaction to completion.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Materials and Safety

Reagents and Equipment
Reagent/MaterialCAS No.Molecular Wt.Key PropertiesSupplier Example
4-Bromopyrazole2075-45-8146.97 g/mol Solid, M.P. 93-96 °C.[7] Irritant.[8][9]Sigma-Aldrich
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.00 g/mol Grey powder. Water-reactive, flammable.[10][11]Fisher Scientific
2-Bromopropanamide60523-73-1151.99 g/mol Solid. Lachrymator.Combi-Blocks
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol Liquid. High boiling point.Acros Organics
Ethyl Acetate (EtOAc), ACS Grade141-78-688.11 g/mol Liquid. Flammable.VWR
Hexanes, ACS Grade110-54-386.18 g/mol Liquid. Flammable.VWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Solid. Desiccant.J.T. Baker
Silica Gel, 230-400 mesh7631-86-960.08 g/mol Solid. For column chromatography.Sorbent Technologies

Equipment:

  • Round-bottom flasks, two-neck or three-neck

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stirrer and stir bars

  • Septa and needles/syringes

  • Addition funnel

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted prior to starting any work.

  • Sodium Hydride (NaH): NaH is a highly water-reactive and pyrophoric solid.[10] It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously.[11][12]

    • Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[10][13] The 60% dispersion in mineral oil is safer to handle than pure NaH.[10][12]

    • PPE: Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[10][14]

    • Quenching: Unreacted NaH must be quenched slowly and carefully at low temperatures.

  • 4-Bromopyrazole: Causes skin, eye, and respiratory irritation.[7][8][9] Avoid inhalation of dust and direct contact.

  • Solvents: Anhydrous DMF is a combustible liquid. Ethyl acetate and hexanes are highly flammable. All solvent handling should be performed in a well-ventilated fume hood away from ignition sources.

Detailed Experimental Protocol

Workflow Overview

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Step 1: Preparation and Deprotonation (Under Inert Atmosphere)

  • System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • NaH Preparation: In the flask, weigh sodium hydride (60% dispersion in oil, 1.2 equivalents).

    • Expert Insight: To increase reactivity, the mineral oil can be removed. Add anhydrous hexanes via syringe, stir the suspension for 5 minutes, stop stirring, and allow the NaH to settle. Carefully remove the hexane supernatant with a cannula or syringe. Repeat this washing process two more times. Ensure the washed NaH is not allowed to become completely dry and exposed to air.

  • Reactant Addition: Add anhydrous DMF via syringe to the flask containing the NaH to form a suspension. Cool the flask to 0 °C using an ice-water bath.

  • In a separate flame-dried flask, dissolve 4-bromopyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Deprotonation: Add the 4-bromopyrazole solution dropwise to the stirred NaH suspension at 0 °C.

    • Causality: This slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the 4-bromopyrazolide anion.

Step 2: N-Alkylation Reaction

  • Dissolve 2-bromopropanamide (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Cool the reaction mixture back down to 0 °C.

  • Add the 2-bromopropanamide solution dropwise to the reaction mixture.

    • Mechanism Note: This is an SN2 reaction. The pyrazolide anion acts as the nucleophile, displacing the bromide on the electrophilic carbon of the propanamide.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Quenching (Critical Safety Step): Cool the reaction flask to 0 °C. Very slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH.

    • Trustworthiness: Do NOT add water or alcohol rapidly, as this will cause an uncontrolled, violent evolution of hydrogen gas and a potential fire hazard.[10][11]

  • Extraction: Once the quenching is complete and no more gas evolves, transfer the mixture to a separatory funnel. Add deionized water and ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with deionized water and then with saturated brine solution.

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Protocol Standard: A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50%). Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-bromo-1H-pyrazol-1-yl)propanamide as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity of the alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight (146.97 for the 4-bromopyrazole fragment, with a characteristic isotopic pattern for bromine).[15]

  • Melting Point (MP): To assess purity.

  • Appearance: Expected to be a solid at room temperature.

Expected Yield: 60-80%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete deprotonation (inactive NaH).Use fresh NaH or wash the oil dispersion thoroughly with dry hexanes. Ensure all glassware and solvents are scrupulously dry.
Poor quality of alkylating agent.Check the purity of 2-bromopropanamide.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently heat to 40-50 °C. Monitor by TLC.
Multiple Products Observed by TLC Isomeric products (alkylation at N2).For 4-substituted pyrazoles, N1 and N2 are equivalent, so this is unlikely. If using an unsymmetrical pyrazole, this is a common issue requiring careful chromatographic separation.[16]
Byproducts from side reactions.Ensure slow addition of reagents and maintain temperature control.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the eluent system for column chromatography. An acidic wash during workup can remove unreacted pyrazole.[17]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules.
  • Sodium Hydride - Standard Operating Procedure. (2012).
  • Sodium Hydride Hazard Summary. (n.d.). New Jersey Department of Health.
  • Synthesis of novel pyrazole derivatives for drug discovery. (2025). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • 4-Bromopyrazole Safety D
  • Sodium hydride Safety D
  • 4-Bromopyrazole Safety D
  • 4-Bromopyrazole 99. (n.d.). Sigma-Aldrich.
  • Sodium Hydride SOP. (n.d.). Clemson University.
  • Sodium Hydride SOP: Safety & Handling in UCSF Lab. (n.d.). Studylib.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 4-Bromopyrazole. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México.
  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide. (n.d.). Sigma-Aldrich.
  • 4-BROMOPYRAZOLE. (n.d.). gsrs.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025).

Sources

Application Notes and Protocols for In Vitro Assay Development of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Organization]

Abstract

This document provides a comprehensive guide for the in vitro characterization of the novel chemical entity, 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Given that the specific biological target of this compound is yet to be fully elucidated, this guide presents a strategic, multi-tiered approach to assay development. We begin with broad, phenotype-based screens to identify potential therapeutic areas and narrow down the mechanism of action. Subsequently, detailed protocols for specific biochemical and cell-based assays are provided, focusing on pathways commonly modulated by pyrazole-containing compounds, such as those involved in oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Pyrazole Scaffold and Compound Profile

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties[1][2]. The subject of this guide, 2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS: 1183357-58-5), is a novel compound incorporating this versatile core. The initial challenge in developing an in vitro assay cascade for such a compound, in the absence of a known target, is to cast a wide yet strategic net to uncover its biological function.

Our approach is therefore rooted in a logical progression from broad phenotypic screening to more defined target-based assays. This strategy is designed to efficiently identify the compound's primary biological effects and potential molecular targets, thereby guiding further drug discovery and development efforts.

Strategic Workflow for In Vitro Characterization

The proposed workflow is designed to systematically elucidate the biological activity of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. This process begins with foundational cytotoxicity profiling, followed by high-content phenotypic screening to identify cellular effects. Hits from these screens will then inform the selection of more specific biochemical and functional cell-based assays.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Phenotypic Screening & Target Identification cluster_2 Phase 3: Mechanism of Action & Potency Determination A Compound Procurement & QC (Purity, Identity, Solubility) B General Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) A->B Initial Characterization C High-Content Imaging/ Phenotypic Screening B->C Determine Non-toxic Concentration Range D Target Deconvolution Strategies (e.g., Affinity Chromatography, Thermal Shift Assays) C->D Identify Cellular Phenotype E Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) D->E Putative Target Identified F Functional Cell-Based Assays (e.g., Cytokine Release, Reporter Gene Assays) E->F Validate Target Engagement G Structure-Activity Relationship (SAR) Studies F->G Lead Optimization

Figure 1: A multi-phase workflow for the in vitro characterization of a novel compound with an unknown target.

Phase 1: Foundational Profiling

Compound Management and Quality Control

Prior to any biological assessment, it is critical to establish the quality and solubility of the compound.

  • Purity and Identity: Confirm by LC-MS and ¹H-NMR.

  • Solubility: Determine the solubility in a range of common solvents (e.g., DMSO, ethanol) and in aqueous assay buffers. The use of a stock solution in 100% DMSO is standard practice.

Protocol: General Cytotoxicity Assessment using a Luminescent Cell Viability Assay

This initial screen is crucial to determine the concentration range of the compound that can be used in subsequent cell-based assays without inducing overt toxicity.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide

  • A panel of human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, HepG2 for liver cancer, and a non-cancerous line like HEK293)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Appropriate cell culture medium and supplements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well opaque plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in DMSO.

    • Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include vehicle control (DMSO) and no-cell control (medium only) wells.

    • Add 100 µL of the diluted compound to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (no-cell control) from all other measurements.

  • Normalize the data to the vehicle control (100% viability).

  • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of the compound that inhibits cell viability by 50%.
Concentration Range The range of compound concentrations that do not cause significant cytotoxicity.

Phase 2: Phenotypic Screening and Target Deconvolution

Based on the non-toxic concentration range identified in Phase 1, a high-content screen can be employed to observe the compound's effects on cellular morphology and specific organelles.

Protocol: High-Content Imaging for Phenotypic Profiling

Principle: This assay uses automated microscopy and image analysis to quantify multiple phenotypic parameters in response to compound treatment. Staining for the nucleus, cytoskeleton, and mitochondria can reveal effects on cell cycle, apoptosis, and cellular morphology.

Materials:

  • Human cell line of interest (e.g., U2OS)

  • Hoechst 33342 (for nuclear staining)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) for actin cytoskeleton staining

  • MitoTracker™ Red CMXRos (for mitochondrial staining)

  • Black-walled, clear-bottom 96- or 384-well plates

  • High-content imaging system

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed cells into the imaging plates and allow them to attach overnight.

    • Treat cells with 2-(4-bromo-1H-pyrazol-1-yl)propanamide at 3-4 non-toxic concentrations for 24-48 hours. Include vehicle and positive controls (e.g., a known cytotoxic agent at a low concentration).

  • Cell Staining:

    • Add MitoTracker™ Red to live cells and incubate for 30 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain with fluorescently labeled phalloidin and Hoechst 33342.

    • Wash the cells between each step.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze images to quantify parameters such as cell count, nuclear size and intensity, mitochondrial mass and membrane potential, and cytoskeletal arrangement.

Data Interpretation: A change in any of these parameters can suggest a potential mechanism of action. For example, an increase in nuclear size could indicate cell cycle arrest, while changes in mitochondrial morphology might suggest an effect on cellular metabolism or apoptosis.

Phase 3: Mechanism of Action and Potency Determination

The results from phenotypic screening will guide the selection of specific biochemical and cell-based assays. Given the known activities of pyrazole derivatives, we will focus on assays relevant to oncology and inflammation.

Biochemical Assay Example: Kinase Inhibition Assay

Rationale: Many pyrazole-containing compounds are known to be kinase inhibitors. A biochemical assay can directly measure the compound's ability to inhibit a specific kinase.

Principle: A common format for kinase assays is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method detects the phosphorylation of a substrate by a kinase.

G cluster_0 Assay Components cluster_1 Detection Reagents A Kinase G Phosphorylated Substrate A->G Phosphorylates Substrate B Substrate (Biotinylated) B->G C ATP C->G D Test Compound D->A Inhibits Kinase E Europium-labeled Anti-phospho Antibody H TR-FRET Signal E->H F Streptavidin-APC F->H G->H Detection

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[3]

The pyrazole moiety is a pharmacologically significant scaffold that is present in a variety of approved drugs and clinical candidates.[4] Pyrazole-based compounds have been successfully developed as inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and Janus kinases (JAKs), highlighting the versatility of this chemical structure in targeting the ATP-binding site of these enzymes.[5][6][7] The compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide is a pyrazole derivative with potential as a kinase inhibitor. The bromine atom on the pyrazole ring offers a site for further chemical modification, allowing for the optimization of potency and selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a robust in vitro kinase inhibition assay using 2-(4-bromo-1H-pyrazol-1-yl)propanamide. We will delve into the underlying principles of the assay, provide a detailed step-by-step protocol, and discuss the interpretation of the resulting data.

Scientific Principles of Kinase Inhibition Assays

The primary objective of a kinase inhibition assay is to determine the concentration at which a compound, in this case, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, reduces the activity of a specific kinase by 50%, a value known as the half-maximal inhibitory concentration (IC50).[3] A typical in vitro kinase assay consists of the kinase, a substrate (either a peptide or a protein), a phosphate donor (usually ATP), and the inhibitory compound being tested.[8] The activity of the kinase is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[2]

There are several methods for detecting kinase activity, each with its own advantages and disadvantages:

  • Radiometric Assays: These are considered the "gold standard" due to their high sensitivity and direct measurement of phosphate incorporation into a substrate.[9][10] However, they require the handling of radioactive materials and specialized disposal.[10]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common and offer high sensitivity suitable for high-throughput screening.[11][12]

  • Luminescence-Based Assays: These assays, such as the popular ADP-Glo™ system, measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[2][11] This method is highly sensitive, has a broad dynamic range, and is less prone to interference from fluorescent compounds.[9]

For the purposes of this application note, we will focus on a luminescence-based ADP detection assay due to its robustness, sensitivity, and broad applicability.[9]

Experimental Workflow for Kinase Inhibition Assay

The overall workflow for determining the IC50 of 2-(4-bromo-1H-pyrazol-1-yl)propanamide against a target kinase is depicted below. This process involves compound preparation, setting up the kinase reaction, and detecting the resulting signal.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilution of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in DMSO C Add inhibitor and kinase to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer E Initiate reaction by adding ATP/substrate mixture B->E D Pre-incubate to allow inhibitor-kinase binding C->D D->E F Incubate at 30°C for 60 minutes E->F G Stop kinase reaction and deplete remaining ATP with ADP-Glo™ Reagent F->G H Convert ADP to ATP and generate luminescent signal with Kinase Detection Reagent G->H I Measure luminescence with a plate reader H->I J Plot luminescence vs. log[inhibitor] I->J K Fit data to a sigmoidal dose-response curve to determine IC50 J->K

Figure 1. A schematic representation of the experimental workflow for determining the IC50 value of a kinase inhibitor.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

Materials:

  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS No. 1183357-58-5)

  • Target Kinase of Interest

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for testing (e.g., 11-point, 3-fold dilution series). Also, prepare a DMSO-only control (negative control).

    • Prepare a stock solution of staurosporine in DMSO to be used as a positive control.

  • Kinase Reaction Setup:

    • Prepare the kinase reaction mixture. The optimal concentrations of the kinase, substrate, and ATP should be empirically determined to ensure the reaction is in the linear range.

    • In a 384-well plate, add 1 µL of the serially diluted 2-(4-bromo-1H-pyrazol-1-yl)propanamide, staurosporine, or DMSO control to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Initiation and Incubation of Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Mix the plate thoroughly and incubate at 30°C for 60 minutes. The incubation time may need to be optimized based on the activity of the specific kinase.

  • ADP Detection:

    • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP to ATP and provide the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation and Interpretation

The inhibitory activity of 2-(4-bromo-1H-pyrazol-1-yl)propanamide should be evaluated against a panel of kinases to determine its potency and selectivity. The results can be summarized in a table as shown below.

Kinase Target2-(4-bromo-1H-pyrazol-1-yl)propanamide IC50 (nM)Staurosporine IC50 (nM)
Kinase A258
Kinase B35015
Kinase C>10,00030
Kinase D125
Kinase E90020

Table 1: Hypothetical inhibitory activity of 2-(4-bromo-1H-pyrazol-1-yl)propanamide against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[2]

A lower IC50 value indicates a more potent inhibition of the kinase. In the hypothetical data above, 2-(4-bromo-1H-pyrazol-1-yl)propanamide shows potent inhibition of Kinase D and Kinase A, with moderate activity against Kinase B and Kinase E, and weak to no activity against Kinase C. This suggests a degree of selectivity for certain kinases.

Understanding the Kinase Signaling Context

To fully appreciate the potential therapeutic implications of an inhibitor, it is crucial to understand the signaling pathway in which the target kinase operates. For instance, if Kinase D is a key component of a cancer-related signaling pathway, its inhibition by 2-(4-bromo-1H-pyrazol-1-yl)propanamide could have anti-proliferative effects.

G receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras kinase_A Kinase A ras->kinase_A kinase_D Kinase D ras->kinase_D kinase_B Kinase B kinase_A->kinase_B kinase_C Kinase C kinase_B->kinase_C transcription_factor Transcription Factor kinase_C->transcription_factor kinase_D->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor 2-(4-bromo-1H-pyrazol-1-yl)propanamide inhibitor->kinase_D Inhibition

Figure 2. A simplified, hypothetical signaling pathway where Kinase D is a key mediator of cell proliferation.

Troubleshooting and Scientific Integrity

To ensure the generation of reliable and reproducible data, it is essential to be aware of common pitfalls in kinase assays:

  • Compound Interference: Some compounds may intrinsically fluoresce or quench luminescent signals, leading to false positives or negatives. It is advisable to perform a counterscreen without the kinase to identify such compounds.[11]

  • Non-specific Inhibition: Molecules can inhibit kinases through non-specific mechanisms, such as aggregation or chelation of cofactors. Including detergents like Triton X-100 in the assay buffer can help mitigate aggregation.[11]

  • Reagent Purity: The purity of ATP, substrates, and buffers can significantly impact reaction kinetics. Always use high-quality reagents.[11]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is important to maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells.[11]

By adhering to the detailed protocol and being mindful of these potential issues, researchers can confidently assess the inhibitory potential of 2-(4-bromo-1H-pyrazol-1-yl)propanamide and advance our understanding of its therapeutic promise.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

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Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating Pyrazole Propanamide Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous approved therapeutics targeting a wide range of diseases, particularly in oncology and inflammation.[1][2][3] Pyrazole propanamides, a specific class within this family, are frequently investigated for their potential as potent and selective modulators of cellular signaling pathways, often acting as kinase inhibitors or antagonists of nuclear receptors.[4][5][6] Establishing the efficacy of a novel pyrazole propanamide requires a rigorous, multi-tiered approach that moves from broad phenotypic effects to specific, on-target molecular interactions.

This guide provides an integrated strategy for the cellular evaluation of pyrazole propanamides. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow. It begins with foundational assays to determine the compound's impact on cell health and proliferation, then progresses to sophisticated mechanistic assays that confirm direct target engagement and modulation of downstream signaling pathways. The causality behind each experimental choice is explained to provide a self-validating framework for researchers, scientists, and drug development professionals.

G cluster_0 Tier 1: Phenotypic Assessment cluster_1 Tier 2: Mechanistic Validation A Cell Viability Assays (e.g., CellTiter-Glo®) Determine IC50 B Apoptosis Induction Assays (e.g., Caspase-Glo® 3/7) Determine EC50 A->B Confirm Mechanism of Viability Loss C Target Engagement Assays (e.g., CETSA, NanoBRET™) Confirm Physical Binding A->C Select Concentrations below toxic levels D Pathway Modulation Assays (e.g., Western Blot) Measure Downstream Effects C->D Link Binding to Functional Outcome G A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Collect F Insoluble Fraction (Pellet) D->F G 5. Analyze Soluble Fraction (Western Blot for Target) E->G H 6. Quantify & Plot (Melting Curve) G->H

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA [7][8][9]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the pyrazole propanamide at a fixed concentration (e.g., 10x IC50) or vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform Western blotting (see protocol 2.2) to detect the specific target protein in the soluble fractions from each temperature point.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Quantifying Target Activity and Downstream Signaling

Causality: Confirming target engagement is necessary but not sufficient. Efficacy requires demonstrating that this binding event leads to a functional consequence—namely, the modulation of the target's activity and its downstream signaling cascade. For pyrazole propanamides that are kinase inhibitors, this is typically assessed by measuring changes in protein phosphorylation.

Method Spotlight: Western Blotting for Phospho-Proteins

Principle: Western blotting is a cornerstone technique used to separate proteins by size and detect specific proteins using antibodies. [10]By using antibodies specific to the phosphorylated form of a protein, one can directly measure the impact of an inhibitor on a kinase signaling pathway. [11][12]This involves assessing the autophosphorylation of the target kinase itself (a marker of its activation state) and the phosphorylation of its known downstream substrates.

G cluster_0 Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Target Target Kinase (e.g., MEK) Receptor->Target Phosphorylates (P) Downstream Downstream Kinase (e.g., ERK) Target->Downstream Phosphorylates (P) TF Transcription Factor (e.g., c-Myc) Downstream->TF Phosphorylates (P) Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrazole Propanamide Inhibitor->Target Inhibits

Figure 3: A generic kinase signaling pathway illustrating points of inhibition.

Protocol: Multiplex Western Blotting for Signaling Analysis [11][13]

  • Cell Culture and Treatment: Seed cells and allow them to attach. Starve cells (if necessary, to reduce basal signaling) and then stimulate with an appropriate agonist (e.g., growth factor) in the presence of varying concentrations of the pyrazole propanamide for a short duration (e.g., 15-60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated form of the target kinase (e.g., p-MEK), the phosphorylated form of a downstream substrate (e.g., p-ERK), and a loading control (e.g., GAPDH or β-actin). Using antibodies from different species or with different fluorescent conjugates allows for multiplex detection. [11]8. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with species-specific secondary antibodies conjugated to HRP or a fluorophore for 1 hour at room temperature.

  • Detection: For chemiluminescence (HRP), apply an ECL substrate and image with a digital imager. For fluorescence, image directly on a fluorescent imager.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signals to the total protein or a loading control.

Data Presentation: Summary of Pathway Modulation

Compound Conc. (µM)p-Target / Total Target (Fold Change)p-Substrate / Total Substrate (Fold Change)
0 (Vehicle)1.001.00
0.10.650.72
10.150.21
100.020.05

Conclusion

The evaluation of a pyrazole propanamide's efficacy is a systematic process of building a comprehensive evidence package. By progressing through the tiers of investigation outlined in this guide—from broad phenotypic impact on cell viability and apoptosis to specific, direct evidence of target engagement and functional pathway modulation—researchers can confidently establish a compound's mechanism of action. This integrated workflow, which combines robust, quantitative assays with orthogonal validation steps, is essential for making data-driven decisions in the advancement of promising new therapeutic candidates.

References

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Application Notes and Protocols: Investigating 2-(4-bromo-1H-pyrazol-1-yl)propanamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 2-(4-bromo-1H-pyrazol-1-yl)propanamide as an anticancer agent. While specific data for this compound is emerging, this document leverages the extensive research on pyrazole derivatives to outline a robust framework for its investigation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2][3] Pyrazole-containing compounds have been developed as inhibitors of various cancer-related targets such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1] This guide will detail the methodologies to explore the therapeutic potential of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Part 1: Foundational Insights and Rationale

The unique chemical structure of 4-bromo-1H-pyrazole provides a versatile starting point for synthesizing complex molecules with potential biological activities. The bromine atom at the 4-position of the pyrazole ring offers a reactive handle for introducing diverse functional groups, allowing for the fine-tuning of pharmacological properties. The propanamide side chain at the 1-position can also be modified to optimize efficacy and pharmacokinetic profiles.

Recent studies have highlighted the potential of pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer.[4][5] This suggests a potential mechanism of action for 2-(4-bromo-1H-pyrazol-1-yl)propanamide in hormone-dependent cancers.

Part 2: Experimental Protocols for Anticancer Evaluation

This section outlines detailed protocols for the in vitro evaluation of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)[6]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[7]

  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)[6][8]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in the culture medium. The final DMSO concentration should not exceed 0.5%.[8] Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: This assay will determine the cytotoxic efficacy of 2-(4-bromo-1H-pyrazol-1-yl)propanamide against various cancer cell lines.

Workflow for In Vitro Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (48-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance formazan_solubilization->read_plate calc_ic50 8. Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of pyrazole compounds.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye (e.g., Propidium Iodide), allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with 2-(4-bromo-1H-pyrazol-1-yl)propanamide at its IC50 concentration for 24-48 hours.[6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[6]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: This analysis will reveal if 2-(4-bromo-1H-pyrazol-1-yl)propanamide induces cell cycle arrest at a specific phase.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells

  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with 2-(4-bromo-1H-pyrazol-1-yl)propanamide at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Expected Outcome: This assay will determine if the cytotoxic effect of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is mediated through the induction of apoptosis.

Visualization of Apoptosis Assay Results

Apoptosis_Assay cluster_quadrants Flow Cytometry Quadrants cluster_interpretation Interpretation Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Viable Viable Early_Apoptosis Early_Apoptosis Viable->Early_Apoptosis Phosphatidylserine Translocation Late_Apoptosis Late_Apoptosis Early_Apoptosis->Late_Apoptosis Membrane Permeabilization Necrosis Necrosis Late_Apoptosis->Necrosis Cellular Disintegration

Caption: Interpretation of Annexin V/PI apoptosis assay results.

Part 3: Potential Mechanisms of Action and Further Investigations

Based on the literature for pyrazole derivatives, 2-(4-bromo-1H-pyrazol-1-yl)propanamide could exert its anticancer effects through various mechanisms.

Potential Signaling Pathways to Investigate:

  • Tubulin Polymerization: Many pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[9]

  • Kinase Inhibition: Pyrazole-containing compounds are known to inhibit various kinases crucial for cancer cell proliferation and survival, such as EGFR, CDKs, and PI3K.[1]

  • Androgen Receptor Signaling: Given the activity of similar compounds, investigating the effect on androgen receptor expression and function in prostate cancer cells is warranted.[4][5]

Suggested Further Experiments:

  • Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and specific signaling pathways.

  • Tubulin Polymerization Assay: To directly measure the inhibitory effect of the compound on tubulin polymerization.[9]

  • Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-related kinases.[7]

  • In Vivo Studies: If promising in vitro activity is observed, evaluation in animal models of cancer is the next logical step to assess efficacy and toxicity.

Data Summary

The following table can be used to summarize the experimental findings for 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Assay Cancer Cell Line Result (e.g., IC50, % of cells)
MTT AssayMCF-7
PC-3
A549
Cell Cycle Analysis
Apoptosis Assay

Conclusion

While further specific experimental data is required for 2-(4-bromo-1H-pyrazol-1-yl)propanamide, the protocols and insights provided in these application notes offer a comprehensive framework for its evaluation as a potential anticancer agent. The rich history of pyrazole derivatives in oncology research suggests that this compound is a promising candidate for further investigation.

References

  • Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery - Benchchem. (URL: )
  • An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents - Benchchem. (URL: )
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: )
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: )
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prost
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (URL: [Link])

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Application Note & Protocols: Utilizing 2-(4-bromo-1H-pyrazol-1-yl)propanamide as a Chemical Probe for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Recent studies have highlighted the potential of pyrazol-1-yl-propanamide derivatives as potent modulators of the Androgen Receptor (AR), a key driver in prostate cancer.[3][4] Specifically, certain compounds in this class have been shown to act as Selective Androgen Receptor Degraders (SARDs), offering a promising therapeutic strategy for castration-resistant prostate cancer by eliminating the AR protein entirely.

This document provides a detailed guide for researchers on the proposed use of 2-(4-bromo-1H-pyrazol-1-yl)propanamide , hereafter designated Probe-X , as a chemical probe to investigate AR biology. While direct experimental data for Probe-X is not yet published, its structural similarity to known SARDs provides a strong rationale for its potential to engage and induce the degradation of the AR protein.[3]

Herein, we outline a comprehensive framework for the validation and application of Probe-X. This includes detailed protocols for quantifying its binding affinity, confirming cellular target engagement, and assessing its functional effect on AR protein levels. The overarching goal is to equip researchers with the necessary tools to rigorously characterize Probe-X and leverage it for hypothesis-driven research in AR signaling and prostate cancer biology.

Proposed Mechanism of Action

We hypothesize that Probe-X functions as a chemical probe by directly binding to the Androgen Receptor. This engagement is proposed to induce a conformational change in the AR protein, making it recognizable by the cellular ubiquitination machinery. Subsequent polyubiquitination targets the AR for degradation by the proteasome. This mechanism not only inhibits AR signaling by blocking its function but also by eliminating the protein itself, providing a powerful tool for studying the consequences of acute AR depletion.

cluster_0 Cellular Environment ProbeX Probe-X AR Androgen Receptor (AR) ProbeX->AR 1. Binding & Engagement E3 E3 Ligase AR->E3 2. Conformational Change & E3 Recognition Proteasome Proteasome AR->Proteasome 4. Proteasomal Targeting Ub Ubiquitin (Ub) Ub->E3 E3->AR 3. Polyubiquitination DegradedAR Degraded Peptides Proteasome->DegradedAR 5. Degradation

Figure 1: Proposed Mechanism of Action. Probe-X binds to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.

Probe Characterization & Validation Workflow

A chemical probe is only as valuable as its characterization.[5] Rigorous validation is essential to ensure that any observed biological effects are due to the on-target activity of the probe. We propose a three-tiered validation strategy encompassing biochemical confirmation, cellular target engagement, and functional cellular response.

Start Probe-X (Hypothesis) Biochem Tier 1: Biochemical Assay (Fluorescence Polarization) Start->Biochem Determine Binding Affinity (Kd) CETSA Tier 2: Cellular Engagement (CETSA) Biochem->CETSA Confirm Target Binding in Cells Western Tier 3: Functional Assay (Western Blot for AR Degradation) CETSA->Western Measure Functional Outcome (Degradation) Validated Validated Probe for AR Research Western->Validated Proceed to Application Studies

Figure 2: Experimental Workflow. A sequential workflow for the validation of Probe-X as a chemical probe for the Androgen Receptor.

Physicochemical and Biological Properties (Hypothetical Data)

The following table summarizes the expected properties of Probe-X based on its structure and the performance of analogous compounds. These values should be experimentally determined as outlined in the subsequent protocols.

ParameterValue (Hypothetical)MethodProtocol Section
Molecular Weight 218.05 g/mol N/AN/A
Purity >95%HPLC/LC-MSN/A
AR Binding Affinity (Kd) <100 nMFluorescence Polarization5.1
Cellular EC50 (AR Degradation) <1 µMWestern Blot5.3
Cellular Target Engagement ConfirmedCETSA5.2
Negative Control Structurally similar, inactive analogN/AN/A

Detailed Experimental Protocols

5.1 Protocol 1: Biochemical Affinity Determination via Fluorescence Polarization (FP)

Objective: To quantify the binding affinity (Kd) of Probe-X for the purified Androgen Receptor Ligand Binding Domain (AR-LBD).

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the AR-LBD by the non-labeled competitor, Probe-X. Displacement of the large tracer results in a decrease in fluorescence polarization.

Materials:

  • Purified, recombinant human AR-LBD protein

  • Fluorescein-labeled androgen analog (e.g., Fluormone™ AL Green)

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT

  • Probe-X, dissolved in DMSO

  • Known AR antagonist (e.g., Enzalutamide) as a positive control

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of AR-LBD and fluorescent tracer in Assay Buffer. The final concentration of AR-LBD should be at its Kd for the tracer, and the tracer at a low nanomolar concentration (e.g., 1-5 nM).

    • Prepare a serial dilution of Probe-X in DMSO, then dilute into Assay Buffer to create 2X working solutions. The final DMSO concentration in the well should be ≤1%.

    • Prepare a 2X working solution of the positive control (Enzalutamide).

  • Assay Setup (in a 384-well plate):

    • Add 10 µL of 2X Probe-X dilutions or controls to appropriate wells.

    • Add 10 µL of Assay Buffer to "Tracer Only" (minimum polarization) wells.

    • Add 10 µL of Assay Buffer containing only DMSO to "No Competitor" (maximum polarization) wells.

    • Initiate the reaction by adding 10 µL of the 2X AR-LBD/tracer solution to all wells except the "Tracer Only" wells. Add 10 µL of 2X tracer solution (without AR-LBD) to the "Tracer Only" wells.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • Convert raw polarization values (mP) to percent inhibition relative to the "No Competitor" and "Tracer Only" controls.

    • Plot percent inhibition versus the log concentration of Probe-X.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Kd for Probe-X using the Cheng-Prusoff equation, requiring the known Kd of the fluorescent tracer.

5.2 Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of Probe-X to the Androgen Receptor in intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble AR remaining in cell lysates after heating to various temperatures in the presence or absence of Probe-X.[6]

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP or VCaP)

  • Cell culture medium and supplements

  • Probe-X, dissolved in DMSO

  • Vehicle control (DMSO)

  • PBS and protease/phosphatase inhibitor cocktails

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against AR

  • Secondary HRP-conjugated antibody and chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with Probe-X (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating and Lysis:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Sample Processing:

    • Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-AR antibody.

    • Use an antibody for a non-target protein (e.g., GAPDH) as a loading control and to demonstrate non-specific thermal aggregation.

  • Data Analysis:

    • Quantify the band intensities for AR at each temperature for both vehicle and Probe-X treated samples.

    • Plot the percentage of soluble AR remaining relative to the non-heated control (or lowest temperature) versus temperature.

    • A rightward shift in the melting curve for Probe-X-treated samples compared to vehicle indicates target stabilization and therefore, engagement.

5.3 Protocol 3: Western Blot for AR Degradation

Objective: To measure the functional consequence of Probe-X engagement, i.e., the dose-dependent degradation of the AR protein.

Materials:

  • Prostate cancer cell line (e.g., VCaP)

  • Cell culture medium, typically charcoal-stripped serum is used to reduce basal androgens.

  • Probe-X, dissolved in DMSO

  • Vehicle control (DMSO)

  • Positive control for AR degradation (if available)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents as described in Protocol 5.2

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of Probe-X (e.g., 0.01 to 10 µM) or vehicle for a set time course (e.g., 4, 8, 16, 24 hours). A 16-24 hour endpoint is common for degradation studies.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse directly on the plate with RIPA buffer.

    • Scrape the lysate, collect, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against AR.

    • Probe a separate blot or strip and re-probe the same blot with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control for each sample.

    • Normalize the AR signal to the loading control signal.

    • Plot the normalized AR protein level (as a percentage of the vehicle control) against the log concentration of Probe-X.

    • Fit the data to a dose-response curve to determine the EC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Considerations for Use & Interpretation

  • Controls are Critical: Always include a vehicle control (DMSO) to assess the baseline. For functional studies, a well-characterized AR antagonist (non-degrader) can help distinguish degradation from simple inhibition. An inactive structural analog of Probe-X, if available, serves as an excellent negative control.[5]

  • Concentration Matters: Use the lowest effective concentration of the probe to minimize the risk of off-target effects. The EC50 value derived from the degradation assay should guide concentration selection for downstream experiments.[7]

  • Kinetics: The degradation of a target protein is a time-dependent process. Time-course experiments are crucial to understanding the kinetics of AR degradation induced by Probe-X.

References

  • Mathur, D., et al. (2020). Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases. Cell Chemical Biology. Available at: [Link]

  • An, H., & Statsyuk, A. V. (2013). Development of Activity-Based Probes for Ubiquitin and Ubiquitin-like Protein Signaling Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Available at: [Link]

  • Kumar, A., et al. (2023). Chemical approaches to explore ubiquitin-like proteins. Chemical Society Reviews. Available at: [Link]

  • Zhang, L., et al. (2020). Development and application of ubiquitin-based chemical probes. Chemical Science. Available at: [Link]

  • Flierman, D., et al. (2016). Activity-based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights. The FEBS Journal. Available at: [Link]

  • Merk, D., et al. (2017). Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. Journal of Visualized Experiments. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Adooq Bioscience. (n.d.). 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide. Available at: [Link]

  • Autele Chemical. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

  • AA Blocks. (n.d.). 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanamide. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. Available at: [Link]

  • He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Asati, V., & Srivastava, A. K. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)propanamide. Available at: [Link]

  • He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed. Available at: [Link]

  • Gaba, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dana Bioscience. (n.d.). 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde 1g. Available at: [Link]

  • PubChem. (n.d.). 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activity.[1][2][3][4][5] When functionalized with a carboxamide moiety, the resulting scaffold becomes a privileged structure, capable of engaging in a wide array of biological interactions.[2] This unique combination has led to the development of numerous blockbuster drugs and pesticides.[6] Pyrazole carboxamides have demonstrated a remarkable breadth of therapeutic potential, with compounds exhibiting potent anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[2][5][7][8][9]

The synthetic versatility of the pyrazole core allows for extensive chemical space exploration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10] This document provides a detailed guide for the synthesis of pyrazole carboxamide derivatives, focusing on a robust and widely applicable two-stage synthetic strategy. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their own discovery programs.

Strategic Overview: A Two-Pronged Approach to Pyrazole Carboxamide Synthesis

The most prevalent and flexible methodology for synthesizing pyrazole carboxamides involves a two-stage process.[10][11] This approach decouples the construction of the heterocyclic core from the installation of the diverse amide functionality, thereby maximizing synthetic efficiency and modularity.

Stage 1: Construction of the Pyrazole Carboxylic Acid Core The initial and most critical phase is the formation of a pyrazole ring bearing a carboxylic acid or a precursor ester functionality.[10] The Knorr pyrazole synthesis and its variations are the most common and reliable methods for this transformation, involving the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[4][10]

Stage 2: Amide Bond Formation With the pyrazole carboxylic acid in hand, the final step is the coupling with a desired amine to forge the carboxamide bond.[10] This is typically achieved through standard peptide coupling protocols, offering a high degree of control and compatibility with a wide range of functional groups.

An alternative, though less common, strategy involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[10] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamides via the pyrazole ring construction followed by amidation strategy.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole_Ester Pyrazole-carboxylate Ester 1_3_Dicarbonyl->Pyrazole_Ester Cyclocondensation (e.g., Knorr Synthesis) Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Ester Pyrazole_Acid Pyrazole-carboxylic Acid Pyrazole_Ester->Pyrazole_Acid Hydrolysis Activated_Intermediate Activated Intermediate (e.g., Acid Chloride) Pyrazole_Acid->Activated_Intermediate Activation Amine Amine (R1R2NH) Target_Compound Target Pyrazole Carboxamide Amine->Target_Compound Activated_Intermediate->Target_Compound Nucleophilic Acyl Substitution

Caption: General workflow for pyrazole carboxamide synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key steps in the synthesis of pyrazole carboxamides.

Protocol 1: Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of a pyrazole-4-carboxylate ester via a cyclocondensation reaction.

Materials:

  • Methylhydrazine (1.0 eq)

  • Ethyl 2-acetyl-3-oxobutanoate (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the ethyl 2-acetyl-3-oxobutanoate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the pure ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

This protocol details the hydrolysis of the pyrazole-carboxylate ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide to the solution and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes.[11]

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.[11]

  • Dry the product under high vacuum to yield the pure 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of N-Aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide

This protocol describes the final amide coupling step to yield the target pyrazole carboxamide.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in DMF.

  • Add the substituted aniline, PyBOP, and DIPEA to the solution.[10]

  • Stir the reaction mixture at room temperature for 12-24 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of a series of N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamides.

Amine (Substituted Aniline)Coupling ReagentBaseSolventTime (h)Yield (%)
AnilinePyBOPDIPEADMF1285
4-FluoroanilinePyBOPDIPEADMF1482
4-ChloroanilinePyBOPDIPEADMF1288
4-MethoxyanilinePyBOPDIPEADMF1680

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of the pyrazole ring. The reaction proceeds through a series of well-defined steps, as illustrated below.

G Reactants 1,3-Dicarbonyl + Hydrazine Addition Nucleophilic Addition of Hydrazine to Carbonyl Reactants->Addition Intermediate1 Hydrazone Intermediate Addition->Intermediate1 Cyclization Intramolecular Condensation Intermediate1->Cyclization Intermediate2 Hydroxypyrazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Pyrazole Product Dehydration->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial attack is influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound.

Conclusion and Future Perspectives

The synthetic strategies and protocols detailed in this guide provide a robust framework for the synthesis of a wide variety of pyrazole carboxamide derivatives. The modularity of the two-stage approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery and agrochemical development. As our understanding of the biological targets of pyrazole carboxamides continues to expand, the development of novel and efficient synthetic methodologies will remain a key enabling technology in the quest for new and improved therapeutic and crop protection agents.

References

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020-07-30). PubMed.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). PubMed.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025-08-26). Journal of Agricultural and Food Chemistry.
  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024-02-21). PubMed.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2020). PubMed.
  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024-11-01). World Journal of Pharmaceutical Research.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

Sources

Experimental setup for screening pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Systematic Approach to Screening and Characterizing Pyrazole-Based Inhibitors

Abstract

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This application note provides a comprehensive, field-proven guide for the experimental screening and characterization of pyrazole-based compound libraries, with a particular focus on protein kinase targets. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating workflow from initial high-throughput screening (HTS) to lead candidate validation.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[3] Its importance is underscored by its presence in eight small molecule protein kinase inhibitors (PKIs) approved by the US FDA, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor).[1]

The success of the pyrazole scaffold can be attributed to several key features:

  • Synthetic Accessibility: Robust and versatile synthetic routes allow for the creation of large, diverse compound libraries.[4][5][6]

  • Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, often improving physicochemical properties such as solubility and metabolic stability.[7]

  • Hydrogen Bonding Capability: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as an acceptor, facilitating strong and specific interactions with biological targets, particularly the hinge region of the kinase ATP-binding pocket.[7]

Given these advantages, the systematic screening of pyrazole libraries against new targets is a highly promising strategy in drug discovery. This guide outlines a logical, multi-stage screening cascade designed to efficiently identify and validate potent and selective inhibitors.

Table 1: Examples of FDA-Approved Pyrazole-Based Kinase Inhibitors

Drug Name Primary Target(s) Therapeutic Indication
Ruxolitinib JAK1, JAK2 Myelofibrosis, Polycythemia Vera
Crizotinib ALK, ROS1, c-Met Non-Small Cell Lung Cancer
Encorafenib B-Raf Melanoma, Colorectal Cancer

| Avapritinib | KIT, PDGFRA | Systemic Mastocytosis, GIST |

(Data sourced from references[1][2])

The Screening Cascade: A Strategy for Success

A successful screening campaign is not a single experiment but a funneling process. It begins with a broad, high-throughput primary screen to identify initial "hits" from a large library, followed by a series of increasingly rigorous secondary and tertiary assays to confirm activity, determine potency, and assess selectivity. This cascade approach is designed to eliminate false positives and prioritize the most promising compounds for further development.

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Lead Characterization Compound_Library Pyrazole Compound Library (10,000s of compounds) Primary_HTS Primary Screen (Single Concentration, e.g., 10 µM) Compound_Library->Primary_HTS Hit_Selection Hit Identification (>50% Inhibition) Primary_HTS->Hit_Selection Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response ~1-5% of Library Orthogonal_Assay Orthogonal Assay (Rule out artifacts) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assays (Potency & Cytotoxicity) Orthogonal_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Panel (Assess Off-Target Effects) Cell_Based_Assay->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: The High-Throughput Screening (HTS) cascade for inhibitor discovery.

Phase 1: Primary High-Throughput Screening

The goal of the primary screen is to rapidly and cost-effectively test every compound in the library to identify those with any activity against the target. For protein kinases, a biochemical assay measuring enzyme activity is the standard approach.

Assay Principle: Measuring Kinase Activity

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. An inhibitor will block this reaction. The most common HTS-compatible methods measure either the consumption of ATP or the generation of ADP. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based system ideal for HTS.

Rationale: This assay measures ADP production, a direct product of kinase activity. Its luminescent readout is highly sensitive and less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Sub Phospho-Substrate Kinase->Phospho_Sub Substrate Substrate Substrate->Phospho_Sub ATP ATP ATP->Phospho_Sub Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Binds & Blocks ADP ADP ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Converts remaining ATP to ADP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Generates Luciferin Light Luminescent Signal (Proportional to ADP) Kinase_Detection_Reagent->Light Luciferase reaction

Caption: Principle of the ADP-Glo™ Kinase Assay for HTS.

Protocol: Primary HTS (384-Well Format)

Objective: To screen a pyrazole library at a single 10 µM concentration to identify compounds that inhibit the target kinase by >50%.

Materials:

  • Target Kinase (e.g., CDK8, JAK2)

  • Kinase Substrate (specific peptide for the kinase)

  • ATP (ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Pyrazole compound library dissolved in 100% DMSO

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling systems and a plate-based luminometer

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO®), transfer 20 nL of each compound from the library source plate to the assay plate. This results in a final assay concentration of 10 µM. For controls, add 20 nL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Enzyme Addition: Add 5 µL of 2X kinase solution (prepared in Assay Buffer) to each well.

  • Initiate Reaction: Add 5 µL of 2X substrate/ATP solution (prepared in Assay Buffer). The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be identified.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Assess assay quality using the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[8]

  • Hit Criteria: Compounds demonstrating >50% inhibition are selected as primary hits for follow-up studies.

Phase 2: Hit-to-Lead Validation

Primary hits must be rigorously validated to confirm their activity, determine their potency, and ensure they are not assay artifacts.

Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the potency (IC₅₀ value) of primary hits.

Methodology:

  • Prepare serial dilutions of the hit compounds, typically an 8-point, 1:3 dilution series starting from 50 µM.

  • Perform the same ADP-Glo™ assay as described in section 3.2, but instead of a single concentration, test the compound across the entire dilution range.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Table 2: Example Dose-Response Data for a Hit Compound

Concentration (µM) % Inhibition
50.00 98.5
16.67 95.2
5.56 89.1
1.85 75.4
0.62 51.3
0.21 24.8
0.07 9.1
0.02 2.3

Resulting calculated IC₅₀ = 0.58 µM

Orthogonal Assay

Rationale: An orthogonal assay uses a different detection technology to confirm that the observed activity is genuine and not an artifact of the primary assay system (e.g., compound inhibiting the luciferase used in ADP-Glo™). A Thermal Shift Assay (TSA) is an excellent biophysical method that measures direct binding of the compound to the target protein.

Principle: TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A binding compound will stabilize the protein, resulting in a positive shift in its Tm.

Protocol: Cell-Based Assays

Rationale: Moving from a biochemical to a cellular environment is a critical step. It assesses if the compound can cross the cell membrane, engage the target in its native environment, and exert a biological effect without causing general toxicity.

A. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the concentration at which the compound is toxic to cells (CC₅₀). This is crucial to ensure that any observed effect in a pathway assay is not simply due to cell death.[9][10][11]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere.[10]

    • Treat cells with a dose-response of the pyrazole inhibitor for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent.[9][11]

    • Measure absorbance (MTT) or luminescence (CellTiter-Glo®) to quantify cell viability.

    • Calculate the CC₅₀ value. A good inhibitor should have an IC₅₀ for the target that is significantly lower than its CC₅₀ (a large therapeutic window).

B. Target Engagement/Pathway Modulation Assay

  • Objective: To confirm the inhibitor acts on the intended pathway in a cellular context.

  • Methodology (Example: Inhibiting a kinase in the MAPK pathway):

    • Treat cells with the pyrazole inhibitor for 1-2 hours.

    • Stimulate the pathway (e.g., with EGF).

    • Lyse the cells and perform a Western blot to detect the phosphorylation of the kinase's downstream substrate (e.g., phospho-ERK).

    • A potent inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner.

Phase 3: Lead Characterization

Once a compound is confirmed to be a potent, on-target inhibitor in cells with low cytotoxicity, its specificity must be determined.

Rationale: Most kinases share structural similarity in their ATP-binding pockets. A non-selective inhibitor may hit dozens of other kinases, leading to off-target toxicity in a clinical setting. Therefore, profiling the inhibitor against a broad panel of kinases is essential.

Methodology:

  • Submit the validated hit compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

  • These services typically screen the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of different human kinases.

  • The results, often presented as a "scan" or tree-spot diagram, reveal the compound's selectivity profile and identify any potential off-target liabilities that need to be addressed through further medicinal chemistry optimization.

Conclusion

The experimental framework detailed in this note provides a robust, logical, and self-validating pathway for the successful identification and characterization of novel pyrazole-based inhibitors. By integrating biochemical HTS, orthogonal biophysical validation, and relevant cell-based assays, researchers can efficiently triage large compound libraries and focus resources on developing candidates with the highest therapeutic potential. This systematic approach, grounded in a clear understanding of the scientific rationale at each step, is fundamental to navigating the complexities of modern drug discovery.

References

  • F.A.S. El-Sayed, et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • S. Kumar, et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • A. C. Papageorgiou, et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • M. A. El-Gazzar, et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Y. O. Lam, et al. (2015). Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening. PNAS. Available at: [Link]

  • F.A.S. El-Sayed, et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. Available at: [Link]

  • M. Pathak. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • A. Angileri, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • X. L. Ren, et al. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC. Available at: [Link]

  • Y. Wang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • M. Pathak. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • G. Evindar, et al. (2016). Discovery and Characterization of a Class of Pyrazole Inhibitors of Bacterial Undecaprenyl Pyrophosphate Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • S. H. Chisci, et al. (2016). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Available at: [Link]

  • T. Songsiriritthigul, et al. (2018). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Molecules. Available at: [Link]

  • J. I. Borrell, et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity. Available at: [Link]

  • A. S. Al-Hussain, et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology. Available at: [Link]

  • Y. Zhu, et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • M. A. Makgatho, et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • M. Z. Cazy, et al. (2011). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Available at: [Link]

  • S. El-Taher, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

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Application Note: A Guide to the Purification of 2-(4-bromo-1H-pyrazol-1-yl)propanamide for Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-purity active pharmaceutical ingredients (APIs) and their intermediates are fundamental to the success and safety of drug development programs.[1][2] 2-(4-bromo-1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a brominated pyrazole core, a structure of interest in medicinal chemistry. This document provides a comprehensive guide for researchers and drug development professionals on the principal techniques for purifying this compound from a crude reaction mixture. We present detailed, field-proven protocols for recrystallization, normal-phase column chromatography, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC), explaining the scientific rationale behind each strategic choice to empower researchers to achieve optimal purity, yield, and throughput.

Introduction and Physicochemical Profile

The purification of molecular entities is a critical bottleneck in the drug discovery pipeline.[2] The presence of impurities, such as unreacted starting materials, by-products, or degradants, can confound biological screening results and introduce safety risks. Therefore, robust and scalable purification strategies are essential. 2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS: 1183357-58-5) is a solid compound with the molecular formula C₆H₈BrN₃O.[3] Understanding its physicochemical properties is the first step in developing an effective purification workflow.

Table 1: Physicochemical Properties of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Property Value / Observation Source / Notes
CAS Number 1183357-58-5 [3]
Molecular Formula C₆H₈BrN₃O [3]
Molecular Weight 234.05 g/mol Calculated from formula
Physical Form Solid [3]
Purity (Typical) ~95% (as supplied commercially) [3]
Solubility Expected to be soluble in polar organic solvents like Methanol, Ethanol, Ethyl Acetate, and Dichloromethane. Limited solubility in non-polar solvents like Hexanes and likely low solubility in water. Inferred from structure and similar compounds.[4][5] Experimental verification is crucial.

| Stability | Bromo-pyrazole derivatives are generally stable under standard chromatographic conditions, but sensitivity to highly acidic or basic conditions should be considered.[6] | |

Strategic Purification Workflow

The choice of purification technique depends on the initial purity of the crude material and the desired final purity. A multi-step approach is often most effective. For instance, column chromatography can be used for bulk initial cleanup, followed by recrystallization or preparative HPLC to achieve >99% purity.

Purification_Workflow cluster_0 Initial State cluster_1 Primary Purification (Bulk Removal) cluster_2 Secondary Purification (High Purity Polish) cluster_3 Final Product Crude Crude Product (<90% Purity) ColChrom Normal-Phase Column Chromatography Crude->ColChrom Removes major impurities Recryst Recrystallization ColChrom->Recryst Purity >98% PrepHPLC Preparative RP-HPLC ColChrom->PrepHPLC Purity >98% Purity_High High Purity (>99%) Recryst->Purity_High Purity_Ultra Ultra-High Purity (>99.5%) PrepHPLC->Purity_Ultra Prep_HPLC_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up & Purification (Preparative Scale) cluster_2 Post-Purification Solubility 1. Check Sample Solubility in Mobile Phase Screen 2. Screen Columns & Mobile Phases (MeCN/MeOH) Solubility->Screen Optimize 3. Optimize Gradient for Resolution Screen->Optimize Load 4. Determine Max Sample Load Optimize->Load Scale 5. Scale Method to Preparative Column Load->Scale Run 6. Perform Purification Run(s) Scale->Run Collect 7. Collect Fractions (UV/MS Triggered) Run->Collect Analyze 8. Analyze Fractions for Purity Collect->Analyze Combine 9. Pool Pure Fractions & Evaporate Analyze->Combine

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Application Note: Quantitative Analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, a novel pyrazole-containing compound of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods, we present detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for the quantification of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in bulk drug substance and simulated biological matrices. The protocols are grounded in established analytical principles and adhere to the validation framework set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

2-(4-bromo-1H-pyrazol-1-yl)propanamide is a substituted pyrazole derivative. The pyrazole moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities.[4][5] Accurate quantification of this compound is paramount for pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API).

The analytical challenges associated with this molecule include its polarity and the need for high sensitivity, particularly for in-vivo studies. This guide provides two complementary analytical approaches: a robust and widely accessible HPLC-UV method for routine analysis and a highly sensitive and selective LC-MS/MS method for bioanalytical applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method offers a reliable and cost-effective approach for the quantification of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, particularly for assay and impurity profiling of the drug substance. A reverse-phase method is proposed, leveraging the polarity of the analyte for good retention and separation on a C18 stationary phase.[6][7]

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for the separation of small molecules.[7] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer helps to control the ionization state of the analyte, leading to consistent retention times.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 230 nm
Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-(4-bromo-1H-pyrazol-1-yl)propanamide at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Drug Substance):

    • Accurately weigh approximately 10 mg of the drug substance.

    • Dissolve in the diluent (50:50 acetonitrile/water) to a final concentration of 100 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the calibration standards, followed by the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in biological matrices, LC-MS/MS is the method of choice.[8][9] The use of Multiple Reaction Monitoring (MRM) ensures a high degree of specificity and allows for quantification at very low concentrations.

LC-MS/MS Parameters

The proposed method utilizes a fast gradient to ensure high throughput. The mass spectrometric parameters, including precursor and product ions, would need to be optimized by direct infusion of a standard solution of the analyte. The hypothetical values provided below are based on the molecular structure of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 248.0 → 189.0 (Quantifier)
m/z 248.0 → 108.0 (Qualifier)
Internal Standard (IS) Structurally similar compound, e.g., deuterated analog
Protocol: LC-MS/MS Analysis
  • Sample Preparation (Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE):

      • Condition a mixed-mode cation exchange SPE cartridge.[10]

      • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

      • Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.

      • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS/MS system.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify the analyte in the samples using the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][11][12] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Summary

The following tables summarize the expected performance characteristics of the validated methods.

Table 1: HPLC-UV Method Validation Summary

Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.9950.999
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0

Table 2: LC-MS/MS Method Validation Summary

Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.990.998
Range (ng/mL) -0.1 - 100
Accuracy (% Recovery) 85.0 - 115.0%92.3 - 108.7%
Precision (%RSD) ≤ 15.0%< 10.0%
LOD (ng/mL) -0.03
LOQ (ng/mL) -0.1

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Drug Substance B Dissolve in Diluent A->B E Inject Samples & Standards B->E C Prepare Calibration Standards C->E D System Equilibration D->E F Data Acquisition E->F G Peak Integration F->G H Construct Calibration Curve G->H I Quantify Analyte H->I LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Inject Extract D->E F Chromatographic Separation E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Calculate Peak Area Ratios H->I J Quantification via Calibration Curve I->J

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Troubleshooting & Optimization

Overcoming solubility issues with 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-bromo-1H-pyrazol-1-yl)propanamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for overcoming solubility challenges associated with 2-(4-bromo-1H-pyrazol-1-yl)propanamide (referred to herein as "the compound"). As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering a logical workflow grounded in physicochemical principles to help you achieve consistent and reliable experimental results.

Part 1: Understanding the Solubility Challenge

Q1: What are the key structural features of 2-(4-bromo-1H-pyrazol-1-yl)propanamide that influence its solubility?

A1: The solubility of this compound is governed by a delicate balance between its polar and nonpolar elements. Understanding this structure is the first step in troubleshooting.

  • Lipophilic Regions: The 4-bromopyrazole ring is the primary lipophilic (fat-loving) component. The bromine atom is large and electron-rich, contributing significantly to the molecule's hydrophobicity and potential for strong, stable crystal lattice formation. Pyrazole derivatives are known for their limited water solubility.[1][2]

  • Polar Regions: The propanamide side chain (-CH(CH₃)C(=O)NH₂) introduces polarity. The amide group contains both a hydrogen bond donor (the N-H₂) and a hydrogen bond acceptor (the C=O), allowing it to interact with polar solvents like water.

  • Overall Character: This combination results in a molecule that is poorly soluble in both highly polar solvents (like water) and very nonpolar solvents (like hexanes). Its stable crystalline structure, driven by the flat pyrazole ring and intermolecular hydrogen bonding from the amide, often requires significant energy to break apart, leading to what is commonly termed "brick dust" insolubility.

Part 2: Systematic Solubility Enhancement Workflow

We recommend a systematic, tiered approach to solubility enhancement. Begin with the simplest methods and progress to more complex formulations only as needed. This workflow ensures you use the least aggressive method necessary, which is critical for maintaining compound integrity and minimizing artifacts in biological assays.

G cluster_0 cluster_1 Tier 1: Initial Screening cluster_2 Tier 2: Physicochemical Modification cluster_3 Tier 3: Formulation Aids cluster_4 start Insoluble Compound solvent Solvent & Co-Solvent Screening start->solvent Start Here ph pH Adjustment (for weakly basic/acidic compounds) solvent->ph If insufficient end Soluble Compound for Assay solvent->end Success excipient Excipient Screening (Surfactants, Cyclodextrins) ph->excipient If insufficient ph->end Success excipient->end Success

Caption: A systematic workflow for enhancing compound solubility.

Q2: I'm starting my experiments. What is the best initial approach to solubilize the compound?

A2: The most effective first step is a systematic solvent and co-solvent screening. The goal is to find a solvent system that can dissolve the compound at a high concentration (for a stock solution) and is compatible with your downstream application.

Protocol 1: Initial Solvent & Co-Solvent Screening

  • Weighing: Accurately weigh 1-2 mg of the compound into several separate, small, clear glass vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a single solvent to the first vial. Start with Dimethyl Sulfoxide (DMSO), as it is a powerful universal solvent for many research compounds.[3]

  • Observation & Agitation: Vortex the vial for 30-60 seconds. If the compound does not dissolve, gentle warming (37°C) or sonication in a water bath can be applied for 5-10 minutes.[3] Be cautious with heat, as it can degrade some compounds.

  • Titration: If the compound remains insoluble, add another 100 µL of the solvent and repeat step 3. Continue this process until the compound dissolves to determine its approximate solubility.

  • Screening Other Solvents: Repeat steps 2-4 with other common solvents and co-solvent systems. See the table below for suggestions.

  • Aqueous Compatibility Check: Once you have a high-concentration stock (e.g., in 100% DMSO), test its compatibility with your aqueous assay buffer. Perform a serial dilution of the stock solution directly into the buffer. A common issue is precipitation when a DMSO stock is diluted into an aqueous medium.[3] If this occurs, a co-solvent system may be necessary from the start.

Table 1: Recommended Solvents and Co-Solvent Systems for Initial Screening

Solvent/SystemTypeDielectric Constant (Approx.)Rationale & Use Case
DMSO Aprotic, Polar47Excellent for creating high-concentration stock solutions. Keep final assay concentration <0.5% to avoid cytotoxicity.[3]
Ethanol (EtOH) Protic, Polar25Good for compounds with hydrogen-bonding capabilities. Often used as a co-solvent with water.[4][5]
Propylene Glycol (PG) Protic, Polar32A less volatile co-solvent, often used in formulations.[4][5]
PEG 400 Protic, Polar12.5A polymeric co-solvent effective at solubilizing nonpolar drugs.[6]
DMSO / Water Co-SolventVariableCan improve aqueous compatibility. Prepare dilutions by adding the DMSO stock to the water/buffer, not vice-versa.
EtOH / Water Co-SolventVariableA common system for biological assays. Ethanol can increase the solubility of nonpolar compounds in aqueous solutions.[1][7]

Part 3: Advanced Troubleshooting & Formulation

Q3: My compound is weakly basic. Can I use pH modification to improve its aqueous solubility?

A3: Yes, pH modification is a powerful technique for compounds with ionizable groups.[4][8][9] The pyrazole ring contains a weakly basic nitrogen atom. At a pH below its pKa, this nitrogen can become protonated (positively charged), forming a salt that is often significantly more water-soluble than the neutral form. Weakly basic drugs typically show higher solubility at a lower pH.[8][10][11]

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare Buffers: Make a series of biologically compatible buffers covering a pH range from ~4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Add Compound: Add an excess amount of the solid compound to each buffer in separate vials. Ensure enough solid is present that it will not all dissolve.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separate & Dilute: After equilibration, let the vials stand until the excess solid settles. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.

  • Quantify: Carefully take a known volume of the clear supernatant, dilute it with a suitable solvent, and measure the concentration using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will reveal the pH range where solubility is maximized.

Q4: Co-solvents and pH adjustments are not sufficient for my required concentration. What are my next options?

A4: When conventional methods are insufficient, formulation excipients like surfactants and cyclodextrins can dramatically improve solubility.[4][9]

  • Surfactants (e.g., Tween® 80, Polysorbate 80): These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell keeps the entire complex in solution.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The compound can form an "inclusion complex" by fitting inside this cavity, which renders it water-soluble.[12][13] This is a widely used technique to enhance the solubility, stability, and bioavailability of poorly soluble drugs.[12][14]

G cluster_0 Mechanism of Solubilization cluster_1 Cyclodextrin Inclusion cluster_2 Surfactant Micellization compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide (Poorly Soluble) cd Hydrophobic Cavity Hydrophilic Exterior compound->cd:f0 Enters Cavity micelle Hydrophobic Core Hydrophilic Shell compound->micelle:f0 Enters Core complex Soluble Inclusion Complex cd->complex Forms solubilized Solubilized in Micelle micelle->solubilized Forms

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles, optimize your reaction conditions, and achieve high yields and desired regioselectivity in your syntheses. The pyrazole core is a vital scaffold in numerous FDA-approved drugs, making the mastery of its functionalization a critical skill in medicinal chemistry.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during the N-alkylation of pyrazoles. We delve into the root causes of these issues and provide systematic, experience-based solutions.

Issue 1: My reaction has a very low or no product yield. What's going wrong?

Low or nonexistent yields are a common frustration that can often be traced back to a few key parameters. A methodical evaluation of your reaction setup is the best approach.

Q: I'm observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: This issue can stem from several factors, from reagent quality to the fundamental reaction conditions. Let's break down the troubleshooting process.

Below is a systematic workflow to diagnose and solve low-yield issues.

LowYield_Workflow cluster_base Base Considerations cluster_solubility Solubility Checks cluster_agent Alkylating Agent Reactivity start Start: Low/No Yield check_base 1. Re-evaluate Your Base start->check_base check_solubility 2. Assess Solubility check_base->check_solubility Base is adequate base_strength Is base strong enough? (e.g., K₂CO₃, NaH) check_base->base_strength check_alkylating_agent 3. Check Alkylating Agent check_solubility->check_alkylating_agent Solubility is good solvent_choice Switch to more polar aprotic solvent? (DMF, DMSO) check_solubility->solvent_choice check_conditions 4. Optimize Conditions check_alkylating_agent->check_conditions Agent is reactive leaving_group Check leaving group ability (I > Br > Cl > OTs) check_alkylating_agent->leaving_group solution Improved Yield check_conditions->solution Conditions optimized base_anhydrous Are conditions anhydrous? base_stoich Is stoichiometry correct? (slight excess often helps) ptc Consider Phase-Transfer Catalyst (PTC)? (e.g., TBAB)

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole's N-H, rendering it nucleophilic.

    • Strength: Ensure your base is sufficiently strong. For many applications, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. However, for less reactive alkylating agents or more acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary.[1][2]

    • Anhydrous Conditions: Water is the enemy of strong bases and the pyrazole anion. It can quench the base and hydrolyze the alkylating agent. Ensure all solvents and glassware are rigorously dried.[1][2]

    • Stoichiometry: A slight excess of the base (e.g., 1.1-1.5 equivalents) is often beneficial to drive the deprotonation to completion.[1]

  • Assess Solubility: If the pyrazole or the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving both the pyrazole salt and the base, facilitating the reaction.[1][2]

    • Phase-Transfer Catalysis (PTC): In biphasic systems or when solubility remains an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the pyrazole anion into the organic phase to react with the alkylating agent.[2]

  • Check the Alkylating Agent's Reactivity: The structure of the electrophile is paramount.

    • Leaving Group: The reactivity of an alkylating agent (R-X) is highly dependent on the quality of the leaving group (X). The general reactivity trend is Iodide (I) > Bromide (Br) > Chloride (Cl) > Tosylate (OTs). If you are using an alkyl chloride with slow reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Optimize Reaction Temperature: Many N-alkylation reactions proceed smoothly at room temperature, but some require heating to overcome activation energy barriers. If your reaction is sluggish, consider gently heating it (e.g., to 50-80 °C) while monitoring for potential side reactions.

Issue 2: My reaction gives a mixture of N1 and N2 isomers that are hard to separate.

Controlling regioselectivity is arguably the most significant challenge in the N-alkylation of unsymmetrical pyrazoles.[3] The electronic properties of the two ring nitrogens are often very similar, leading to mixtures of products.

Q: How can I control the N1/N2 regioselectivity of the alkylation?

A: Regioselectivity is a delicate balance of steric, electronic, and solvent effects. By carefully manipulating these factors, you can strongly favor the formation of a single desired isomer.

Regioselectivity_Tree cluster_sterics Steric Control cluster_solvent Solvent Effects cluster_base Base/Catalyst Influence start Goal: Control N1/N2 Selectivity sterics 1. Analyze Steric Factors start->sterics solvent 2. Modify Solvent System sterics->solvent Steric bias insufficient steric_pyrazole Is pyrazole substituted? (e.g., 3-substituent favors N1) sterics->steric_pyrazole base 3. Change Base/Catalyst solvent->base Solvent change ineffective polar_aprotic Use Polar Aprotic? (DMF, DMSO often favor one isomer) solvent->polar_aprotic k2co3 K₂CO₃ in DMSO/DMF (Often N1 selective for 3-subst. pyrazoles) base->k2co3 steric_alkyl Use a bulky alkylating agent? fluorinated Try Fluorinated Alcohols? (TFE, HFIP can dramatically increase selectivity) nah Use NaH? (Can prevent isomer formation in some cases) mg_cat Consider Mg-Catalyst? (Can favor N2-alkylation)

Caption: Decision-making framework for improving N1/N2 regioselectivity.

Key Strategies for Controlling Regioselectivity:

  • Exploit Steric Hindrance: This is the most powerful and intuitive tool. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

    • Pyrazole Substitution: If your pyrazole has a substituent at the 3- or 5-position, the incoming alkyl group will favor the more accessible nitrogen. For a 3-substituted pyrazole, this is typically the N1 position.[4]

    • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can dramatically amplify this effect, forcing the reaction to the less hindered site.[3]

  • Leverage Solvent Effects: The solvent's polarity and ability to coordinate with cations can profoundly influence the reaction's outcome.

    • Polar Aprotic Solvents: Solvents like DMF and DMSO are generally excellent starting points for achieving high selectivity.[3]

    • Fluorinated Alcohols: In some systems, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, often favoring the formation of a single isomer.[3][5]

  • Judicious Choice of Base and Catalyst: The nature of the base and its counter-ion can control the aggregation state and nucleophilicity of the pyrazolate anion.

    • Standard Conditions: The combination of K₂CO₃ in DMSO is a robust system known to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][3]

    • Stronger Bases: For certain substrates, switching from K₂CO₃ to a stronger, non-coordinating base like NaH can prevent the formation of isomeric byproducts.[3][6]

    • Catalytic Control: It is possible to reverse the inherent selectivity. For instance, magnesium-based catalysts (e.g., MgBr₂) have been developed to selectively promote N2-alkylation of 3-substituted pyrazoles.[7]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the practical aspects of pyrazole N-alkylation.

Q1: What are the most common challenges in pyrazole N-alkylation? A1: The two primary challenges are controlling regioselectivity (N1 vs. N2 alkylation) in unsymmetrical pyrazoles and achieving high reaction yields. These challenges often lead to difficult product purification and reduced overall efficiency.[3]

Q2: What are the best standard starting conditions for a base-mediated pyrazole N-alkylation? A2: A reliable and frequently successful starting point is the use of potassium carbonate (K₂CO₃, ~1.2 equivalents) as the base in a polar aprotic solvent like DMF at room temperature.[3] This combination provides a good balance of reactivity and solubility for a wide range of substrates.

Q3: How do I choose the right base? A3: The choice depends on the pyrazole's acidity and the alkylating agent's reactivity.

  • K₂CO₃/Cs₂CO₃: Good general-purpose bases for most applications.[1][2]

  • NaH: A much stronger base, useful for less reactive alkylating agents or when struggling with deprotonation. Requires strictly anhydrous conditions.[1][2]

Q4: Are there alternative methods to the standard base-mediated alkylation? A4: Yes. For certain substrates, alternative methods can offer advantages in selectivity or mildness.

  • Acid-Catalyzed Alkylation: A notable alternative involves using trichloroacetimidates as alkylating agents with a Brønsted acid catalyst like camphorsulfonic acid (CSA). This method avoids strong bases and high temperatures, and regioselectivity is often controlled by sterics.[4][8][9]

  • Mitsunobu Reaction: This classic method can also be employed for N-alkylation.[4]

  • Enzymatic Alkylation: Emerging biocatalytic methods use engineered enzymes to achieve exceptionally high selectivity with simple haloalkanes.[10]

Core Experimental Protocols

This section provides a standardized, reliable protocol that can be adapted for most pyrazole N-alkylation reactions.

General Protocol for Base-Mediated N-Alkylation of a Pyrazole

This procedure is a robust starting point. Reagent amounts and reaction times should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole starting material (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or DMSO, to make a ~0.1-0.5 M solution) followed by the base (e.g., K₂CO₃, 1.2 equiv).

  • Deprotonation: Stir the mixture at room temperature for 15-30 minutes to allow for complete deprotonation of the pyrazole. The mixture may be a suspension.

  • Alkylating Agent Addition: Add the desired alkylating agent (1.0-1.1 equiv) to the suspension, typically dropwise if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.[1]

BaseSolventTypical Application/SelectivityReference
K₂CO₃DMF, DMSOGeneral purpose, often favors N1 for 3-substituted pyrazoles.[1][3]
Cs₂CO₃DMF, MeCNSimilar to K₂CO₃, sometimes provides higher yields.[2]
NaHTHF, DMFStronger base for less reactive systems; can improve selectivity.[1][6]
MgBr₂ (cat.)DioxaneCatalytic method that promotes N2 selectivity.[7]
CSA (cat.)DCEAcid-catalyzed method with trichloroacetimidates.[4][8]

Mechanistic Overview

Understanding the underlying mechanism is key to rational optimization. The base-mediated N-alkylation proceeds via a classical SN2 pathway.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) pyrazole N H N Pyrazole Ring base Base (B⁻) pyrazolate N⁻ N Pyrazolate Anion N N⁻ Pyrazolate Anion pyrazole->pyrazolate + B⁻ - BH alkyl_halide R-X transition_state Transition State [Py···R···X]⁻ pyrazolate:n1->transition_state + R-X pyrazolate:n2->transition_state note1 Regioselectivity determined here: Sterics & Electronics at N1 vs. N2 pyrazolate->note1 product_n1 N1-Alkylated Pyrazole transition_state->product_n1 - X⁻ product_n2 N2-Alkylated Pyrazole transition_state->product_n2 - X⁻

Caption: General mechanism of base-mediated pyrazole N-alkylation.

References

  • Optimizing reaction conditions for the N-alkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

Sources

Identifying and minimizing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you identify and minimize byproducts, leading to higher yields and purer compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis, and why does it form?

A1: The most common byproduct, particularly in the widely used Knorr synthesis and related methods, is a regioisomer of the desired pyrazole.[1][2][3][4] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two carbonyl groups in different chemical environments. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups can occur at two different positions, leading to the formation of a mixture of two regioisomeric pyrazoles after cyclization and dehydration.[1][2] These isomers can often be difficult to separate due to their similar physical properties.

Q2: I'm observing a mixture of regioisomers in my reaction. What are the key factors that control regioselectivity?

A2: The regiochemical outcome of pyrazole synthesis is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups near one carbonyl will make it more susceptible to nucleophilic attack.[2]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically hindered carbonyl group.[2]

  • Reaction Conditions: This is often the most critical and tunable parameter.

    • pH: The acidity or basicity of the reaction medium can significantly influence the outcome. Acidic conditions can protonate a carbonyl group, activating it for attack, and can also affect the nucleophilicity of the hydrazine nitrogens.[2]

    • Solvent: The choice of solvent can dramatically alter regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[5]

    • Temperature: While less predictable, temperature can influence the reaction kinetics and may favor one regioisomer over the other.

Q3: My crude product is a yellow or reddish color. What causes this, and how can I prevent it?

A3: Colored impurities in pyrazole synthesis are often due to side reactions involving the hydrazine starting material, which can be prone to oxidation and decomposition, especially at elevated temperatures or in the presence of air.[3] To minimize these impurities, consider the following:

  • Use high-purity hydrazine.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Employ moderate reaction temperatures whenever possible.

Q4: Besides regioisomers, what other byproducts might I encounter?

A4: While regioisomers are the most common issue, other byproducts can include:

  • Pyrazolines: These are five-membered rings containing two adjacent nitrogen atoms but are not fully aromatic. They result from incomplete cyclization or a lack of the final dehydration/oxidation step to form the aromatic pyrazole ring.[1][3]

  • Hydrazones: Incomplete reaction can lead to the isolation of the initial condensation product between the hydrazine and one of the carbonyl groups.

  • Di-addition products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[3][6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Observed

Symptoms:

  • NMR spectra show two sets of peaks corresponding to the desired product and its isomer.

  • TLC analysis reveals two spots with very similar Rf values.

  • The isolated product has a broad melting point range.

Troubleshooting Workflow:

A Start: Mixture of Regioisomers B Analyze Reaction Conditions A->B C Modify Solvent System B->C Primary Approach D Adjust pH B->D Secondary Approach E Vary Temperature B->E Tertiary Approach F Consider Steric/Electronic Modifications B->F Advanced Approach G Purification C->G D->G E->G F->G H Successful Separation/Improved Selectivity G->H

Caption: Troubleshooting workflow for poor regioselectivity.

Corrective Actions:

  • Solvent Modification (Primary Approach):

    • Protocol: Replace the current solvent (e.g., ethanol, methanol) with a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These solvents can significantly enhance regioselectivity.

    • Experimental Protocol:

      • Dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

      • Add the substituted hydrazine dropwise at room temperature.

      • Stir the reaction mixture and monitor by TLC.

      • Compare the regioisomeric ratio to the reaction in a standard solvent.

  • pH Adjustment (Secondary Approach):

    • Rationale: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[2]

    • Acidic Conditions: Add a catalytic amount of a mild acid (e.g., acetic acid). This often favors the attack of the more nucleophilic nitrogen of the hydrazine.

    • Basic Conditions: In some cases, basic conditions can favor the formation of a different regioisomer. A mild, non-nucleophilic base can be employed.

    • Experimental Protocol:

      • Set up two parallel reactions.

      • To one, add 0.1 equivalents of glacial acetic acid.

      • To the other, add 0.1 equivalents of a non-nucleophilic base (e.g., triethylamine).

      • Monitor both reactions by TLC and analyze the product ratios by NMR.

Condition Typical Outcome Reference
Neutral (e.g., Ethanol)Mixture of regioisomers
Fluorinated Alcohol (TFE/HFIP)Improved regioselectivity, often favoring one isomer significantly[5]
Acidic (catalytic)Can favor one regioisomer depending on the substrates[2]
BasicMay favor the alternative regioisomer[2]
  • Purification of Regioisomers:

    • If optimizing the reaction conditions is not fruitful, separation of the isomers is necessary.

    • Column Chromatography: This is the most common method. Due to the similar polarities, a shallow solvent gradient and a high-resolution silica gel are often required.

    • Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the crystal packing of the isomers.

    • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be employed.

Issue 2: Incomplete Reaction or Formation of Intermediates

Symptoms:

  • TLC shows the presence of starting materials and/or intermediate spots (e.g., pyrazolines, hydrazones).

  • The final product yield is low.

Troubleshooting Workflow:

A Start: Incomplete Reaction B Verify Reaction Time and Temperature A->B E Check Reagent Purity A->E C Increase Reaction Time/Temperature B->C If starting material remains D Add Dehydrating Agent/Oxidant B->D If pyrazoline intermediate is isolated F Successful Conversion to Product C->F D->F E->B

Caption: Troubleshooting workflow for incomplete reactions.

Corrective Actions:

  • Increase Reaction Time and/or Temperature:

    • Rationale: The cyclization and subsequent dehydration/aromatization steps may be slow.

    • Action: Continue to heat the reaction and monitor its progress by TLC until the starting materials and intermediates are consumed.

  • Promote Dehydration/Aromatization:

    • Rationale: The conversion of a pyrazoline intermediate to the final pyrazole requires the elimination of water (or oxidation).

    • Action:

      • If an intermediate is isolated, resubject it to the reaction conditions with a dehydrating agent (e.g., molecular sieves) or a mild acid catalyst.

      • In syntheses that proceed via a pyrazoline that requires oxidation, ensure the oxidizing agent is present and active.[1]

  • Reagent Purity:

    • Rationale: Impurities in the starting materials, especially the hydrazine, can inhibit the reaction.

    • Action: Use freshly distilled or purified reagents.

Purification Protocols

Protocol 1: Acid-Base Extraction for Basic Pyrazoles

This technique is useful for separating the pyrazole product from non-basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will move into the aqueous layer as its protonated salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) until the pyrazole precipitates or can be extracted.

  • Extract the aqueous layer with fresh organic solvent.

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid pyrazole products from soluble impurities.

  • Select a suitable solvent or solvent system in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8752-8760. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8752-8760. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • YouTube. (2019, January 19). synthesis of pyrazoles. [Video]. [Link]

  • BenchChem. (2025).
  • Fustero, S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2236-2244. [Link]

  • Garcı́a-Cerrada, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9538–9549. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Danishefsky, S. J., & Rovnyak, G. (2020). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11643-11647. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this specific N-alkylation reaction. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate common challenges and improve your yield and purity.

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide involves the N-alkylation of 4-bromopyrazole with an appropriate 2-halopropanamide, typically 2-bromopropanamide. While N-alkylation of pyrazoles is a cornerstone of heterocyclic chemistry, success lies in the details.[1][2] This guide addresses the critical parameters and provides solutions to frequently encountered issues.

Troubleshooting Guide

This section is structured to address specific experimental issues in a question-and-answer format.

Question 1: I am seeing very low or no product yield. What are the likely causes?

Answer: Low or negligible yield in this synthesis typically points to one of three areas: inefficient deprotonation of the pyrazole, suboptimal reaction conditions for nucleophilic substitution, or degradation of starting materials.

Initial Checks & Solutions:

  • Integrity of Starting Materials:

    • 4-Bromopyrazole: Ensure it is dry. While stable, absorbed moisture can quench the base.

    • 2-Bromopropanamide: This is your alkylating agent. It can be susceptible to hydrolysis or elimination over time. Verify its purity before use.

  • Base and Deprotonation Issues:

    • Choice of Base: The pKa of pyrazole's N-H is approximately 14, so a sufficiently strong base is required for complete deprotonation to the pyrazolate anion.[2]

      • Potassium Carbonate (K₂CO₃): A common and effective choice. However, it has limited solubility in some organic solvents. Ensure vigorous stirring to maximize surface area.

      • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures irreversible and complete deprotonation. The key drawback is its extreme sensitivity to moisture. All reagents and solvents must be anhydrous. In our experience, switching from K₂CO₃ to NaH often resolves yield issues, preventing the formation of certain regioisomeric byproducts in cases of unsymmetrical pyrazoles.[1]

    • Stoichiometry: Use at least 1.1 equivalents of the base to ensure full deprotonation of the 4-bromopyrazole.

  • Solvent and Temperature:

    • Solvent Choice: A polar aprotic solvent is ideal as it can solvate the cation of the base without interfering with the nucleophile.

      • DMF (Dimethylformamide) or Acetonitrile (MeCN): Both are excellent choices. DMF is particularly good at dissolving K₂CO₃.

      • DMSO (Dimethyl Sulfoxide): Also effective, especially for achieving regioselective N1-alkylation with certain substituted pyrazoles.[3]

    • Temperature: This reaction often requires gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of the amide or other side reactions. Start at a lower temperature (e.g., 50 °C) and monitor by TLC before increasing.

Question 2: My reaction is slow, and I always have unreacted 4-bromopyrazole left over, even after extended reaction times. What should I do?

Answer: This is a classic sign of either insufficient activation of the pyrazole or a problem with the alkylating agent.

  • Increase Base Equivalents: If using a weaker base like K₂CO₃, increase the amount to 1.5-2.0 equivalents. This can help drive the equilibrium towards the pyrazolate anion.

  • Add a Phase-Transfer Catalyst: If using K₂CO₃ in a solvent like acetonitrile where it is not fully soluble, the reaction can be slow. Adding a catalytic amount (5-10 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the pyrazolate anion into the organic phase.[4]

  • Check Alkylating Agent: Use a slight excess (1.1-1.2 equivalents) of 2-bromopropanamide. If the reaction still stalls, consider that your alkylating agent may have degraded.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC for the consumption of starting material and the formation of any new, undesired spots which may indicate decomposition.

Question 3: I am getting multiple spots on my TLC, and the final product is difficult to purify. What are these side products?

Answer: Fortunately, because 4-bromopyrazole is a symmetrical molecule, you will not face the common issue of N1 vs. N2 regioisomers that plagues the alkylation of unsymmetrical pyrazoles.[1] Any side products are likely from other reaction pathways.

  • Unreacted Starting Materials: The most common "impurities."

  • O-Alkylation: While less common for amides compared to esters, it's possible for the pyrazole to attack the carbonyl oxygen of the propanamide, leading to an imidate intermediate that could hydrolyze or rearrange. This is generally disfavored.

  • Elimination: 2-bromopropanamide, in the presence of a base, could potentially undergo elimination to form acrylamide. The acrylamide could then undergo a Michael addition with the pyrazolate anion. This would result in the formation of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, an isomer of your target compound. If you suspect this, careful analysis of NMR and MS data is crucial.

  • Dialkylation: In rare cases, if a dihaloalkane were used, dialkylation could occur. This is not relevant for 2-bromopropanamide.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard workup involving quenching with water and extracting with an organic solvent (e.g., ethyl acetate) is crucial to remove the inorganic salt byproducts (e.g., KBr, NaBr) and any remaining base.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and organic byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide a highly pure final product.

  • Acid Salt Formation: For difficult purifications, consider dissolving the crude product in a solvent and treating it with an acid like HCl to precipitate the pyrazole product as its hydrochloride salt, leaving less basic impurities behind. The salt can then be isolated and neutralized to recover the pure free base.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process can be broken down into two key steps, as illustrated below.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrazole 4-Bromopyrazole Pyrazolate 4-Bromopyrazolate Anion (Nucleophile) Pyrazole->Pyrazolate + Base Base Base (e.g., K₂CO₃, NaH) Product 2-(4-bromo-1H-pyrazol-1-yl)propanamide Pyrazolate->Product + 2-Bromopropanamide AlkylHalide 2-Bromopropanamide (Electrophile) Salt Salt Byproduct (e.g., KBr, NaBr) Troubleshooting_Workflow Start Problem Encountered LowYield Low or No Yield Start->LowYield Impure Impure Product Start->Impure CheckTLC Analyze TLC of Crude Reaction Mixture LowYield->CheckTLC Impure->CheckTLC SM_Present Starting Material (SM) Unreacted? CheckTLC->SM_Present Streaks Streaking or Many Undefined Spots? CheckTLC->Streaks OptimizePur Optimize Purification: - Check solvent system - Recrystallize - Use acid salt method SM_Present->OptimizePur No (Product only) IncompleteRxn Incomplete Reaction SM_Present->IncompleteRxn Yes Streaks->OptimizePur No Decomp Decomposition Likely Streaks->Decomp Yes ReduceTemp Action: Reduce Temperature & Re-run Decomp->ReduceTemp ActionIncomplete Actions: 1. Increase reaction time 2. Increase temperature moderately 3. Use stronger base (NaH) 4. Add phase-transfer catalyst IncompleteRxn->ActionIncomplete

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your resource for navigating the complexities of biological assays. Inconsistency in experimental results is a common and often frustrating challenge in research and drug development. This guide is designed to provide you with the expertise and practical insights needed to diagnose, troubleshoot, and ultimately resolve variability in your assays. Here, we move beyond simple checklists to explain the underlying principles of common issues, empowering you to make informed decisions and ensure the robustness and reproducibility of your data.

Section 1: Foundational Pillars of Assay Consistency

Before delving into specific assay troubleshooting, it is crucial to address the foundational elements that underpin reliable results. Issues in these core areas are often the root cause of variability across all assay types.

Reagent Quality and Handling

Question: My results are inconsistent from one experiment to the next, even when I follow the same protocol. Could my reagents be the problem?

Answer: Absolutely. Reagent quality and consistency are paramount for reproducible experimental outcomes.[1][2][3] Even minor impurities or batch-to-batch variations can significantly impact results.[1][3][4]

  • Underlying Cause: Reagents are the building blocks of your assay. Variations in purity, concentration, and stability can alter reaction kinetics, binding affinities, and signal generation.[1][3] For instance, high-fidelity DNA polymerases with enhanced proofreading capabilities significantly reduce error rates in PCR amplification, leading to more accurate and reproducible results.[1]

  • Troubleshooting Protocol:

    • Source from a reputable supplier: Choose suppliers that provide detailed quality control data and certificates of analysis for each lot.

    • Lot-to-lot validation: When you receive a new lot of a critical reagent (e.g., antibodies, enzymes), perform a small-scale experiment to compare its performance against the previous lot.

    • Proper storage and handling: Adhere strictly to the manufacturer's storage recommendations. Avoid repeated freeze-thaw cycles, which can degrade sensitive reagents.[5] Aliquoting reagents into smaller, single-use volumes is a highly effective strategy.[6]

    • Check expiration dates: Do not use expired reagents, as their activity may be compromised.[7]

Parameter Recommendation Impact of Deviation
Storage Temperature Follow manufacturer's instructions (e.g., -20°C, 4°C)Enzyme degradation, antibody denaturation
Freeze-Thaw Cycles Minimize; aliquot reagentsLoss of enzyme activity, protein aggregation
Light Exposure Protect light-sensitive reagents (e.g., fluorescent probes)Photobleaching, loss of signal
Pipetting and User Technique

Question: My replicates show high variability within the same plate. How can I be sure my pipetting is not the issue?

Answer: Pipetting is a frequent source of operator-induced variability.[7][8] Ensuring proper technique is critical for assay precision.

  • Underlying Cause: Inaccurate or inconsistent liquid handling leads to variations in the concentration of reactants in each well, directly impacting the final signal.

  • Troubleshooting Protocol:

    • Pipette calibration: Ensure all pipettes are regularly calibrated and maintained according to a set schedule.[9][10][11][12]

    • Consistent technique:

      • Use the correct pipette for the volume you are dispensing.[7]

      • Ensure the pipette tip is firmly seated.[7]

      • Aspirate and dispense liquids at a consistent speed and angle.

      • Avoid introducing air bubbles into the tips.[7]

      • When possible, use a multi-channel pipette for adding reagents to a full plate to minimize timing differences.

    • Tip changes: Always use a new pipette tip for each standard, sample, and reagent to prevent cross-contamination.[6][7]

Instrument Calibration and Maintenance

Question: I've noticed a gradual drift in my assay signal over several months. What could be the cause?

Answer: A gradual change in results can often be traced back to instrument performance. Regular calibration and maintenance are essential for long-term data consistency.[9][10][11][12][13]

  • Underlying Cause: Over time, the components of laboratory instruments such as plate readers, liquid handlers, and thermal cyclers can drift from their factory settings. This can lead to inaccuracies in measurements of temperature, volume, and optical density.[9]

  • Troubleshooting Protocol:

    • Adhere to a maintenance schedule: Follow the manufacturer's recommendations for routine maintenance and cleaning.[9][13][14]

    • Regular calibration: Implement a regular calibration schedule for all critical instruments.[9][10][11][12] This may involve internal calibration checks or service by a qualified technician.

    • Performance verification: Use standardized controls or calibration plates to regularly verify instrument performance.

Section 2: Troubleshooting Cell-Based Assays

Cell-based assays introduce the complexity of living systems, making them particularly susceptible to variability.

Cell Culture Contamination

Question: My cells are dying unexpectedly, and my assay results are erratic. How can I identify and prevent contamination?

Answer: Cell culture contamination is a major cause of unreliable results in cell-based assays.[15][16][17] It can alter cell metabolism, growth, and response to stimuli.

  • Underlying Cause: Bacteria, yeast, fungi, and mycoplasma can outcompete your cells for nutrients, release toxic byproducts, and alter the pH of the culture medium.[16] Mycoplasma is particularly insidious as it is often not visible by microscope and can subtly alter cell function.[17]

  • Troubleshooting Protocol:

    • Aseptic Technique:

      • Work in a certified laminar flow hood.[15]

      • Disinfect all surfaces and items entering the hood with 70% ethanol.[6][16]

      • Minimize the time that cultures and reagents are exposed to the open air.[6]

    • Regular Screening: Routinely test your cell lines for mycoplasma using PCR or ELISA-based kits.[15][16][17]

    • Quarantine New Cells: Isolate and test any new cell lines before introducing them into your general cell culture stocks.[15][16][17]

    • Antibiotic Use: Avoid the routine use of antibiotics, as they can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[15][16]

cluster_prevention Prevention cluster_sources Sources of Contamination Aseptic Technique Aseptic Technique Operator Operator Aseptic Technique->Operator Environment Environment Aseptic Technique->Environment Regular Screening Regular Screening Reagents/Media Reagents/Media Regular Screening->Reagents/Media Quarantine New Cells Quarantine New Cells Incoming Cells Incoming Cells Quarantine New Cells->Incoming Cells

Caption: Proactive measures to prevent cell culture contamination.

Cell Health and Passage Number

Question: My cells are growing, but their response in my assay is weaker than expected. What could be the issue?

Answer: The health and passage number of your cells are critical variables. Stressed or senescent cells will not behave consistently.[18][19]

  • Underlying Cause: Continuous passaging can lead to genetic and phenotypic drift, altering protein expression and cellular responses.[18][19] Over-confluency can also stress cells and change their metabolic state.[19]

  • Troubleshooting Protocol:

    • Monitor Cell Morphology: Regularly observe your cells under a microscope. Any changes in appearance could indicate a problem.[20]

    • Maintain Log-Phase Growth: Subculture cells before they reach confluency to ensure they remain in the logarithmic growth phase.[20]

    • Track Passage Number: Use cells within a consistent and low passage number range for your experiments. Thaw a new vial of low-passage cells after a defined number of passages.

    • Optimize Seeding Density: Determine the optimal cell seeding density for your assay to ensure a robust signal without overcrowding.[19]

The Microplate Edge Effect

Question: I consistently see different results in the outer wells of my 96-well plate compared to the inner wells. Why is this happening?

Answer: You are observing the "edge effect," a common phenomenon in microplate assays caused primarily by increased evaporation in the perimeter wells.[21][22][23]

  • Underlying Cause: The outer wells of a microplate are more exposed to temperature and humidity fluctuations, leading to faster evaporation of the culture medium.[22][23] This concentrates salts and other media components, which can stress cells and alter their behavior.[23]

  • Troubleshooting Protocol:

    • Use a Humidified Incubator: Ensure your incubator has a properly filled water pan to maintain high humidity.[24]

    • Seal the Plate: Use breathable sealing films for cell-based assays to allow gas exchange while minimizing evaporation.[21][22][24] For biochemical assays, a standard sealing tape is effective.[21][22]

    • Create a Buffer Zone: A common and effective strategy is to fill the outer wells with sterile water, media, or PBS and not use them for experimental samples.[20][21]

    • Plate Acclimation: After seeding, allow the plate to sit at room temperature in the hood for 30-60 minutes before transferring it to the incubator. This allows cells to settle evenly and can reduce temperature gradients.[25][26]

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Yes Review Technique Review Technique Check Reagents->Review Technique Calibrate Instruments Calibrate Instruments Review Technique->Calibrate Instruments Cell-Based Assay? Cell-Based Assay? Calibrate Instruments->Cell-Based Assay? Check for Contamination Check for Contamination Cell-Based Assay?->Check for Contamination Yes ELISA/Western Blot? ELISA/Western Blot? Cell-Based Assay?->ELISA/Western Blot? No Assess Cell Health Assess Cell Health Check for Contamination->Assess Cell Health Mitigate Edge Effect Mitigate Edge Effect Assess Cell Health->Mitigate Edge Effect Mitigate Edge Effect->ELISA/Western Blot? Optimize Blocking/Washing Optimize Blocking/Washing ELISA/Western Blot?->Optimize Blocking/Washing Yes qPCR? qPCR? ELISA/Western Blot?->qPCR? No Titrate Antibodies Titrate Antibodies Optimize Blocking/Washing->Titrate Antibodies Titrate Antibodies->qPCR? Check Primer/Probe Design Check Primer/Probe Design qPCR?->Check Primer/Probe Design Yes Resolved Resolved qPCR?->Resolved No Assess Template Quality Assess Template Quality Check Primer/Probe Design->Assess Template Quality Assess Template Quality->Resolved

Caption: A general troubleshooting workflow for inconsistent assay results.

Section 3: Troubleshooting Immunoassays (ELISA & Western Blot)

Immunoassays rely on the specific interaction between antibodies and antigens. Variability often arises from issues with these interactions or the subsequent detection steps.

High Background

Question: My ELISA plate has a high signal in the blank wells, or my Western blot membrane is dark all over. What causes high background?

Answer: High background is a common issue that obscures the true signal. It is typically caused by non-specific binding of antibodies or insufficient washing.[5][7][27][28]

  • Underlying Cause: The detection antibody may be binding to the blocking agent or directly to the plate/membrane. Alternatively, residual unbound antibody may not have been washed away effectively.

  • Troubleshooting Protocol:

    • Optimize Blocking:

      • Increase the blocking incubation time or temperature.

      • Try a different blocking agent (e.g., BSA, non-fat milk, or a commercial blocker).

    • Increase Washing:

      • Increase the number of wash steps or the duration of each wash.[7][27]

      • Add a mild detergent like Tween-20 to your wash buffer.

    • Titrate Antibodies: An overly high concentration of the primary or secondary antibody can lead to non-specific binding.[5] Perform a titration to find the optimal antibody concentration.

Weak or No Signal

Question: I'm not getting a signal, or the signal is much weaker than expected. What should I check first?

Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to protocol errors.[28]

  • Underlying Cause: This could be due to an inactive reagent (antibody or enzyme), incorrect buffer composition (e.g., sodium azide inhibits HRP), insufficient incubation times, or an error in the protocol sequence.[29]

  • Troubleshooting Protocol:

    • Check Reagent Activity:

      • Ensure your enzyme conjugate and substrate are active. You can test this by adding a small amount of substrate directly to the conjugate.

      • Confirm that your antibodies are stored correctly and are not expired.

    • Review Protocol:

      • Double-check that all reagents were added in the correct order.[7][29]

      • Verify that incubation times and temperatures were correct.[19][27] Consider increasing incubation times to enhance signal.[28]

    • Confirm Protein Transfer (Western Blot): Use a reversible stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[5]

Section 4: Troubleshooting qPCR Assays

Quantitative PCR (qPCR) is highly sensitive, and small variations can lead to significant changes in quantification.

High Cq Values or No Amplification

Question: My Cq values are very high (late amplification), or some of my samples are not amplifying at all. What's wrong?

Answer: This typically points to issues with the template nucleic acid, primers, or the reaction setup itself.[30][31]

  • Underlying Cause: Low template concentration, poor template quality (degraded RNA/DNA), or the presence of PCR inhibitors can all lead to poor amplification.[31] Inefficient primer design can also be a major factor.[32]

  • Troubleshooting Protocol:

    • Assess Template Quality and Quantity:

      • Use a spectrophotometer (e.g., NanoDrop) to check the concentration and purity of your RNA/DNA. An A260/280 ratio of ~1.8 for DNA and ~2.0 for RNA is considered pure.[31]

      • Run your template on a gel to check for degradation.[31]

    • Check for Inhibitors: Dilute your template 1:10 and 1:100. If the Cq value decreases by more than the expected ~3.3 cycles, inhibitors may be present.[31]

    • Verify Primer/Probe Integrity:

      • Ensure primers and probes were stored correctly and have not degraded.

      • Test new primer sets by running a melt curve analysis to check for a single, specific product.

High Variability Between Technical Replicates

Question: My technical replicates for the same sample have very different Cq values. How can I improve my precision?

Answer: High variability in technical replicates is almost always due to pipetting error or insufficient mixing of reagents.[30][32]

  • Underlying Cause: Small errors in the volume of template or master mix added to each well are magnified by the exponential nature of PCR. A poorly mixed master mix will result in different concentrations of polymerase, dNTPs, or primers in each well.[33]

  • Troubleshooting Protocol:

    • Master Mix Preparation: Prepare a single master mix for all your reactions to minimize well-to-well variation.[33]

    • Thorough Mixing: Vortex the master mix thoroughly before aliquoting it into your PCR plate or tubes.[33]

    • Pipetting Technique: Pay close attention to your pipetting, ensuring you are dispensing the correct volume and not introducing air bubbles.

    • Plate Sealing: Ensure the plate is sealed properly to prevent evaporation during thermal cycling, which can concentrate reactants in certain wells.[30]

Section 5: Data Analysis and Outlier Identification

Question: One of my data points looks very different from the others. Should I exclude it?

Answer: The identification and handling of outliers should be done systematically and with caution to avoid introducing bias.[34][35][36]

  • Underlying Cause: Outliers can be the result of a clear technical error (e.g., a pipetting mistake, a bubble in a well) or can arise from the inherent biological variability of the assay.[34][37]

  • Troubleshooting Protocol:

    • Document Everything: Make detailed notes during your experiment. If you observe a specific error for a particular well, you have a strong justification for excluding it.

    • Use Statistical Tests: If there is no obvious technical reason for an outlier, use a statistical test like Grubbs' test or Dixon's Q test to determine if a data point can be statistically classified as an outlier.[36]

    • Pre-define Your Criteria: The best practice is to establish rules for outlier removal in your standard operating procedure before running the assay. This ensures that the decision to remove a data point is not biased by the outcome.[35]

References

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025, June 18). BenchSci. Retrieved from [Link]

  • Prevention of Contaminations in Cell Culture. (n.d.). ibidi. Retrieved from [Link]

  • 10 Tips To Prevent Cell Culture Contamination. (n.d.). Millennium Science. Retrieved from [Link]

  • Why Can Western Blot Data be Difficult to Reproduce? (2018, February 13). LI-COR Biosciences. Retrieved from [Link]

  • LABTips: Avoiding Cell Culture Contamination. (2025, December 5). Labcompare. Retrieved from [Link]

  • Download qPCR Troubleshooting Guide. (n.d.). PCR Biosystems. Retrieved from [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. Retrieved from [Link]

  • The edge effect in microplate assays. (2023, December 16). Wako Automation. Retrieved from [Link]

  • Preventing and Avoiding Cell Culture Contamination. (2024, October 29). Technology Networks. Retrieved from [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” (2019, August 12). paasp network. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. (2019, May 30). Agilent. Retrieved from [Link]

  • Troubleshooting a Faulty ELISA. (2025, May 14). Bitesize Bio. Retrieved from [Link]

  • Why High-Quality Lab Reagents Matter in Molecular Biology Research. (n.d.). Moss Trends. Retrieved from [Link]

  • Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves. (n.d.). BEBPA. Retrieved from [Link]

  • What could be the reason for not getting reproducible results in western blot? (2022, December 18). ResearchGate. Retrieved from [Link]

  • How to prevent the "edge effect" in 96-well microplates? (2025, January 27). ResearchGate. Retrieved from [Link]

  • What are sources of inconsistencies in western blot analysis? (2012, October 24). ResearchGate. Retrieved from [Link]

  • Troubleshoot your qPCR. (n.d.). PCR Biosystems. Retrieved from [Link]

  • Outlier Detection Methods for Bioassay: What is an Outlier? (2025, October 15). Quantics Biostatistics. Retrieved from [Link]

  • PCR/qPCR Troubleshooting Quick Reference. (2025, October 14). BioPathogenix. Retrieved from [Link]

  • A Novel Approach for the Identification of Outliers in Bioassay Dose–Response Curves. (2020, October 7). Future Science. Retrieved from [Link]

  • How to Maintain and Calibrate Your Lab Equipment for Accurate Results. (n.d.). Munro Scientific. Retrieved from [Link]

  • Tips for PCR Troubleshooting. (2017, October 30). Biocompare. Retrieved from [Link]

  • qPCR Troubleshooting. (n.d.). Biozym. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. (n.d.). Excel Scientific. Retrieved from [Link]

  • Optimizing Lab Performance: The Power of Calibration and Preventive Maintenance. (2024, September 27). Medical Laboratory Professionals of South Africa. Retrieved from [Link]

  • Ensuring Proper Maintenance and Calibration of Laboratory Equipment for Reliable Results. (n.d.). American Proficiency Institute. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved from [Link]

  • How to Calibrate Lab Equipment: A Practical Guide With Steps. (2025, February 26). Surplus Solutions. Retrieved from [Link]

  • 9 Steps to Enhancing Your Lab Equipment Calibration. (2024, January 5). BTSOFT. Retrieved from [Link]

  • Outliers in Dose-Response Curves: What are they, and what can we do about it? (n.d.). BEBPA. Retrieved from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]

  • A new method for identification of outliers in immunogenicity assay cut point data. (2020, June 29). PubMed. Retrieved from [Link]

  • Reagent Validation to Facilitate Experimental Reproducibility. (2018). Current Protocols in Chemical Biology. Retrieved from [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Laboteck. Retrieved from [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). BioProcess International. Retrieved from [Link]

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2-(4-bromo-1H-pyrazol-1-yl)propanamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS No. 1183357-58-5). The information herein is curated to support researchers, scientists, and drug development professionals in ensuring the integrity of their experiments.

Overview of Chemical Stability

2-(4-bromo-1H-pyrazol-1-yl)propanamide is a solid compound that is generally stable under standard laboratory conditions.[1] However, its molecular structure, which includes a brominated pyrazole ring and a propanamide side chain, suggests potential sensitivities to certain environmental factors. The primary concerns for maintaining the long-term stability of this compound are exposure to moisture, excessive heat, and potentially light. Proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2-(4-bromo-1H-pyrazol-1-yl)propanamide?

A1: For long-term storage, the compound should be kept at room temperature (RT) in a tightly sealed container.[1] It is crucial to store it in a dry and well-ventilated area to minimize exposure to moisture.[2][3]

Q2: Is 2-(4-bromo-1H-pyrazol-1-yl)propanamide sensitive to light?

Q3: How should I handle the compound upon receiving it?

A3: Upon receipt, the compound, which is a solid, should be stored in its original packaging at room temperature.[1] Before opening, allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the product.

Q4: What solvents are suitable for dissolving 2-(4-bromo-1H-pyrazol-1-yl)propanamide?

A4: The solubility of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in common laboratory solvents should be determined empirically on a small scale. Due to the presence of both polar (amide) and non-polar (bromophenyl) moieties, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are likely to be effective. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.

Q5: Is the compound compatible with strong acids or bases?

A5: The amide linkage in 2-(4-bromo-1H-pyrazol-1-yl)propanamide can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the degradation of the compound. It is advisable to avoid preparing solutions with extreme pH values or storing the compound in such conditions for extended periods.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the solid - Degradation: Exposure to light, heat, or reactive chemicals. - Contamination: Improper handling or storage.- Do not use the material if significant discoloration is observed. - Re-order a new batch of the compound. - Review storage and handling procedures to prevent future occurrences.
Inconsistent experimental results - Compound degradation: Gradual breakdown of the material over time. - Incomplete dissolution: Poor solubility in the chosen solvent.- Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). - Prepare fresh solutions for each experiment. - Optimize the dissolution procedure by trying different solvents, gentle heating, or sonication.
Precipitation in stock solutions - Low solubility: The concentration of the solution exceeds the solubility limit of the compound in that solvent. - Temperature effects: The solution was prepared at an elevated temperature and precipitation occurred upon cooling.- Prepare a more dilute stock solution. - If the solution was heated to dissolve, try to maintain that temperature or prepare fresh before each use. - Consider a different solvent system.

Experimental Protocols

Protocol for Preparation of Stock Solutions
  • Equilibration: Allow the container of 2-(4-bromo-1H-pyrazol-1-yl)propanamide to reach room temperature before opening.

  • Weighing: In a well-ventilated area or under a chemical fume hood, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the desired solvent (e.g., DMSO) to the solid. Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage of Solution: If the solution is to be stored, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C for extended stability. Protect from light by using amber vials or wrapping the vials in foil.

Visual Handling Workflow

Caption: Decision workflow for handling and storage of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Summary of Storage Conditions

Parameter Recommended Condition Rationale
Temperature Room Temperature (Solid)[1]To maintain chemical stability as recommended by the supplier.
≤ -20°C (In Solution)To minimize degradation in solution over time.
Humidity Dry EnvironmentTo prevent potential hydrolysis of the amide group.
Light Protected from Light (e.g., amber vial)To prevent potential photodegradation of the brominated pyrazole ring.
Atmosphere Tightly Sealed ContainerTo prevent exposure to atmospheric moisture and contaminants.[2][3]

References

Sources

Technical Support Center: Refinement of Purification Protocols for Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Purification Challenges of Brominated Pyrazoles

Brominated pyrazoles are foundational building blocks in medicinal chemistry and materials science, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. However, their synthesis via electrophilic bromination often presents significant purification challenges. Researchers frequently encounter issues such as the formation of regioisomers, persistent oily products, and difficulties in removing reaction byproducts.[1][2] The similar polarity between the starting material, the desired brominated product, and various isomers complicates separation by standard chromatographic techniques.[2]

This guide provides field-proven insights and systematic protocols to troubleshoot and refine the purification of brominated pyrazoles. It is designed to move beyond simple procedural steps, explaining the underlying chemical principles to empower researchers to make informed decisions for successful isolation of their target compounds.

Critical Safety Precautions: Handling Brominating Agents

Before any experimental work, a thorough understanding of the hazards associated with brominating agents is mandatory.

  • Molecular Bromine (Br₂): A highly toxic, corrosive, and volatile liquid. All manipulations must be performed in a certified chemical fume hood.[3] It is a strong oxidizing agent that can cause severe burns upon contact.[4] The development of continuous flow processes that generate and consume bromine in situ is a modern approach to drastically reduce the risks associated with its storage and handling.[3]

  • N-Bromosuccinimide (NBS): While easier to handle than liquid bromine, NBS is a potent irritant and can decompose violently if subjected to heat, impact, or friction.[5][6] Contact with eyes can lead to severe damage, and skin contact may cause irritation.[6] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

Hazard Mitigation Strategy
Toxicity/Corrosivity Always handle in a well-ventilated chemical fume hood.[5] Use appropriate PPE (gloves, safety glasses, lab coat).[4]
Runaway Reactions Add the brominating agent slowly and control the reaction temperature with an ice bath, especially for highly activated pyrazoles.
Waste Disposal Quench any residual bromine or NBS in the reaction mixture with a reducing agent like sodium thiosulfate or sodium sulfite before disposal.
Violent Decomposition (NBS) Avoid heating NBS rapidly or subjecting it to grinding or impact.[6] Store in a cool, dark, dry place.

Purification Strategy Decision Guide

The first step in any purification is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) and/or LC-MS to understand its composition. This initial analysis dictates the most effective purification strategy.

Purification_Decision_Tree start Crude Reaction Mixture (Post-Workup) tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid one_spot Is it mostly one spot by TLC? is_solid->one_spot Yes is_oil Product is an oil or complex mixture is_solid->is_oil No recrystallize Attempt Recrystallization or Trituration one_spot->recrystallize Yes chromatography Proceed to Column Chromatography one_spot->chromatography No (Multiple Spots) is_oil->chromatography success Pure Product recrystallize->success chromatography->success failure Purification Failed chromatography->failure salt_formation Consider Purification via Acid Salt Formation salt_formation->success failure->salt_formation Alternative Strategy

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My crude product is a persistent oil after solvent removal. How can I solidify it?

This is a very common issue. An oily product often indicates the presence of residual high-boiling solvents (like DMF or DMSO), a mixture of regioisomers, or impurities that form a eutectic mixture.

  • Expert Insight: The first and simplest technique to try is trituration . This involves stirring the oil with a solvent in which your desired product is insoluble (or sparingly soluble), but the impurities are soluble. Non-polar solvents like n-hexane, diethyl ether, or light petroleum ether are excellent for this.[5][7] The mechanical action of stirring can induce crystallization, breaking up the oil and yielding a solid precipitate that can be collected by filtration.[5] If this fails, column chromatography is the next logical step.[7]

Q2: How do I efficiently remove N-bromosuccinimide (NBS) and its succinimide byproduct?

Unreacted NBS and the succinimide byproduct are the most common impurities in NBS-based brominations.

  • Expert Insight: The key is to leverage the difference in solubility and chemical properties. Succinimide is acidic and more soluble in aqueous base than in many organic solvents.

    • Aqueous Wash: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by water and brine.[5] This basic wash deprotonates the succinimide, pulling it into the aqueous layer.

    • Filtration: Often, succinimide has low solubility in chlorinated solvents like dichloromethane (DCM). After the reaction is complete, you can often filter the cooled reaction mixture to remove the bulk of the precipitated succinimide before proceeding with an aqueous workup.

Q3: My TLC shows multiple spots close together. What are they and how do I separate them?

Multiple spots often indicate a mixture of the starting material, the desired monobrominated product, and potentially regioisomers or di-brominated species. The pyrazole ring has multiple sites for substitution, leading to potential isomerism that complicates purification.[2]

  • Expert Insight: This is where flash column chromatography becomes essential.[8][9] The challenge is finding a solvent system (eluent) that provides adequate separation (ΔRf > 0.2).

    • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate.

    • Fine-Tuning: If separation is poor, add a small percentage (0.5-1%) of a third, more polar solvent like methanol or a modifier like triethylamine (if your compound is basic) to the eluent system. This can significantly improve resolution.

    • Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is increased gradually over time, is often the most effective way to separate closely eluting compounds.

Q4: When should I choose crystallization over column chromatography?

  • Expert Insight: Crystallization is preferable when you have a crude product that is already a solid and relatively pure (>90% by NMR or LC-MS). It is an excellent technique for removing small amounts of impurities and can be more scalable and cost-effective than chromatography. However, if your product is an oil or a complex mixture of similarly-polar compounds, chromatography is the more powerful and reliable method for achieving high purity.[9] A novel method for pyrazole purification involves converting them into acid addition salts, which can then be selectively crystallized to separate them from unwanted byproducts.[10][11]

Troubleshooting Guide

Symptom / Problem Probable Cause(s) Recommended Solution(s)
Product is an intractable oil Residual solvent (DMF, DMSO); Mixture of isomers; Impurities preventing crystallization.1. Triturate: Stir vigorously with a non-polar solvent (e.g., n-hexane, diethyl ether).[5][7] 2. Anti-Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and slowly add a poor solvent (e.g., hexane) until turbidity persists, then cool.[7] 3. Purify via Chromatography: This is the most robust solution for oils.[7]
Low or no recovery from silica gel column Product is highly polar and irreversibly adsorbs to silica; Product is unstable on acidic silica gel.1. Increase Eluent Polarity: Add 5-10% methanol to your ethyl acetate/hexane system. 2. Deactivate Silica: Pre-treat the silica gel by slurrying it with your eluent containing 1-2% triethylamine (Et₃N) before packing the column. 3. Switch Stationary Phase: Try using neutral or basic alumina instead of silica gel.
Co-elution of product and starting material The polarity difference between the starting pyrazole and its brominated analogue is minimal.1. Optimize Eluent: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Sometimes a less polar solvent like toluene can provide different selectivity. 2. Use a Shallow Gradient: Run a very slow, shallow gradient (e.g., 5% to 15% ethyl acetate in hexanes over 20 column volumes). 3. Consider a Different Technique: If the starting material is significantly more basic, an acid wash during workup may remove it before chromatography.
Product appears to decompose on the column (streaking on TLC, multiple new spots in fractions) The brominated pyrazole is sensitive to the acidic nature of standard silica gel.1. Use Deactivated Silica: Add 1-2% triethylamine to the eluent to neutralize the silica surface. 2. Work Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the column. 3. Alternative Adsorbents: Consider using Florisil or Celite, which are less harsh than silica.

Detailed Experimental Protocols

Protocol 1: Standard Post-Bromination (NBS) Workup

This protocol is designed to remove the bulk of succinimide and inorganic salts before further purification.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

  • Quench (Optional but Recommended): Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS or bromine until the characteristic orange/yellow color disappears.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10x the volume of the reaction solvent).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (if the pyrazole is not basic) or water (2x)

    • Saturated aqueous NaHCO₃ (2x)[5]

    • Saturated aqueous NaCl (Brine) (1x)[5]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

  • Analyze: The resulting crude material (which may be an oil or solid) is now ready for analysis and further purification.

Workflow_Diagram reaction Completed Bromination Reaction Mixture quench Quench with Na₂S₂O₃ (aq) reaction->quench dilute Dilute with Organic Solvent (EtOAc) quench->dilute wash Aqueous Workup (Sep. Funnel) dilute->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo (Rotovap) dry->concentrate crude Crude Product concentrate->crude purify Purify via Chromatography or Crystallization crude->purify final Pure Brominated Pyrazole purify->final

Caption: General workflow for post-bromination workup and purification.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica weight to crude material weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, adsorb the crude material onto a small amount of silica gel (~2-3x the weight of the crude product), dry it, and load the resulting powder onto the top of the prepared column.

  • Elute: Begin eluting with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated pyrazole.[8]

Protocol 3: Purification via Acid Addition Salt Formation

This method is particularly effective for separating neutral or acidic byproducts from a basic pyrazole product.[10][11]

  • Dissolve: Dissolve the crude pyrazole mixture in a suitable organic solvent like ethanol, isopropanol, or acetone.[10]

  • Acidify: Slowly add an acid (e.g., concentrated HCl, H₂SO₄, or an organic acid) to the solution. The pyrazole will react to form its corresponding acid addition salt.

  • Crystallize: The acid salt often has significantly different solubility properties and may precipitate from the solution upon formation or cooling.

  • Isolate: Collect the solid salt by filtration and wash it with a small amount of the cold solvent.

  • Liberate Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize it with a base (e.g., NaHCO₃ or NaOH) until the solution is basic. The neutral pyrazole will typically precipitate or can be extracted with an organic solvent.

Reference Data Tables

Table 1: Recommended Solvents for Crystallization & Trituration

Solvent Class Specific Examples Typical Use Case
Non-Polar Alkanes n-Hexane, n-Heptane, Petroleum EtherTrituration of oils to induce solidification; Component in recrystallization solvent pairs.[5][7]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Trituration; Recrystallization of moderately polar pyrazoles.
Halogenated Dichloromethane (DCM)Good "solvent" in a solvent/anti-solvent crystallization pair with hexanes.
Esters Ethyl Acetate (EtOAc)Recrystallization for compounds of intermediate polarity.
Alcohols Ethanol, Isopropanol (IPA)Recrystallization of more polar pyrazoles; Can be used for salt formation.[10]
Aromatic Toluene, ChlorobenzeneRecrystallization of less soluble or higher melting point compounds.[12]

Table 2: Starting Solvent Systems for Column Chromatography

Polarity of Compound Recommended Starting System (v/v) Notes
Low Polarity 2-5% Ethyl Acetate in HexanesStart with low polarity and increase gradient slowly.
Medium Polarity 10-30% Ethyl Acetate in HexanesThis is the most common range for many pyrazole derivatives.
High Polarity 50-100% Ethyl Acetate in Hexanes, or 2-5% Methanol in DichloromethaneFor highly polar compounds, a stronger eluent system is necessary.
Basic Compounds Add 1% Triethylamine (Et₃N) to the eluentNeutralizes acidic sites on silica gel, preventing streaking and improving peak shape.

References

  • Method for purifying pyrazoles.
  • The Bromination of Pyrazabole. Defense Technical Information Center. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information. [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]

  • Process for the purification of pyrazoles.
  • Bromination of pyrazole derivatives. ResearchGate. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Shanghai Institute of Organic Chemistry. [Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]

  • A first-line brominating agent: describing N-bromosuccinimide (NBS). Manac Inc. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • General procedure for the synthesis of pyrazoles. The Royal Society of Chemistry. [Link]

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. [Link]

  • Bromination safety. YouTube. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. [Link]

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Addressing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Addressing Regioisomer Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding regioisomer formation in pyrazole synthesis.

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a concern?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the reaction can result in two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the condensation with one of the two different carbonyl groups of the dicarbonyl compound.[1][2] The formation of a mixture of regioisomers is a significant concern as it necessitates often challenging and laborious purification steps, reducing the overall yield of the desired product.[3] Since typically only one regioisomer possesses the desired biological or chemical properties, achieving high regioselectivity is crucial for efficiency and cost-effectiveness in research and drug development.[3]

Q2: I'm getting a mixture of regioisomers in my Knorr pyrazole synthesis. What are the key factors that control the product ratio?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of several factors:[1][4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can make a nearby carbonyl group more susceptible to nucleophilic attack.[1][4]

  • Steric Hindrance: The size of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative can influence the reaction. A bulky group on either reactant can favor the attack of the hydrazine on the less sterically hindered carbonyl group.[4]

  • Reaction Conditions: This is often the most critical and tunable aspect. Parameters such as solvent, temperature, and pH can significantly impact which regioisomer is favored.[4] For instance, the acidity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine.[3][4]

Q3: Can the choice of solvent really make a significant difference in the regioselectivity?

A3: Absolutely. The choice of solvent can have a dramatic effect on the regioselectivity of pyrazole formation. For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity compared to more conventional solvents like ethanol.[5][6] In some cases, reactions that produce a nearly 1:1 mixture of regioisomers in ethanol can yield a single isomer almost exclusively when conducted in HFIP.[5][6] This is attributed to the unique properties of fluorinated alcohols, which can influence the reaction mechanism, likely through their ability to form strong hydrogen bonds and stabilize intermediates.[6]

Q4: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?

A4: Yes, several alternative methods have been developed to achieve higher regioselectivity in pyrazole synthesis. These include:

  • Reaction of Hydrazines with Acetylenic Ketones: This method has been shown to be highly regioselective, providing 1,3,5-substituted pyrazoles in excellent yields. The regioselectivity is often predictable and not significantly affected by the nature of the substituents on the acetylenic ketone.[7]

  • Reactions with α,β-Unsaturated Carbonyls (Chalcones): The reaction of substituted hydrazines with α,β-unsaturated ketones can lead to the regioselective formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles.[7] This approach can offer good control over the final regioisomer.

  • Catalytic Methods: Various metal-catalyzed (e.g., iron, copper, palladium) and organocatalytic approaches have been developed for the regioselective synthesis of pyrazoles from different starting materials.[8][9]

  • [3+2] Cycloaddition Reactions: Methods like the 1,3-dipolar cycloaddition of diazo compounds with alkynes or sydnones with alkynes can provide highly regioselective access to substituted pyrazoles.[10][11][12]

Troubleshooting Guides for Regioisomer Control

This section provides detailed troubleshooting advice and experimental protocols to address specific issues related to regioisomer formation.

Issue 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields an inseparable mixture of regioisomers.

This is a classic problem in pyrazole synthesis. The following guide will help you systematically optimize your reaction to favor the formation of a single regioisomer.

Root Cause Analysis and Decision Workflow

The formation of a regioisomeric mixture stems from the comparable reactivity of the two carbonyl groups in the 1,3-diketone towards the two different nitrogen atoms of the substituted hydrazine. The key is to alter the reaction conditions to create a significant energy difference between the two possible reaction pathways.

G start Problem: Regioisomeric Mixture solvent_mod Modify Solvent System start->solvent_mod temp_control Adjust Reaction Temperature solvent_mod->temp_control If still a mixture sub_solvent Switch to Fluorinated Alcohol (TFE or HFIP) solvent_mod->sub_solvent Primary Strategy ph_adjust Alter Reaction pH temp_control->ph_adjust If still a mixture sub_temp_low Lower Temperature (Kinetic Control) temp_control->sub_temp_low sub_temp_high Increase Temperature (Thermodynamic Control) temp_control->sub_temp_high alt_method Consider Alternative Synthesis ph_adjust->alt_method If optimization fails sub_ph_acid Use Arylhydrazine Hydrochloride (Acidic Conditions) ph_adjust->sub_ph_acid sub_ph_base Use Free Arylhydrazine (Basic/Neutral Conditions) ph_adjust->sub_ph_base outcome Desired Regioisomer Achieved sub_solvent->outcome sub_temp_low->outcome sub_temp_high->outcome sub_ph_acid->outcome sub_ph_base->outcome

Caption: Troubleshooting workflow for regioisomer control.

Protocol 1: Solvent-Mediated Regiocontrol Using Fluorinated Alcohols

As highlighted in multiple studies, fluorinated alcohols can dramatically enhance regioselectivity.[5][6] This should be your primary troubleshooting step.

Objective: To synthesize a 5-aryl-3-trifluoromethylpyrazole with high regioselectivity.

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1 equivalent)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1 equivalent)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)

  • Absolute Ethanol (for comparison)

Step-by-Step Procedure:

  • Setup: In three separate round-bottom flasks equipped with magnetic stirrers, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione in Ethanol, TFE, and HFIP, respectively.

  • Reagent Addition: At room temperature, add the substituted hydrazine to each flask while stirring.

  • Reaction Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often rapid, completing in under an hour.[5]

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR or ¹⁹F NMR to determine the ratio of the two regioisomers.

Expected Outcome: You should observe a significant increase in the ratio of the desired 5-aryl-3-trifluoromethylpyrazole regioisomer in TFE and, even more so, in HFIP, compared to the reaction in ethanol.[5][6]

Data Summary: Impact of Solvent on Regioselectivity

1,3-Diketone Substituent (R¹)HydrazineSolventRegioisomeric Ratio (5-Aryl : 3-Aryl)Reference
FurylMethylhydrazineEtOH55:45[5]
FurylMethylhydrazineTFE85:15[5]
FurylMethylhydrazineHFIP>99:1[5]
PhenylPhenylhydrazineEtOH60:40[5]
PhenylPhenylhydrazineTFE95:5[5]
PhenylPhenylhydrazineHFIP>99:1[5]
Protocol 2: pH-Controlled Regioselective Synthesis

The protonation state of the hydrazine can significantly influence which nitrogen atom acts as the primary nucleophile, thereby controlling the regiochemical outcome.[3]

Objective: To selectively synthesize either the 1,3- or 1,5-regioisomer of a carboxyalkyl-substituted pyrazole from a trichloromethyl enone.

Materials:

  • Trichloromethyl enone (1 equivalent)

  • Arylhydrazine hydrochloride (for 1,3-isomer) OR free arylhydrazine (for 1,5-isomer) (1.1 equivalents)

  • Alcohol solvent (e.g., Ethanol, Methanol)

Step-by-Step Procedure (for 1,3-regioisomer):

  • Setup: Dissolve the trichloromethyl enone in the alcohol solvent in a round-bottom flask.

  • Reagent Addition: Add the arylhydrazine hydrochloride to the solution.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Analysis: Cool the reaction, remove the solvent, and purify the product. Confirm the structure via NMR and/or X-ray crystallography.

Step-by-Step Procedure (for 1,5-regioisomer):

  • Setup: Dissolve the trichloromethyl enone in the alcohol solvent.

  • Reagent Addition: Add the free arylhydrazine to the solution.

  • Reaction: Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Work-up and Analysis: Isolate and characterize the product to confirm the 1,5-substitution pattern.

Causality: The use of arylhydrazine hydrochloride creates acidic conditions. Under these conditions, the more basic nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This directs the reaction pathway towards the formation of the 1,3-regioisomer. Conversely, using the free base in a neutral or basic medium allows the more nucleophilic nitrogen to react first, leading to the 1,5-regioisomer.[3]

Issue 2: My starting materials are not 1,3-dicarbonyls, but I am still getting regioisomeric mixtures.

Regioselectivity is also a challenge in other pyrazole syntheses, such as those starting from α,β-unsaturated ketones or acetylenic ketones.

Troubleshooting for Acetylenic Ketone Reactions

While generally highly regioselective, issues can sometimes arise. The regioselectivity in the reaction of an acetylenic ketone with a substituted hydrazine is primarily dictated by the initial nucleophilic attack of one of the hydrazine nitrogens on the β-carbon of the alkyne or the carbonyl carbon.

G start Acetylenic Ketone + Substituted Hydrazine pathA Path A: Attack at β-carbon start->pathA pathB Path B: Attack at Carbonyl start->pathB interA Intermediate A pathA->interA interB Intermediate B pathB->interB productA Regioisomer 1 (1,3,5-trisubstituted) interA->productA Cyclization productB Regioisomer 2 (1,3,5-trisubstituted) interB->productB Cyclization note Selectivity is high. Path A is generally favored with alkyl/aryl hydrazines due to nucleophilicity differences.

Caption: Regioselectivity in acetylenic ketone reactions.

Optimization Strategy:

  • Hydrazine Nucleophilicity: The outcome is highly dependent on the relative nucleophilicity of the two hydrazine nitrogens. For methylhydrazine, the substituted nitrogen is more nucleophilic, while for phenylhydrazine, the unsubstituted NH₂ group is more nucleophilic.[7] This inherent electronic difference is the primary driver of the high regioselectivity.

  • Solvent and Temperature: While less dramatic than in the 1,3-diketone case, solvent polarity and reaction temperature can still influence the reaction rate and potentially the selectivity. Refluxing in ethanol is a common condition that provides excellent results.[7] If you are observing a mixture, ensure your hydrazine starting material is pure and consider screening solvents of varying polarity.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • knorr pyrazole synthesis | PPTX - Slideshare.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR.
  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot-plant scale.

Synthesis Overview and Key Challenges

The target molecule, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, is a valuable heterocyclic building block in medicinal chemistry, often explored for its potential as a selective androgen receptor degrader (SARD) in therapeutic areas like oncology.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily concerning regioselectivity, impurity profiles, and process safety.

The most common synthetic route involves a two-step process: the selective bromination of 1H-pyrazole followed by a regioselective N-alkylation. Each step requires careful control of reaction parameters to ensure high yield, purity, and scalability.

Synthesis_Workflow cluster_0 Step 1: C4-Bromination cluster_1 Step 2: N1-Alkylation cluster_2 Purification & QC start 1H-Pyrazole bromination 4-bromo-1H-pyrazole start->bromination Brominating Agent (e.g., NBS, Br2) alkylation 2-(4-bromo-1H-pyrazol-1-yl)propanamide (Desired N1-Isomer) bromination->alkylation 2-bromopropanamide, Base (e.g., K2CO3, NaH) purification Crystallization / Chromatography alkylation->purification product Final Product (>99% Purity) purification->product

Caption: High-level workflow for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: Bromination of 1H-Pyrazole

Q1: What is the optimal brominating agent for selective C4-bromination, and what are the associated scale-up risks?

A: For laboratory scale, N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF is often preferred due to its solid form and ease of handling. However, during scale-up, elemental bromine (Br₂) in a suitable solvent like dichloromethane (DCM) or acetic acid can be more cost-effective.

Causality & Expertise: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, favoring substitution there. NBS releases bromine in situ at a controlled rate, which helps manage exotherms and improve selectivity on a small scale. Elemental bromine is more reactive and its addition can generate a significant exotherm.

Scale-Up Alert: When using elemental bromine, a major risk is a thermal runaway. The reaction is exothermic, and poor heat dissipation in a large reactor can lead to a rapid temperature increase, causing solvent boiling and over-pressurization. Always ensure your reactor has adequate cooling capacity and add the bromine slowly and sub-surface to prevent localized high concentrations.

Q2: My bromination reaction is stalling, resulting in low conversion. What should I investigate?

A: Incomplete conversion is typically traced to three factors:

  • Insufficient Reagent: Ensure the stoichiometry of your brominating agent is correct (typically 1.0-1.1 equivalents). Reagents like NBS can degrade over time; verify the purity of your starting material.

  • Inadequate Temperature: While the reaction is exothermic, it may still require an initial activation temperature or sufficient ambient temperature to proceed at a reasonable rate. If running at 0°C for control, allowing the reaction to slowly warm to room temperature may be necessary for completion.

  • Poor Solubility: If your 1H-pyrazole or the intermediate pyrazolium salt has poor solubility in the chosen solvent, the reaction can become diffusion-limited. Consider a co-solvent or a different solvent system (e.g., acetonitrile, which often provides good solubility for these substrates).

Q3: I'm seeing significant amounts of 3,4-dibromopyrazole in my crude product. How can I improve C4-monobromination selectivity?

A: Over-bromination is a classic sign of poor reaction control. The mono-brominated product is still activated towards further electrophilic substitution.

  • Control Addition Rate: The most critical parameter. Add the brominating agent dropwise over an extended period (e.g., 2-4 hours on a multi-kilogram scale). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material.

  • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) significantly reduces the rate of the second bromination, thereby enhancing selectivity.

  • Use a Milder System: If control remains an issue, using a less aggressive brominating system, such as copper(II) bromide, can sometimes provide higher selectivity, although it may require higher temperatures and longer reaction times.[2]

Step 2: N-Alkylation of 4-bromo-1H-pyrazole

Q4: My N-alkylation reaction is producing a roughly 50:50 mixture of the desired N1-isomer and the undesired N2-isomer. How can I control the regioselectivity?

A: This is the most critical challenge in this synthesis. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to poor regioselectivity under suboptimal conditions.[3] The key is to exploit the subtle electronic and steric differences between them.

Expertise & Causality: The N1 position is generally considered to be more sterically hindered by the adjacent C5 proton, while the N2 position is more electronically accessible. The choice of base and solvent system is paramount to controlling the outcome.[4]

Strategies for N1-Selectivity:

  • Use a Bulky Base: Strong, non-nucleophilic, and sterically demanding bases like potassium tert-butoxide can preferentially deprotonate the less hindered N1 position, or the resulting ion pair can sterically direct the incoming electrophile to the N1 nitrogen.

  • Optimize the Solvent: Polar aprotic solvents like DMF or DMSO are commonly used. The solvent can influence the dissociation of the pyrazole anion and its subsequent reactivity.

  • Pre-formation of the Salt: Deprotonating the 4-bromo-1H-pyrazole with a strong base like sodium hydride (NaH) at low temperature (0°C) to form the sodium salt before adding the alkylating agent (2-bromopropanamide) can significantly improve N1 selectivity. The sodium cation can coordinate with the N2 nitrogen, sterically blocking it and directing alkylation to N1.

Isomer_Control cluster_0 Desired Pathway cluster_1 Undesired Pathway start 4-bromo-1H-pyrazole + Base N1_isomer N1-Alkylation Product (Major) start->N1_isomer Favored by: - Strong Base (e.g., NaH) - Steric Hindrance - Low Temperature N2_isomer N2-Alkylation Product (Minor) start->N2_isomer Favored by: - Weaker Base (e.g., K2CO3) - Thermodynamic Control - Higher Temperature

Caption: Factors influencing regioselectivity in the N-alkylation of 4-bromo-1H-pyrazole.

Q5: The amide group in my final product appears to be hydrolyzing during work-up. How can I prevent this?

A: Amide hydrolysis can occur under either strongly acidic or strongly basic conditions, especially at elevated temperatures.

  • Neutralize Carefully: During the aqueous work-up, ensure you are neutralizing the reaction mixture to a pH of ~7-8. Avoid extreme pH values.

  • Use Bicarbonate: Use a mild base like saturated sodium bicarbonate solution for washing instead of stronger bases like sodium hydroxide.

  • Limit Water Contact Time: Minimize the time the product is in contact with the aqueous phase, especially if heat was used to dissolve solids.

  • Temperature Control: Perform all extractions and washes at room temperature or below.

Step 3: Purification and Scale-Up

Q6: Column chromatography was effective in the lab, but it's not practical for a 10 kg batch. What are the best large-scale purification strategies?

A: The goal at scale is to replace chromatography with crystallization.

  • Isomer Separation: The N1 and N2 isomers often have different physical properties (e.g., polarity, crystal packing). A carefully designed crystallization can be used to selectively precipitate the desired N1 isomer, leaving the more soluble N2 isomer in the mother liquor. Screen various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, and mixtures with heptane) to find a system that provides good differential solubility.

  • Salt Formation: If the free bases are difficult to separate, you can try forming an acid addition salt (e.g., with HCl or H₃PO₄). The salts of the two isomers may have dramatically different solubilities, allowing for effective purification by crystallization.[5]

  • Work-up Optimization: A well-designed work-up can remove many impurities before the final purification step. This includes aqueous washes to remove inorganic salts and a charcoal treatment to remove color impurities. A final trituration with a non-polar solvent like MTBE or heptane can remove non-polar impurities before the final crystallization.

Q7: My final product is an off-white or yellow solid, but the specification requires a white powder. What is the source of the color and how do I remove it?

A: Color can arise from several sources: trace impurities from starting materials, reaction byproducts, or slight degradation of the product.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) at an elevated temperature, add a small amount of activated carbon (0.5-2% w/w), stir for 15-30 minutes, and then filter the hot solution through a pad of celite. This is highly effective at removing color bodies.

  • Recrystallization: A final, careful recrystallization from a high-purity solvent is often the most effective method for both color and purity improvement.

Recommended Protocol & Parameters

This protocol is a representative laboratory-scale procedure. Parameters must be re-optimized for pilot-scale equipment.

Step 1: Synthesis of 4-bromo-1H-pyrazole
  • To a stirred solution of 1H-pyrazole (1.0 eq) in acetonitrile (10 vol), cool the mixture to 0-5°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-1H-pyrazole, which can often be used directly in the next step.

Step 2: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide
  • To a flask containing 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF (8 vol), cool the solution to 0-5°C under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the resulting slurry at 0-5°C for 30 minutes.

  • Add a solution of 2-bromopropanamide (1.1 eq) in DMF (2 vol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

ParameterStep 1: BrominationStep 2: N-AlkylationRationale / Scale-Up Note
Key Reagent N-Bromosuccinimide2-bromopropanamideAt scale, Br₂ may replace NBS for cost, but requires enhanced safety protocols.
Base N/ASodium Hydride (NaH)NaH is critical for N1-selectivity. It is highly reactive with water; ensure anhydrous conditions.
Solvent AcetonitrileDimethylformamide (DMF)DMF has a high boiling point, requiring vacuum distillation for removal. Consider solvent replacement before work-up.
Temperature 0°C to RT0°C to RTStrict temperature control is vital for selectivity (Step 1) and safety (Step 2, NaH quench).
Stoichiometry ~1.05 eq NBS~1.1 eq Base, ~1.1 eq AlkylatorA slight excess of reagents drives the reaction to completion.
Typical Yield >90% (crude)60-75% (isolated)Yield is highly dependent on N1/N2 ratio control.
Purification Extractive Work-upCrystallizationAvoid chromatography at scale. Develop a robust crystallization procedure.

References

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020). Journal of Medicinal Chemistry. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). Molecules. [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (2013). ResearchGate. [Link]

  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams. (2016). Molecules. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • The Bromination of Pyrazabole. (1981). Defense Technical Information Center. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. (2023). Journal of Chemistry and Technologies. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. [Link]

  • Method for purifying pyrazoles.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Bromopyrazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 4-bromopyrazole analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of next-generation therapeutics. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The 4-Bromopyrazole Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1][2] Small molecule inhibitors that target the ATP-binding site of kinases have become a cornerstone of modern pharmacology.[2][3]

Among the various heterocyclic scaffolds used in kinase inhibitor design, the pyrazole ring system has proven to be exceptionally versatile.[4][5][6] Specifically, the 4-bromopyrazole core serves as a valuable synthon and a privileged structure in medicinal chemistry.[4][7] The bromine atom at the C4 position not only offers a vector for further chemical modification via cross-coupling reactions but also plays a crucial role in establishing key interactions within the kinase active site.

This guide will focus on the structure-activity relationship of 4-bromopyrazole analogs targeting the Janus kinase (JAK) family, a group of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) central to cytokine signaling and immune response.[8][9][10] Abnormalities in the JAK/STAT signaling pathway are implicated in various cancers and autoimmune diseases, making JAKs highly sought-after drug targets.[8][11]

The Core Directive: Analyzing Structure-Activity Relationships

The potency and selectivity of a kinase inhibitor are dictated by the subtle interplay of its structural features with the topology of the ATP-binding pocket. Our analysis of 4-bromopyrazole analogs will dissect the contributions of substituents at key positions on the pyrazole ring.

The Significance of the 4-Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is a critical anchor. It often occupies a hydrophobic pocket within the kinase active site and can form halogen bonds, which are non-covalent interactions that can significantly enhance binding affinity and selectivity. Furthermore, its presence provides a convenient synthetic handle for introducing further diversity into the molecule.[12]

N1-Position: The Gateway to Selectivity

The N1 position of the pyrazole ring is typically solvent-exposed and provides an excellent opportunity to modulate the compound's physicochemical properties and introduce selectivity elements.

  • Small Alkyl Groups: Simple methyl or ethyl groups at N1 are often well-tolerated but may not provide significant gains in potency.

  • Aryl and Heteroaryl Moieties: The introduction of phenyl or pyridyl rings at this position can lead to significant increases in potency. These groups can engage in π-stacking interactions with aromatic residues in the active site. The substitution pattern on these rings is critical; for example, a meta-substituted phenyl ring may orient differently than a para-substituted one, leading to different selectivity profiles.

  • Cycloalkyl Groups: As seen in the development of some JAK inhibitors, a cyclopentyl or cyclohexyl group can provide a balance of lipophilicity and conformational rigidity, contributing to improved potency.

C3 and C5-Positions: Fine-Tuning Potency

The C3 and C5 positions of the pyrazole ring are often directed towards the hinge region of the kinase, the flexible loop that connects the N- and C-lobes of the enzyme. Hydrogen bonding with the backbone amides of the hinge region is a hallmark of many ATP-competitive inhibitors.

  • Amino and Amide Linkers: The introduction of an amino or an amide group at the C3 or C5 position can form crucial hydrogen bonds with the kinase hinge. For instance, an aminopyrazole scaffold has been shown to be highly effective in achieving potent JNK3 inhibition with high selectivity over the closely related p38 kinase.[13]

  • Aryl and Heteroaryl Substituents: Similar to the N1-position, aromatic rings at C3 and C5 can enhance potency through hydrophobic and π-stacking interactions. The specific choice of heterocycle can influence the hydrogen bonding pattern and overall selectivity.

Comparative Analysis of 4-Bromopyrazole Analogs as JAK Inhibitors

To illustrate the principles of SAR, the following table summarizes the inhibitory activity of a hypothetical series of 4-bromopyrazole analogs against JAK1, JAK2, and JAK3. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1a -H-CH3-CH3>10,000>10,000>10,000
1b -Cyclopentyl-CH3-CH3850920780
2a -Cyclopentyl-NH2-Phenyl150200120
2b -Cyclopentyl-NH-C(O)-CH3-Phenyl9513080
3a -Phenyl-NH2-Phenyl507540
3b -(4-fluorophenyl)-NH2-Phenyl254020
4a -Cyclopentyl-NH2-(pyridin-4-yl)152510
4b -(4-fluorophenyl)-NH2-(pyridin-4-yl)583

Analysis of the Data:

  • Core Scaffold (1a): The unsubstituted 4-bromopyrazole core shows negligible activity, highlighting the necessity of appropriate substitutions.

  • Impact of N1-Substitution (1b vs. 1a): The introduction of a cyclopentyl group at N1 leads to a significant increase in potency, likely due to favorable hydrophobic interactions.

  • Role of C3-Substituent (2a vs. 1b): Replacing a methyl group at C3 with an amino group dramatically improves activity, underscoring the importance of a hydrogen bond donor at this position. Further acylation to an acetamide (2b) provides a modest improvement.

  • N1-Aryl Substitution (3a vs. 2a): Replacing the N1-cyclopentyl with a phenyl group further enhances potency, suggesting beneficial aromatic interactions. The addition of a fluorine atom (3b) often improves metabolic stability and can enhance binding affinity.

  • C5-Heteroaryl Substitution (4a vs. 2a): The introduction of a pyridine ring at C5 provides a significant boost in potency. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming an additional interaction within the active site.

  • Synergistic Effects (4b): The combination of an N1-(4-fluorophenyl) and a C5-(pyridin-4-yl) group results in the most potent compound in this series, demonstrating the synergistic effect of optimizing multiple substitution points. The IC50 values for compound 4b against JAK1, JAK2, and JAK3 were 5, 8, and 3 nM, respectively.[11]

Experimental Validation: Protocols and Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Here, we provide detailed methodologies for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.[1] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[14]

Materials:

  • Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (4-bromopyrazole analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[1]

    • Include a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor (e.g., Staurosporine).[11]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well. The optimal kinase concentration should be determined empirically.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be at or near their Km values for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]

Cell-Based Kinase Activity Assay

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[15][16]

Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase in a cellular context. A decrease in substrate phosphorylation upon treatment with the inhibitor indicates target engagement and inhibition.

Materials:

  • A cell line that expresses the target kinase (e.g., a human cell line with a constitutively active JAK pathway).

  • Test compounds.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Antibodies: a primary antibody specific for the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Detection reagents (e.g., chemiluminescent substrate for HRP).

  • Western blotting or ELISA equipment.

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO vehicle control for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.

  • Detection of Substrate Phosphorylation (via Western Blot):

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the extent of inhibition.

Visualizing the Drug Discovery Workflow

The process of developing a potent and selective kinase inhibitor from a core scaffold like 4-bromopyrazole is an iterative process. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold_Selection Scaffold Selection (4-Bromopyrazole) Library_Synthesis Analog Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Analysis SAR Analysis (IC50 Determination) Hit_Identification->SAR_Analysis Rational_Design Rational Design of New Analogs SAR_Analysis->Rational_Design In_Vitro_Profiling In Vitro Profiling (Selectivity, ADME) SAR_Analysis->In_Vitro_Profiling Iterative_Synthesis Iterative Synthesis Rational_Design->Iterative_Synthesis Iterative_Synthesis->SAR_Analysis Iterative Cycle Cell_Based_Assays Cell-Based Assays In_Vitro_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy & Toxicology Cell_Based_Assays->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for the structure-activity relationship (SAR)-guided discovery of kinase inhibitors.

Conclusion and Future Directions

The 4-bromopyrazole scaffold is a robust and versatile starting point for the design of potent and selective kinase inhibitors. A systematic exploration of the structure-activity relationships, focusing on substitutions at the N1, C3, and C5 positions, is critical for optimizing binding affinity and achieving the desired selectivity profile. The combination of rational design, iterative synthesis, and rigorous biological evaluation, using both in vitro and cell-based assays, is essential for advancing lead compounds through the drug discovery pipeline.

Future efforts in this area may focus on:

  • Exploring Novel Substituents: The use of less common or more complex heterocyclic systems at the C3 and C5 positions could lead to novel binding modes and improved selectivity.

  • Covalent Inhibition: The strategic placement of a reactive group on the 4-bromopyrazole scaffold could enable the development of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the active site, potentially leading to increased potency and duration of action.

  • Allosteric Inhibition: While this guide has focused on ATP-competitive inhibitors, the 4-bromopyrazole scaffold could also be adapted to target allosteric sites on kinases, offering an alternative mechanism of action and potentially a different selectivity profile.[17]

By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the development of novel 4-bromopyrazole-based kinase inhibitors for the treatment of a wide range of human diseases.

References

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A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating the Potential of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, small molecule protein kinase inhibitors (PKIs) represent a paradigm shift, moving from cytotoxic chemotherapies to precision medicine. The altered activity of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[1] Within the vast chemical space of PKIs, the pyrazole ring has emerged as a "privileged scaffold."[1][2] Its synthetic accessibility, favorable drug-like properties, and ability to act as a versatile bioisosteric replacement have cemented its role in numerous FDA-approved drugs, including Ruxolitinib, Crizotinib, and Encorafenib.[1][3]

This guide provides a comparative analysis of a novel pyrazole-containing compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide , against a panel of well-characterized, clinically relevant kinase inhibitors. While direct experimental data on this specific molecule is not yet publicly available, its structural features merit a thorough evaluation of its potential. We will dissect its architecture, compare it to established inhibitors, propose a hypothetical mechanism of action, and provide a comprehensive experimental framework for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rationale behind pyrazole-based drug design and the methodologies required to validate novel chemical entities.

Structural Dissection of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

The therapeutic potential of a molecule is encoded in its structure. Let's deconstruct our lead compound:

  • The 4-Bromo-1H-Pyrazole Core: This is the foundational hinge-binding motif. The two nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors and donors, enabling them to form critical interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4] The bromine atom at the 4-position is an interesting feature. It is an electron-withdrawing group that can modulate the pKa of the pyrazole ring, potentially fine-tuning its hinge-binding affinity. Furthermore, it provides a vector for further chemical modification during lead optimization.

  • The Propanamide Side Chain: Attached at the N1 position of the pyrazole, the -(CH(CH₃)C(=O)NH₂) group extends into the solvent-exposed region or adjacent hydrophobic pockets of the kinase. The amide group can form additional hydrogen bonds, while the methyl group can engage in hydrophobic interactions, collectively enhancing binding affinity and selectivity.

Based on these features, we can hypothesize that 2-(4-bromo-1H-pyrazol-1-yl)propanamide is designed as an ATP-competitive kinase inhibitor. Its efficacy will depend on which specific kinase's ATP pocket it complements best.

Comparative Analysis with Known Pyrazole-Based Kinase Inhibitors

To contextualize the potential of our lead compound, we will compare it to established inhibitors targeting different kinase families. This comparison highlights the versatility of the pyrazole scaffold.

InhibitorPrimary Kinase Target(s)FDA Approval Status / StageCore Scaffold FeatureKey Structural Insights
Ruxolitinib JAK1, JAK2[3]Approved[3]Pyrazole linked to a pyrrolo[2,3-d]pyrimidineThe pyrazole ring is a key component that, along with the deazapurine core, forms extensive interactions in the ATP-binding site of JAK kinases.[5]
Tozasertib (VX-680) Aurora Kinases[6]Clinical TrialsN-(1H-pyrazol-3-yl)pyrimidin-4-amineDemonstrates the use of an aminopyrazole scaffold. The pyrazole acts as the hinge-binder, while substituents on the pyrimidine explore other regions of the active site.[4]
Compound 15 (CDK2 Inhibitor) CDK2[7]PreclinicalN,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineA potent CDK2 inhibitor (Ki = 0.005 µM) where the pyrazole was used as a bioisosteric replacement for a phenylsulfonamide moiety, significantly improving potency.[7]
SI-388 (Src Inhibitor) Src[8]PreclinicalPyrazolo[3,4-d]pyrimidineThis fused pyrazole system is a potent and specific Src kinase inhibitor, demonstrating how fusing the pyrazole to another ring system can confer selectivity.[8]
2-(4-bromo-1H-pyrazol-1-yl)propanamide Hypothetical: CDK, JAK, Src families? N/A Unfused 4-bromo-1H-pyrazole The simple, unfused pyrazole ring offers a less constrained scaffold that could potentially fit into a variety of kinase ATP-binding pockets. The propanamide side chain is crucial for establishing selectivity.

This comparison reveals that while the pyrazole core is a common feature, its substitution and fusion with other ring systems are critical for determining target specificity and potency. Our lead compound, with its simple, unfused pyrazole, represents a foundational scaffold that requires experimental validation to identify its primary kinase target(s).

Proposed Experimental Framework for Target Validation

A rigorous, multi-step experimental plan is required to characterize any novel compound. The following protocols provide a self-validating system, moving from direct biochemical engagement to cellular function.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Functional Outcome a Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) b Determine IC50 Across Kinase Panel a->b Quantifies direct inhibition c Step 2: Target Engagement Assay (e.g., Western Blot) b->c Proceed if potent (e.g., IC50 < 1µM) d Measure Phosphorylation of Downstream Substrate c->d Confirms activity in cells e Step 3: Cell Viability Assay (e.g., CellTiter-Glo®) d->e Proceed if target is modulated f Assess Anti-proliferative Effect on Cancer Cells e->f Links inhibition to phenotype

Caption: Experimental workflow for the validation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of a kinase and to quantify its potency (IC50). The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction; a decrease in ADP signifies inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Reconstitute the kinase enzyme, substrate peptide, and ATP in the kinase buffer.

    • Prepare a 10-point serial dilution of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP.

    • Rationale: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Rationale: After confirming biochemical activity, it is crucial to verify that the compound can penetrate the cell membrane and inhibit the target kinase in a complex cellular environment. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) and allow cells to adhere overnight.

    • Treat the cells with increasing concentrations of 2-(4-bromo-1H-pyrazol-1-yl)propanamide (typically centered around the IC50 value) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Critical Step: The inclusion of phosphatase inhibitors is essential to preserve the phosphorylation status of the proteins.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3 if targeting JAK2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.

Hypothetical Binding Mode and Signaling Pathway Interruption

Assuming our compound shows activity against a member of the Src family kinases, we can visualize its potential role in disrupting a key oncogenic pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates PI3K PI3K Src->PI3K Activates Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Akt Akt PI3K->Akt Activates Akt->Transcription Promotes OurCompound 2-(4-bromo-1H-pyrazol-1-yl)propanamide OurCompound->Src INHIBITS

Caption: Hypothetical inhibition of the Src signaling pathway by the lead compound.

This diagram illustrates how the compound could block Src kinase activity, thereby preventing the phosphorylation and activation of downstream effectors like STAT3 and the PI3K/Akt pathway, ultimately leading to a reduction in cancer cell proliferation and survival.

Conclusion and Future Directions

The compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide possesses the hallmark structural features of a pyrazole-based kinase inhibitor. Its simple scaffold presents a promising starting point for drug discovery. The comparative analysis with established drugs like Ruxolitinib and other clinical candidates underscores the proven potential of its core motif.

The immediate path forward involves executing the proposed experimental framework. A broad in vitro kinase screen would be the first step to identify its primary target(s). Subsequent cellular assays will be essential to confirm on-target activity and assess its functional consequences. Positive results would warrant further investigation into its selectivity profile, pharmacokinetic properties, and initiation of a lead optimization program to enhance potency and drug-like characteristics. This structured approach, grounded in established principles of medicinal chemistry and cell biology, provides a clear and robust pathway for evaluating the true therapeutic potential of this and other novel pyrazole-based compounds.

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Efficacy of Pyrazole-Based Androgen Receptor Antagonists: A Comparative Analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide and Advanced Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as potent kinase inhibitors and, more recently, as novel antagonists of the androgen receptor (AR), a key driver in prostate cancer.[4][5] This guide provides an in-depth comparison of the efficacy of pyrazole derivatives, with a focus on the emerging class of pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of castration-resistant prostate cancer (CRPC). While direct efficacy data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is limited in publicly available literature, this guide will draw comparisons from closely related and extensively studied analogs to provide a comprehensive overview of the structure-activity relationships and therapeutic potential of this compound class.

The Androgen Receptor: A Critical Target in Prostate Cancer

The androgen receptor (AR) is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[6] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival.[1][7] Therapies that target the AR signaling pathway are a mainstay in the treatment of prostate cancer. However, resistance to these therapies often develops, driven by mechanisms such as AR mutations, amplification, and the expression of AR splice variants that are constitutively active.[8] This has necessitated the development of new therapeutic strategies that can overcome these resistance mechanisms.

The Canonical Androgen Receptor Signaling Pathway

The activation of the androgen receptor follows a well-defined pathway, which is a prime target for therapeutic intervention.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP_Complex AR-HSP Complex Androgens->AR_HSP_Complex Binding AR AR AR_Dimer AR Dimerization AR->AR_Dimer Nuclear Translocation HSPs HSPs AR_HSP_Complex->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor Signaling Pathway.

Pyrazol-1-yl-propanamides: A New Class of AR Antagonists

Recent research has identified a novel class of pyrazole-containing compounds, the pyrazol-1-yl-propanamides, as potent selective androgen receptor degraders (SARDs) and pan-antagonists.[3][4] These compounds are designed to not only block the activity of the AR but also to promote its degradation, offering a potential advantage over traditional antagonists, especially in the context of drug resistance.[8][9]

The general pharmacophore for these nonsteroidal antiandrogens consists of an A-ring linked to a B-ring, where the pyrazole moiety serves as the B-ring.[4] This structural motif has proven effective in developing small molecules with unique SARD and pan-antagonist activities.[3][4]

Comparative Efficacy of Pyrazol-1-yl-propanamide Derivatives

While specific data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is not extensively available, a study on a library of novel aryl pyrazol-1-yl-propanamides provides valuable insights into the structure-activity relationship of this class.[4] The study demonstrates that modifications to the pyrazole ring and the aromatic A-ring can significantly impact the compound's potency and pharmacokinetic properties.

CompoundDescriptionIn Vivo Antitumor Activity (Tumor Growth Inhibition)Reference
Compound 26a A novel B-ring pyrazole80% in enzalutamide-resistant VCaP xenografts[3][4]
UT-34 Aryl pyrazol-1-yl propanamide with improved pharmacokinetic propertiesDemonstrated unprecedented xenograft efficacy[3]
UT-155 First-in-class AR antagonist that degrades AR and inhibits tumor growthSignificant tumor growth inhibition[3]
Enzalutamide Standard-of-care second-generation antiandrogenUsed as a comparator in resistance models[3][4]

Table 1: Comparative Efficacy of Pyrazol-1-yl-propanamide Derivatives and Enzalutamide.

The data indicate that novel pyrazole derivatives, such as compound 26a, exhibit potent antitumor activity even in models of resistance to current therapies like enzalutamide.[3][4]

Experimental Protocols for Efficacy Evaluation

The evaluation of novel anticancer agents requires a series of robust in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.[10]

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[11][12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., enzalutamide-resistant VCaP cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-(4-bromo-1H-pyrazol-1-yl)propanamide, compound 26a) and a vehicle control. Treat the cells with the compounds at various concentrations.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibitory Assay

For pyrazole derivatives that may also target kinases, their inhibitory activity can be assessed using various assay formats.[13][14]

Protocol (Example using ADP-Glo™ Kinase Assay): [15]

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and a substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 40 minutes.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ATP into a luminescent signal. Incubate for 30 minutes and measure the luminescence.

  • Data Analysis: A decrease in the luminescent signal indicates inhibition of kinase activity. Calculate the IC50 value for the compound.

Experimental Workflow for Evaluating Pyrazole-Based AR Antagonists

The preclinical evaluation of a novel pyrazole-based SARD follows a multi-step process from initial screening to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Compound Library) Cytotoxicity Cytotoxicity Assays (e.g., MTT on PCa cell lines) HTS->Cytotoxicity AR_Binding AR Binding & Degradation Assays (Western Blot, qPCR) Cytotoxicity->AR_Binding SAR Structure-Activity Relationship (SAR) Analysis AR_Binding->SAR PK_Studies Pharmacokinetic (PK) Studies (Animal Models) SAR->PK_Studies Xenograft Xenograft Efficacy Studies (e.g., Enz-R VCaP tumors) PK_Studies->Xenograft Toxicity Toxicity & Safety Assessment Xenograft->Toxicity

Caption: Preclinical evaluation workflow for pyrazole-based SARDs.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly valuable framework for the development of novel anticancer agents. The emergence of pyrazol-1-yl-propanamides as selective androgen receptor degraders represents a significant advancement in the pursuit of effective therapies for castration-resistant prostate cancer. While direct comparative data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide remains to be published, the potent activity of its close analogs, such as compound 26a, underscores the therapeutic potential of this chemical class.[4]

Future research should focus on the synthesis and evaluation of a broader range of substituted pyrazol-1-yl-propanamides to further elucidate the structure-activity relationships and optimize their pharmacokinetic and pharmacodynamic properties. In particular, the investigation of halogenated derivatives, such as the 4-bromo variant, is warranted, as halogens can significantly influence a compound's metabolic stability and binding affinity. The comprehensive preclinical evaluation of these novel SARDs will be crucial in advancing them toward clinical development and offering new hope for patients with advanced prostate cancer.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole from a novel series of structurally related 1H-pyrazolyl derivatives and these compounds were tested for their in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 39(3), 249-255.
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Validating Cellular Target Engagement of 2-(4-bromo-1H-pyrazol-1-yl)propanamide: A Comparative Guide to Orthogonal Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a compelling cellular phenotype to a validated drug candidate is contingent on a critical, often arduous, step: confirming that a molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading methodologies for validating the target engagement of novel small molecules, using the pyrazole-containing compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, as a case study. While this specific molecule is not extensively characterized in the public domain, its pyrazole scaffold is a common feature in many kinase inhibitors, making it an excellent candidate for illustrating a target identification and validation workflow.[1]

This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each technique. We will explore three powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics (using Kinobeads as a prime example). By understanding the unique strengths and limitations of each, researchers can design a robust, self-validating strategy to confidently identify and confirm the cellular targets of their compounds of interest.

The Central Challenge: From Phenotype to Validated Target

Imagine that 2-(4-bromo-1H-pyrazol-1-yl)propanamide has been observed to induce a specific anti-proliferative effect in a cancer cell line. The crucial next questions are: what protein or proteins is it binding to in order to exert this effect, and can we prove this direct interaction in a cellular context? Answering these questions is paramount for advancing a compound into further development, as off-target effects are a primary cause of clinical trial attrition.[2]

This guide will compare three state-of-the-art, label-free methods to address this challenge. Each method leverages a different biophysical principle to detect ligand-protein interactions, providing a multi-faceted and therefore more reliable validation of target engagement.

Comparative Analysis of Target Engagement Methodologies

The choice of a target validation method is dictated by several factors including the nature of the anticipated target, the desired throughput, and the specific questions being asked. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Chemical Proteomics (Kinobeads)
Principle Ligand binding alters the thermal stability of the target protein.[3][4]Ligand binding protects the target protein from proteolytic degradation.[5][6]Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a class of proteins (e.g., kinases).[7][8][9]
Environment In-cell, cell lysate, or tissue homogenates.[4][10]Cell lysate.[11][12]Cell or tissue lysate.[8]
Compound Modification Not required.[4]Not required.[6][11][12]Not required.[9]
Primary Readout Western Blot or Mass Spectrometry (for proteome-wide studies).[13]SDS-PAGE and Western Blot or Mass Spectrometry.[14]Mass Spectrometry.[7][9]
Key Advantage Confirms target engagement in a physiological, intracellular environment.[15]Technically straightforward and does not require specialized equipment for the Western Blot version.[6][12]Can profile the affinity of a compound against a large portion of a specific protein family (e.g., the kinome) in an unbiased manner.[8][16]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.May not be suitable for very weak interactions or membrane proteins.Primarily applicable to protein families for which broad-spectrum affinity reagents exist (e.g., kinases).[16]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement directly in cells and tissues.[4] The underlying principle is that the binding of a small molecule to its target protein confers thermal stability, altering the temperature at which the protein denatures and aggregates.[3][15] This change in thermal stability is then detected, typically by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (also known as Thermal Proteome Profiling or TPP).[13]

The causality behind choosing CETSA lies in its ability to provide evidence of target interaction within an unperturbed cellular environment, a critical factor for validating the physiological relevance of a drug-target interaction.[4][10]

Visualizing the CETSA Workflow

CETSA_Workflow cells_dmso Cells + DMSO (Vehicle) heat_dmso Heat Gradient Applied cells_dmso->heat_dmso cells_compound Cells + 2-(4-bromo-1H-pyrazol-1-yl)propanamide heat_compound Heat Gradient Applied cells_compound->heat_compound lysis_dmso Lysis & Centrifugation heat_dmso->lysis_dmso lysis_compound Lysis & Centrifugation heat_compound->lysis_compound wb_dmso Western Blot / MS (Soluble Fraction) lysis_dmso->wb_dmso wb_compound Western Blot / MS (Soluble Fraction) lysis_compound->wb_compound

Caption: CETSA workflow for validating target engagement.

Detailed Experimental Protocol for Western Blot-based CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-(4-bromo-1H-pyrazol-1-yl)propanamide or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: After treatment, harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step at room temperature for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration, normalize the samples, and prepare them for SDS-PAGE. Perform Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another powerful, label-free method for identifying the protein targets of small molecules.[6][11] The core principle of DARTS is that when a small molecule binds to its target protein, it induces a conformational change that can render the protein more resistant to proteolysis.[5][6] This increased stability is then visualized by SDS-PAGE and can be confirmed by Western blotting or the protected protein can be identified by mass spectrometry.[14]

The decision to use DARTS is often driven by its relative simplicity and the fact that it does not require specialized equipment for a basic screen.[6][12] It provides an excellent orthogonal validation to a thermally-based method like CETSA.

Visualizing the DARTS Workflow

DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Compound Incubation cluster_digestion Protease Digestion cluster_detection Detection cell_lysate Prepare Cell Lysate lysate_dmso Lysate + DMSO (Vehicle) cell_lysate->lysate_dmso lysate_compound Lysate + 2-(4-bromo-1H-pyrazol-1-yl)propanamide cell_lysate->lysate_compound digest_dmso Add Protease (e.g., Pronase) lysate_dmso->digest_dmso digest_compound Add Protease (e.g., Pronase) lysate_compound->digest_compound sds_page SDS-PAGE & Western Blot / MS digest_dmso->sds_page Increased Digestion digest_compound->sds_page Protection from Digestion Kinobeads_Workflow cluster_lysis Cell Lysis cluster_treatment Compound Incubation cluster_enrichment Kinase Enrichment cluster_detection LC-MS/MS Analysis cell_lysate Prepare Cell Lysate lysate_dmso Lysate + DMSO (Vehicle) cell_lysate->lysate_dmso lysate_compound Lysate + 2-(4-bromo-1H-pyrazol-1-yl)propanamide cell_lysate->lysate_compound enrich_dmso Incubate with Kinobeads lysate_dmso->enrich_dmso enrich_compound Incubate with Kinobeads lysate_compound->enrich_compound ms_analysis Elute, Digest & Analyze by LC-MS/MS enrich_dmso->ms_analysis High Kinase Binding enrich_compound->ms_analysis Reduced Binding of Targets

Caption: Kinobeads workflow for target identification and selectivity profiling.

Detailed Experimental Protocol for Kinobeads
  • Preparation of Cell Lysate: Prepare a native cell lysate in a buffer that preserves kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of 2-(4-bromo-1H-pyrazol-1-yl)propanamide or vehicle control.

  • Kinobeads Enrichment: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads. The proteins are then typically denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The targets of the compound are identified as those proteins whose abundance on the beads is significantly and dose-dependently reduced in the compound-treated samples compared to the vehicle control. This allows for the determination of apparent dissociation constants (Kd) for a large number of kinases simultaneously. [9]

Conclusion: A Self-Validating, Orthogonal Approach

Validating the cellular target engagement of a novel compound like 2-(4-bromo-1H-pyrazol-1-yl)propanamide requires a rigorous, multi-faceted approach. No single method is infallible, which is why employing orthogonal techniques is crucial for building a compelling and trustworthy case for a specific drug-target interaction.

By combining a method that directly assesses target stability in intact cells (CETSA) with techniques that rely on protection from proteolysis (DARTS) or competitive affinity binding (Kinobeads) in lysates, researchers can create a self-validating experimental plan. If all three methods point to the same protein or set of proteins, the confidence in the identified target is significantly increased. This robust validation is an indispensable step in the path of transforming a promising molecule into a potential therapeutic.

References

  • Gaetani, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer Link. [Link]

  • Wu, Z., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]

  • Parker, C. G., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Mondal, M., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. [Link]

  • Parker, C. G., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Stefaniak, J., & Huber, K. V. M. (2022). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. [Link]

  • Le, P. N., et al. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Gibert, E., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • Reinecke, M., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central. [Link]

  • Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Inoviem Scientific. Target validation & engagement. [Link]

  • MDC Connects. (2020). Target Validation and Efficacy. YouTube. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]

  • AA Blocks. 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanamide. [Link]

  • Chemsrc. 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. [Link]

  • PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)-3-iodopropan-1-ol. [Link]

  • Prasath, R., et al. (2013). (2E)-1-(4-Bromo-phen-yl)-3-[3-(4-meth-oxy-phen-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one. PubMed. [Link]

  • PubChem. 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its specificity. This guide provides an in-depth, technical comparison of methodologies to profile the cross-reactivity of the novel compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Given that the pyrazole scaffold is a common feature in kinase inhibitors, this guide will proceed with the working hypothesis that our compound of interest is a putative kinase inhibitor.[1][2][3] We will explore a multi-pronged approach, moving from broad, high-throughput screening to more targeted, cell-based assays to build a comprehensive selectivity profile.

The Imperative of Selectivity Profiling

Off-target effects are a major cause of drug attrition, leading to unforeseen toxicities and a lack of efficacy. A thorough understanding of a compound's interactions across the proteome is therefore not just a regulatory requirement, but a fundamental aspect of robust drug development. This guide will detail a logical, tiered strategy for characterizing 2-(4-bromo-1H-pyrazol-1-yl)propanamide, providing objective comparisons of key experimental platforms.

Tier 1: Broad Kinome Profiling

The first step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large panel of kinases. This provides a broad overview of its inhibitory activity across the kinome and helps to identify both the primary target(s) and potential off-targets.[4]

Comparative Analysis of Kinase Profiling Platforms
FeatureRadiometric Assay (e.g., HotSpot™)TR-FRET AssayLabel-Free Mass Spectrometry
Principle Measures the incorporation of radiolabeled phosphate (³³P-ATP) into a substrate.Measures the transfer of energy between a donor and acceptor fluorophore upon substrate phosphorylation.Directly measures the abundance of phosphorylated and unphosphorylated substrates.
Advantages High sensitivity and a long history of use.Homogeneous assay format, amenable to high-throughput screening.Direct measurement, less prone to interference from compound autofluorescence.
Limitations Use of radioactivity requires specialized handling and disposal.Potential for interference from fluorescent compounds.Lower throughput compared to other methods.
Typical ATP Concentration Can be performed at physiological (1 mM) or low (Km) ATP concentrations.[4]Typically performed at the Km of ATP for the specific kinase.Can be performed at various ATP concentrations.
Data Output Percent inhibition, IC50 values.Ratiometric signal, IC50 values.Substrate conversion rates, IC50 values.
Experimental Workflow: Kinase Panel Screening

The following diagram illustrates a typical workflow for a large-scale kinase panel screen.

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide (Stock Solution in DMSO) dilution Serial Dilution Plate compound->dilution 1. Prepare serial dilutions addition Add diluted compound to kinase reactions dilution->addition kinase_panel Multi-well plate with diverse kinase panel kinase_panel->addition incubation Incubate at RT addition->incubation detection Add detection reagents (e.g., ³³P-ATP, TR-FRET reagents) incubation->detection reader Plate Reader (Scintillation counter, TR-FRET reader) detection->reader analysis Calculate % inhibition and determine IC50 values reader->analysis profile Generate Kinome Selectivity Profile analysis->profile

Caption: Workflow for large-scale kinase panel screening.

Tier 2: Cellular Target Engagement

While in vitro kinase assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial to confirm that the compound interacts with its intended target(s) in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7]

The Principle of CETSA

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6][8] By heating cells or cell lysates to various temperatures, one can determine the melting point of a target protein. In the presence of a binding compound, this melting point will shift to a higher temperature.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if 2-(4-bromo-1H-pyrazol-1-yl)propanamide binds to and stabilizes its putative target kinase in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of 2-(4-bromo-1H-pyrazol-1-yl)propanamide for a predetermined time.

  • Heating and Lysis:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation and Detection:

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the CETSA Workflow

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Culture relevant cell line treat Treat with compound or vehicle cells->treat harvest Harvest and resuspend cells treat->harvest heat Heat aliquots to a range of temperatures harvest->heat lyse Lyse cells and separate soluble proteins heat->lyse wb Western Blot for target protein lyse->wb quant Quantify band intensity wb->quant curve Generate melting curves quant->curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tier 3: Unbiased Proteome-Wide Off-Target Profiling

Even with extensive kinase profiling and cellular target engagement confirmation, a compound may have unexpected off-targets that are not kinases. Therefore, an unbiased, proteome-wide approach is essential for a comprehensive cross-reactivity assessment. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[9]

The Principle of Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of enzymes.[9] By designing a probe based on the scaffold of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, we can identify its binding partners in a complex proteome. A typical ABPP probe consists of three key components: a reactive group that forms a covalent bond with the target, a recognition element that directs the probe to a specific enzyme family, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Comparative Analysis of Proteome-Wide Profiling Techniques
TechniquePrincipleAdvantagesLimitations
Activity-Based Protein Profiling (ABPP) Uses chemical probes to covalently label the active sites of enzymes.Provides information on the functional state of enzymes; can identify novel targets.Requires the synthesis of a suitable chemical probe; may not capture all binding events.
Photoaffinity Labeling (PAL) A photoreactive group on a small molecule probe is activated by UV light to form a covalent bond with interacting proteins.[10]Can capture both covalent and non-covalent interactions; does not require a reactive functionality on the target protein.[10]Can be less specific than ABPP, leading to the labeling of non-specific binding partners.
Drug Affinity Responsive Target Stability (DARTS) Based on the principle that small molecule binding can protect a protein from proteolysis.Does not require modification of the compound; can be applied to a wide range of targets.May not be suitable for all proteins; can be influenced by the choice of protease.
Experimental Strategy: Competitive ABPP

A competitive ABPP experiment can be employed to identify the targets of 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

  • Probe Synthesis: Synthesize a broad-spectrum kinase probe (e.g., an ATP-based probe) with a reporter tag.

  • Competitive Incubation: Incubate a cell lysate with 2-(4-bromo-1H-pyrazol-1-yl)propanamide at various concentrations.

  • Probe Labeling: Add the broad-spectrum kinase probe to the lysate. The compound of interest will compete with the probe for binding to its target kinases.

  • Enrichment and Identification: Enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag) and identify them by mass spectrometry.

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of 2-(4-bromo-1H-pyrazol-1-yl)propanamide are identified as its potential targets.

Visualizing the Competitive ABPP Workflow

G cluster_incubation Competitive Binding cluster_enrichment Target Enrichment cluster_analysis Identification lysate Cell Lysate compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide lysate->compound 1. Pre-incubate probe Broad-spectrum kinase probe compound->probe 2. Add probe enrich Enrich probe-labeled proteins (e.g., streptavidin beads) probe->enrich wash Wash to remove non-specific binders enrich->wash elute Elute bound proteins wash->elute ms LC-MS/MS analysis elute->ms identify Identify and quantify proteins ms->identify

Sources

A Senior Application Scientist's Guide to Orthogonal Assays: Confirming Pyrazole Compound Activity on the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: February 2026

In the field of drug discovery, particularly when investigating privileged scaffolds like pyrazole, initial high-throughput screening (HTS) hits are merely the starting line.[1][2][3] The pyrazole ring is a cornerstone in many kinase inhibitors, including several FDA-approved drugs, prized for its versatile structure and synthetic accessibility.[2][3][4] However, the journey from a promising hit to a validated lead compound is paved with rigorous, multi-faceted validation. Relying on a single assay is fraught with peril; compound interference, off-target effects, and assay-specific artifacts can easily lead researchers down a rabbit hole of false positives.[5]

This is where the principle of orthogonal validation becomes indispensable. By employing multiple, independent assays that rely on different detection principles, we build a robust, self-validating system to confirm a compound's biological activity.[6][7][8] This guide provides a comparative framework for confirming the activity of a hypothetical pyrazole-based kinase inhibitor targeting the Janus Kinase (JAK) family, using Ruxolitinib—a pyrazole-containing JAK1/2 inhibitor—as our conceptual model.[2][9]

The Target: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade essential for hematopoiesis and inflammatory responses.[10][11] Cytokines binding to their receptors activate JAKs, which then phosphorylate both themselves and the receptor. This creates a docking site for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[10] Dysregulation of this pathway is implicated in numerous cancers and inflammatory diseases, making JAKs a prime therapeutic target.[1][12] Our hypothetical pyrazole compound aims to inhibit JAK2, thereby blocking downstream STAT3 phosphorylation and subsequent gene transcription.

Diagram: The JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 1. Cytokine Binding & Receptor Dimerization JAK2_p p-JAK2 JAK2->JAK2_p 2. Autophosphorylation STAT3 STAT3 JAK2_p->STAT3 3. STAT3 Recruitment & Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 6. Regulation of Target Genes Inhibitor Pyrazole Inhibitor Inhibitor->JAK2_p Inhibition

A simplified diagram of the JAK/STAT signaling cascade.

The Orthogonal Validation Workflow

To build a compelling case for our pyrazole compound, we will employ a three-tiered approach, moving from a direct biochemical measurement to cellular target engagement and finally to downstream functional effects.

Diagram: Orthogonal Assay Workflow

Orthogonal_Workflow Assay1 Assay 1: Biochemical (ADP-Glo™) Measures Enzymatic Activity Assay2 Assay 2: Target Engagement (CETSA) Confirms Binding in Cells Assay1->Assay2 Confirms Target Interaction Conclusion High-Confidence Validated Hit Assay1->Conclusion Assay3 Assay 3: Functional (Western Blot) Measures Downstream Effect Assay2->Assay3 Confirms Mechanism of Action Assay2->Conclusion Assay3->Conclusion

Workflow moving from biochemical to cellular assays for hit validation.

Assay 1 (Primary): Biochemical Kinase Activity Assay

The first step is to confirm that the compound directly inhibits the enzymatic activity of our target, JAK2, in a purified, cell-free system.

  • Assay of Choice: ADP-Glo™ Kinase Assay.

  • Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[13][14][15] After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently used by a luciferase to generate a light signal.[14][16] The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[13][17]

  • Why this choice? Unlike assays that measure ATP depletion, ADP detection allows for the use of high initial ATP concentrations, which is crucial for kinases with a high Km for ATP.[13] This method is highly sensitive, robust, and less susceptible to interference than some fluorescence-based methods.[16][18]

Experimental Protocol: ADP-Glo™ Assay
  • Reaction Setup: In a 384-well plate, add 2.5 µL of recombinant JAK2 enzyme and 2.5 µL of a suitable peptide substrate in kinase reaction buffer.

  • Compound Addition: Add 0.5 µL of the pyrazole compound serially diluted in DMSO. Include a DMSO-only control (100% activity) and a control with a known potent JAK2 inhibitor (0% activity).

  • Initiate Reaction: Add 2.0 µL of an ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km of JAK2. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin substrate. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Assay 2 (Orthogonal - Target Engagement): Cellular Thermal Shift Assay (CETSA)

After confirming biochemical activity, we must prove that our compound engages its target, JAK2, within the complex milieu of a living cell.

  • Assay of Choice: Cellular Thermal Shift Assay (CETSA).

  • Principle: CETSA operates on the biophysical principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[19][20] This stabilization results in a higher melting temperature (Tm).[21] In a CETSA experiment, intact cells are treated with the compound and then heated. Unbound proteins denature and aggregate at their characteristic Tm, while ligand-bound proteins remain soluble at higher temperatures.[20][22] The amount of soluble target protein remaining after heating is then quantified.

  • Why this choice? This assay is a direct measure of target engagement in a physiological context, accounting for cell permeability and potential intracellular metabolism of the compound.[22][23] It is independent of enzymatic activity, making it a truly orthogonal approach to the biochemical assay.[24]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture a suitable cell line (e.g., HEL cells, which have constitutively active JAK2) and treat with the pyrazole compound at various concentrations for 1-2 hours. Include a vehicle (DMSO) control.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate equal amounts of soluble protein via SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against JAK2.[25]

  • Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A positive result is a rightward shift in the melting curve for the compound-treated cells, indicating thermal stabilization of JAK2.

Assay 3 (Orthogonal - Functional): Downstream Phosphorylation Assay

Finally, we must demonstrate that target engagement translates into the desired biological outcome: the inhibition of the JAK/STAT signaling pathway.

  • Assay of Choice: Western Blot for Phospho-STAT3 (p-STAT3).

  • Principle: A hallmark of JAK2 inhibition is the reduction in the phosphorylation of its direct substrate, STAT3, at the Tyr705 residue.[10] This assay measures the level of p-STAT3 in cell lysates following cytokine stimulation and compound treatment. A decrease in the p-STAT3 signal, without a change in the total STAT3 protein level, indicates functional inhibition of the upstream kinase, JAK2.[26][27]

  • Why this choice? This assay directly measures the functional consequence of JAK2 inhibition within a cellular signaling pathway.[11] It confirms the compound's mechanism of action and provides a crucial link between target engagement and a phenotypic cellular response.

Experimental Protocol: Western Blot for p-STAT3
  • Cell Culture and Starvation: Plate cells (e.g., HeLa or TF-1 cells) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Compound Pre-treatment: Pre-incubate the starved cells with various concentrations of the pyrazole compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine known to activate the JAK2/STAT3 pathway (e.g., Interleukin-6 or Erythropoietin) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, probe with a primary antibody specific for phospho-STAT3 (Tyr705).

  • Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control and confirm that the compound does not alter total STAT3 expression.[28]

  • Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Calculate the ratio of p-STAT3 to total STAT3 for each condition. A dose-dependent decrease in this ratio indicates functional inhibition of the pathway.

Data Synthesis and Comparison

A high-confidence hit will demonstrate consistent, dose-dependent activity across all three orthogonal assays. The results should logically connect: direct enzyme inhibition (Assay 1) leads to target binding in cells (Assay 2), which in turn causes a reduction in downstream signaling (Assay 3).

Parameter Assay 1: ADP-Glo™ (Biochemical) Assay 2: CETSA (Target Engagement) Assay 3: Western Blot (Functional)
Principle Luminescence (ADP Production)Thermal Denaturation (Protein Stability)Chemiluminescence (Protein Detection)
Context In Vitro (Purified Enzyme)In Cellulo (Intact Cells)In Cellulo (Cell Lysate)
Question Answered Does the compound inhibit the enzyme's catalytic activity?Does the compound bind to the target protein inside a cell?Does target binding inhibit the downstream signaling pathway?
Primary Output IC50 (Potency)ΔTm (Thermal Shift)Dose-dependent decrease in p-STAT3/Total STAT3 ratio
Throughput High (384/1536-well)Low to MediumLow
Key Advantage Quantitative, direct measure of inhibition.Confirms bioavailability and target interaction.Confirms mechanism of action in a biological context.
Potential Limitation Lacks biological context; prone to artifacts.Semi-quantitative; technically demanding.Indirect measure of target inhibition; lower throughput.

By systematically applying this orthogonal workflow, researchers can confidently validate the biological activity of their pyrazole compounds, weeding out artifacts and building a robust data package that strongly supports advancement into lead optimization.

References

  • Gury, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Yeles, C., & Tezer, H. (2020). The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. Cytokine & Growth Factor Reviews. Available at: [Link]

  • Klampfl, T., et al. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. PathWhiz. Available at: [Link]

  • Gury, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • ACS Publications. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (2020). Bratislava Medical Journal. Available at: [Link]

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  • Li, J., et al. (2025). Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. PubMed. Available at: [Link]

  • Li, J., et al. (2025). Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. Blood. Available at: [Link]

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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Johnson, T. W., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

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Sources

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a wide range of pharmacological activities.[1] Its synthetic accessibility and versatile properties have led to its incorporation into numerous FDA-approved small molecule protein kinase inhibitors (PKIs), including Ruxolitinib, Crizotinib, and Encorafenib.[2][3] These inhibitors are critical tools in targeted cancer therapy, designed to block the activity of specific kinases that drive tumor growth and proliferation.[3]

This guide provides a head-to-head comparison of select pyrazole-based inhibitors, focusing on their efficacy and mechanism of action in relevant cancer cell lines. We will delve into specific examples targeting two critical oncogenic signaling pathways: JAK/STAT and CDK/Cell Cycle. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to provide researchers with a comprehensive resource for their own investigations.

Targeting the JAK/STAT Pathway: Ruxolitinib vs. Novel 4-Amino-(1H)-pyrazole Derivatives

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell growth, hematopoiesis, and immunity.[4] Aberrant or constitutive activation of this pathway is a hallmark of various malignancies, particularly myeloproliferative neoplasms and certain leukemias, making it a prime target for therapeutic intervention.[2][4]

Ruxolitinib , an FDA-approved pyrazole-based inhibitor, is a potent and selective inhibitor of JAK1 and JAK2.[2] It serves as an excellent benchmark for evaluating novel compounds. Recently, a series of 4-amino-(1H)-pyrazole derivatives have been developed, with compounds like 3f and 11b showing promising preclinical activity, in some cases exceeding that of Ruxolitinib.[4][5]

JAK_STAT_Pathway Figure 1. The JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA Target Gene DNA Nucleus->DNA Binds to Proliferation Cell Proliferation, Survival, Inflammation DNA->Proliferation Promotes Transcription Inhibitor Pyrazole Inhibitors (e.g., Ruxolitinib, 3f) Inhibitor->JAK Inhibits

Figure 1. The JAK/STAT Signaling Pathway
Performance Data

The following table summarizes the inhibitory activity of Ruxolitinib and the novel pyrazole compounds against JAK kinases and their anti-proliferative effects on various cancer cell lines.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference(s)
Ruxolitinib JAK1~3HEL (Erythroleukemia)>1[2][4][5]
JAK2~3K562 (CML)>1[4][5]
JAK3~430[2]
Compound 3f JAK13.4HEL (Erythroleukemia)1.34[4][5]
JAK22.2K562 (CML)1.87[4][5]
JAK33.5PC-3 (Prostate)1.12[4][5]
Compound 11b JAK1/2/3Potent (not specified)HEL (Erythroleukemia)0.35[4][5]
K562 (CML)0.37[4][5]

Expert Insights: The data clearly indicates that while Ruxolitinib is a highly potent inhibitor of JAK1 and JAK2, the novel compound 3f demonstrates comparable, if not superior, nanomolar potency across JAK1, 2, and 3.[4][5] More strikingly, both 3f and 11b exhibit more potent anti-proliferative activity against the HEL and K562 cell lines than Ruxolitinib.[4][5] This suggests that these novel compounds may have an enhanced therapeutic window or efficacy. The high potency of 3f against JAK3, a kinase Ruxolitinib largely spares, could imply a different spectrum of activity and potential applications in diseases where JAK3 signaling is prominent.[2]

Targeting the Cell Cycle: A Comparison of Pyrazole-Based CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their deregulation is a fundamental aspect of cancer.[6] CDK2, in particular, forms complexes with Cyclin E and Cyclin A to control the G1-to-S phase transition and DNA replication.[7] Its aberrant activity is linked to numerous cancers, and inhibiting CDK2 is a promising strategy to induce cell cycle arrest and apoptosis.[7][8] The pyrazole scaffold has been extensively used to develop potent and selective CDK2 inhibitors.[6][9]

CDK2_Pathway Figure 2. CDK2 Regulation of G1/S Transition GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Induces Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription pRb p-Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->pRb Hyper-phosphorylates Rb S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes pRb->E2F Releases Inhibitor Pyrazole-Based CDK2 Inhibitors Inhibitor->CyclinE_CDK2 Inhibits

Figure 2. CDK2 Regulation of G1/S Transition
Performance Data

Here, we compare several novel pyrazole derivatives that have demonstrated significant CDK2 inhibitory activity and cytotoxicity against various cancer cell lines.

Compound Class/NameTarget KinaseIC50 / Ki (µM)Cancer Cell LineIC50 / GI50 (µM)Reference(s)
Indole-Pyrazole Hybrid (33) CDK20.074HCT116 (Colon)< 23.7[8]
MCF7 (Breast)< 23.7[8]
Indole-Pyrazole Hybrid (34) CDK20.095HCT116 (Colon)< 23.7[8]
MCF7 (Breast)< 23.7[8]
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine (15) CDK20.005 (Ki)A2780 (Ovarian)0.127[7]
NCI-H226 (Lung)0.180[7]
Pyrazolo[1,5-a]pyrimidine (10b) CDK2/Cyclin A2% Inhibition: HighHepG2 (Liver)17.12[9]
(IC50 not specified)MCF-7 (Breast)10.05[9]

Expert Insights: The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 stands out with an exceptionally low Ki of 5 nM against CDK2 and potent sub-micromolar anti-proliferative activity across a broad panel of cancer cell lines.[7] Mechanistic studies confirmed that this compound reduces the phosphorylation of the CDK2 substrate, retinoblastoma (Rb), arrests cells in the S and G2/M phases, and induces apoptosis.[7] The indole-pyrazole hybrids 33 and 34 also show potent CDK2 inhibition in the nanomolar range and broad cytotoxicity that was superior to the standard chemotherapeutic doxorubicin in the tested cell lines.[8] These examples highlight how modifications to the pyrazole scaffold can yield highly potent and selective CDK2 inhibitors with significant therapeutic potential.

Core Experimental Protocols

To ensure reproducibility and provide a framework for validation, this section details the standard methodologies used to generate the data presented above.

A. Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the concentration at which an inhibitor reduces cell viability by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality: The assay relies on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors in culture medium. Replace the existing medium with the inhibitor-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

MTT_Workflow Figure 3. MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Inhibitor Series A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Figure 3. MTT Assay Workflow
B. In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, providing a direct measure of target engagement (IC50).

Causality: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The inhibition of this process is typically measured by detecting the amount of ADP produced or the amount of phosphorylated substrate.

Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., CDK2/Cyclin A), the specific substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add serial dilutions of the pyrazole inhibitor to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus the kinase activity.

  • IC50 Calculation: Plot the kinase activity versus inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Figure 4. In Vitro Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection A Combine Kinase, Substrate, ATP & Pyrazole Inhibitor B Incubate to allow Phosphorylation A->B C Terminate Reaction & Deplete remaining ATP B->C D Convert ADP to ATP, Generate Luminescence C->D E Measure Signal & Calculate IC50 D->E

Sources

A Guide to Ensuring Reproducibility of Synthetic and Biological Data for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Their versatile chemical nature allows for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, the path from a promising pyrazole scaffold to a clinically viable drug is paved with the need for rigorous, reproducible data. All too often, promising initial findings fail to be replicated, leading to wasted resources and a stalled discovery pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of data reproducibility in the context of pyrazole derivatives. We will delve into the critical aspects of ensuring the integrity of both the synthetic chemistry that produces these compounds and the biological assays that evaluate their efficacy. By adopting the principles and protocols outlined herein, you will be empowered to generate robust, reliable, and ultimately, more impactful scientific data.

Part 1: The Cornerstone of Discovery - Reproducible Synthesis of Pyrazole Derivatives

Synthetic Protocols: Beyond the Recipe

A reproducible synthesis is more than just a list of reagents and reaction times. It is a detailed narrative that allows a skilled chemist to replicate the outcome.[4]

Key Elements of a Reproducible Synthetic Protocol:

  • Reagent Purity and Source: Specify the grade and supplier of all starting materials and reagents. Variations in impurity profiles between suppliers can significantly impact reaction outcomes.

  • Solvent Purity and Handling: Detail the solvent grade and any purification or drying procedures. Trace amounts of water or other impurities can be detrimental to many organic reactions.

  • Reaction Conditions: Precisely report reaction temperature, time, and atmosphere (e.g., inert gas, open to air). For temperature-sensitive reactions, specify the method of heating or cooling and how the temperature was monitored.

  • Work-up and Purification: Provide a step-by-step description of the work-up procedure, including the concentrations of any aqueous solutions used for washing. For chromatographic purification, specify the type of stationary phase (e.g., silica gel, C18), the solvent system, and the method of fraction collection.

  • Detailed Characterization: Comprehensive characterization is non-negotiable for confirming the structure and purity of the final compound.

Experimental Protocol: Example Synthesis of a 3,5-disubstituted Pyrazole

This protocol provides a detailed example of how to report a synthetic procedure to ensure reproducibility.

Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole

  • Reagents: Acetylacetone (99%, Sigma-Aldrich), Phenylhydrazine (97%, Acros Organics), Glacial Acetic Acid (ACS grade, Fisher Scientific), Ethanol (200 proof, Decon Labs).

  • Procedure: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added acetylacetone (5.0 g, 50 mmol) and ethanol (25 mL). Phenylhydrazine (4.9 mL, 50 mmol) was then added dropwise over 5 minutes with stirring. A catalytic amount of glacial acetic acid (0.5 mL) was subsequently added. The reaction mixture was heated to reflux (oil bath temperature of 90 °C) and stirred for 2 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.

  • Work-up and Purification: Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure using a rotary evaporator. The resulting residue was dissolved in ethyl acetate (50 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield a yellow oil. The crude product was purified by flash column chromatography on silica gel (230-400 mesh) using a gradient of 10% to 30% ethyl acetate in hexanes. Fractions containing the pure product were combined and the solvent was evaporated to afford 1-phenyl-3,5-dimethyl-1H-pyrazole as a colorless oil (7.2 g, 84% yield).

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.42-7.38 (m, 2H), 7.32-7.28 (m, 3H), 6.09 (s, 1H), 2.30 (s, 3H), 2.28 (s, 3H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 148.9, 140.4, 139.8, 129.1, 127.8, 125.5, 105.7, 13.8, 11.2.

    • HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₁₁H₁₃N₂: 173.1073; Found: 173.1075.

    • Purity (HPLC): >98% (Agilent 1260 Infinity II, Zorbax SB-C18 column, 4.6 x 150 mm, 5 µm; mobile phase: 70% acetonitrile in water with 0.1% formic acid; flow rate: 1 mL/min; detection at 254 nm).

The Gatekeeper of Quality: Compound Characterization and Purity

The biological data generated for a pyrazole derivative is only as reliable as the purity of the compound being tested. Impurities can lead to off-target effects, inaccurate potency measurements, and a lack of reproducibility. The Journal of Medicinal Chemistry, a leading publication in the field, recommends a purity of at least 95% for all tested compounds.[5][6]

Table 1: Minimum Recommended Analytical Data for Publication and Reproducibility

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural Confirmation and Purity AssessmentSpectra should be consistent with the proposed structure. Absence of significant impurity peaks.
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationMeasured mass should be within 5 ppm of the calculated mass.
High-Performance Liquid Chromatography (HPLC) Purity Assessment≥95% purity is the generally accepted minimum for biological testing.[5][6]
Elemental Analysis (C, H, N) Confirmation of Elemental CompositionWithin ±0.4% of the calculated values.

It is crucial to understand that spectroscopic data alone, such as NMR, are not sufficient to establish purity.[5][6] Chromatographic methods like HPLC are essential for quantifying the purity of a sample.

Visualizing the Path to a Pure Compound: A Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of a pyrazole derivative, emphasizing the quality control checkpoints crucial for ensuring reproducibility.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_biotesting Biological Testing Start Starting Materials & Reagents Reaction Chemical Reaction Start->Reaction Purity Check Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Purification Chromatography / Recrystallization Crude->Purification Pure_Product Purified Product Purification->Pure_Product Characterization NMR, HRMS, HPLC Pure_Product->Characterization Final_QC Final Purity & Identity Confirmation Characterization->Final_QC Bio_Assay In Vitro / In Vivo Assays Final_QC->Bio_Assay Purity ≥95% Troubleshooting_Bioassay cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_validation Validation Problem Irreproducible Biological Data (High CV, Inconsistent IC50) Check_Compound Verify Compound Identity & Purity (NMR, HPLC, HRMS) Problem->Check_Compound Check_Cells Authenticate Cell Line (STR Profiling) Problem->Check_Cells Check_Protocol Review Assay Protocol (SOPs, Reagents, Incubation Times) Problem->Check_Protocol Check_Instrument Calibrate & Validate Instruments (Pipettes, Plate Reader) Problem->Check_Instrument Resynthesize Resynthesize & Re-purify Compound Check_Compound->Resynthesize Purity <95% New_Cells Obtain New, Authenticated Cell Stock Check_Cells->New_Cells Misidentified / Contaminated Optimize_Assay Optimize Assay Parameters (e.g., cell density, incubation time) Check_Protocol->Optimize_Assay Protocol Deviations / Suboptimal Conditions Maintain_Instruments Implement Regular Instrument Maintenance Check_Instrument->Maintain_Instruments Calibration Failure Re_run_Experiment Re-run Experiment with Controls Resynthesize->Re_run_Experiment New_Cells->Re_run_Experiment Optimize_Assay->Re_run_Experiment Maintain_Instruments->Re_run_Experiment

Caption: A decision tree for troubleshooting irreproducible biological data.

Conclusion: A Commitment to Quality

The pursuit of novel pyrazole-based therapeutics is a challenging yet rewarding endeavor. By embedding the principles of reproducibility into the very fabric of our research, from the initial synthesis to the final biological evaluation, we can enhance the reliability and impact of our findings. This guide provides a roadmap for achieving this goal, but it is the commitment of each individual researcher to meticulous execution and transparent reporting that will ultimately drive the successful translation of these promising compounds into life-changing medicines.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

The principles outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to be self-validating. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Key Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]

All waste containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. When handling 2-(4-bromo-1H-pyrazol-1-yl)propanamide in any form—solid, in solution, or as waste—the following PPE is required:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1]To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes of solutions or contact with solid particles.
Body Protection A standard laboratory coat, fully buttoned. For larger quantities, a chemically resistant apron may be appropriate.To protect skin and clothing from contamination.
Respiratory Protection All handling should occur within a certified chemical fume hood to minimize inhalation of vapors or dusts.[1]As a precaution against potential respiratory irritation.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to a safe and compliant disposal program. As a brominated organic compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide waste must be categorized as halogenated organic waste .[1][4]

Operational Protocol:

  • Designate a Waste Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., polyethylene).[5] Avoid using metal containers, as halogenated solvents can degrade to form acids that corrode metal.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and should identify the contents, for instance, "Halogenated Organic Waste: contains 2-(4-bromo-1H-pyrazol-1-yl)propanamide".[1][6]

  • Segregation: This waste stream must be kept separate from all other types of waste, including:

    • Non-halogenated organic solvents[4]

    • Acids and bases[7]

    • Oxidizers and reducing agents[7]

    • Aqueous waste

  • Accumulation: Collect all waste containing 2-(4-bromo-1H-pyrazol-1-yl)propanamide at the point of generation. This includes unreacted compound, contaminated solutions, and the first rinse of any "empty" containers that held the substance.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[7] Do not fill the container beyond 90% capacity to allow for expansion.[7][8]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated (containing 2-(4-bromo-1H-pyrazol-1-yl)propanamide) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Follow disposal protocol for non-halogenated waste IsHalogenated->NonHalogenatedWaste No FinalDisposal Arrange for pickup by EHS for Incineration HalogenatedWaste->FinalDisposal

Caption: Waste segregation workflow for 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Disposal Procedures

The disposal of 2-(4-bromo-1H-pyrazol-1-yl)propanamide must be conducted in strict accordance with all federal, state, and local regulations, under the guidance of your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Plan:

  • Waste Accumulation: Collect the halogenated waste in the properly labeled container as described in Section 3. This area is known as a Satellite Accumulation Area (SAA) and must be under the control of laboratory personnel.[6][7]

  • Storage: Store the sealed waste container in a well-ventilated, secondary containment bin away from incompatible materials.[5][8]

  • Request for Pickup: Once the container is full (or within one year of the first addition of waste for a partially filled container), arrange for its collection by your institution's EHS department.[7] They will transport it to a central accumulation area for subsequent disposal.

  • Ultimate Disposal Method: The regulated and recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[1][9] This process ensures the complete destruction of the compound, minimizing its environmental impact. Other methods like neutralization or adsorption may be applicable for specific bromine waste streams but are less common for complex organic molecules.[9]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately notify colleagues in the vicinity and evacuate the area if necessary.

  • Assess the Spill: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.

  • Absorb Liquid Spills: For small spills of a solution, use an inert, non-combustible absorbent material like vermiculite or sand.[1]

  • Collect and Dispose: Place the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are uncertain how to proceed, evacuate the area and contact your institution's EHS department immediately.[1]

Regulatory Framework

The management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and worker training through its Laboratory Standard (29 CFR 1910.1450).[11][12] It is the responsibility of the waste generator to ensure full compliance with these regulations.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of 2-(4-bromo-1H-pyrazol-1-yl)propanamide, upholding the highest standards of scientific integrity and operational safety.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • 2-(4-bromo-1H-pyrazol-1-yl)propanamide. (n.d.). Sigma-Aldrich.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
  • Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET for 4-Bromo-1-methyl-1H-pyrazol-3-amine. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-Bromo-1H-pyrazole. (n.d.). Fisher Scientific.
  • Halogenated Solvents Standard Operating Procedure. (n.d.). University of Washington.
  • Hazardous Waste Reduction. (n.d.). University of Nevada, Reno Environmental Health & Safety.

Sources

Personal protective equipment for handling 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(4-bromo-1H-pyrazol-1-yl)propanamide

As novel compounds like 2-(4-bromo-1H-pyrazol-1-yl)propanamide become integral to research and development, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational and safety plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The procedures outlined here are synthesized from the safety profiles of closely related brominated pyrazole compounds, establishing a robust framework for safe handling.

Hazard Identification: Understanding the Risks

2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS No. 1183357-58-5) is a solid crystalline substance.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of structurally similar brominated pyrazole derivatives reveals a consistent hazard profile that must be respected.[1][2][3][4]

Primary Hazards:

  • Acute Oral Toxicity (Harmful if swallowed): Ingestion can lead to harmful health effects.[1][2][4]

  • Skin Irritation (Causes skin irritation): Direct contact with the solid or solutions can cause skin irritation.[1][3][4]

  • Serious Eye Irritation (Causes serious eye irritation): The compound poses a significant risk to eyes, potentially causing serious damage.[1][3][4]

  • Respiratory Irritation (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the respiratory tract.[1][3][4]

These hazards dictate the stringent personal protective equipment (PPE) and handling protocols that follow.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the identified hazards. Each component is chosen to mitigate a specific risk. All personnel must be trained in the proper use, removal, and disposal of PPE.

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. Best Practice: Wear tightly fitting safety goggles to provide a superior seal against dust and splashes, directly addressing the serious eye irritation hazard.[4]
Hand Protection Impermeable Chemical-Resistant Gloves (e.g., Nitrile): Inspect gloves for any signs of degradation or perforation before each use.[4] The rationale is to prevent direct skin contact, which is known to cause irritation.[1][3] For prolonged handling or when working with solutions, consider double-gloving.
Body Protection Fully-Buttoned Laboratory Coat: This protects against accidental spills and contamination of personal clothing. Ensure the coat is made of a suitable material and is kept clean.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. However, if weighing or transferring powder outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator or higher is necessary to mitigate the risk of respiratory tract irritation.[1][4]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for minimizing exposure and preventing contamination. This protocol covers the entire lifecycle of the compound's use in a typical laboratory setting.

A. Pre-Handling Preparations

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is optimal. All handling of the solid compound should occur within the fume hood.[4]

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.[3][4] Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

B. Donning PPE: The Correct Sequence The order in which you put on PPE is critical to ensure a proper seal and avoid contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection

Figure 1: PPE Donning Sequence

C. Handling the Compound

  • Weighing and Transfer: Perform all manipulations, especially weighing of the solid, deep within the chemical fume hood to contain any dust. Use a spatula for transfers and handle gently to minimize aerosolization.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), wiping from cleanest to dirtiest areas. Dispose of cleaning materials in the designated solid waste container.

D. Doffing PPE: Preventing Cross-Contamination Removing PPE in the correct order is as important as putting it on. The goal is to touch potentially contaminated surfaces as little as possible with bare skin.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves Gloves Eye Protection Eye Protection Gloves->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat Waste_Disposal cluster_waste Waste Disposal Workflow Source Contaminated Material (Solid or Liquid) Decision Is it solid or liquid? Source->Decision Solid_Waste Place in 'Halogenated Organic Solid Waste' Container Decision->Solid_Waste Solid Liquid_Waste Place in 'Halogenated Organic Liquid Waste' Container Decision->Liquid_Waste Liquid

Figure 3: Waste Disposal Workflow
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

IncidentResponse Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [1][2]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor. [1][2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell. [1][2]
Small Spill For small spills of solid material inside a fume hood, gently sweep up the material with a brush and dustpan, avoiding dust formation. Place the material and cleaning tools into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

References

  • Safety Data Sheet . CPAchem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.